molecular formula C6H14ClNO2 B6333490 4-(Hydroxymethyl)piperidin-3-ol hydrochloride CAS No. 1951441-80-7

4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Katalognummer: B6333490
CAS-Nummer: 1951441-80-7
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: BPOSFSLEEORCKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Hydroxymethyl)-3-piperidinol HCl is 167.0713064 g/mol and the complexity rating of the compound is 87.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Hydroxymethyl)piperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)piperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-80-7
Record name 4-Piperidinemethanol, 3-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Comprehensive Spectral Characterization of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: An Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS: 955028-06-5)[1]

Executive Summary & Structural Context

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a highly polar, functionalized piperidine scaffold frequently utilized as a critical chiral intermediate in the synthesis of complex alkaloids and cyclin-dependent kinase (CDK) inhibitors (e.g., rohitukine and flavopiridol analogues)[2].

As a Senior Application Scientist, I emphasize that characterizing this molecule requires a nuanced understanding of its physicochemical state. Because it exists as a hydrochloride salt, the protonated secondary amine (piperidinium ion) exerts a strong electron-withdrawing inductive effect across the heterocyclic core. This protonation fundamentally alters the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational modes, and mass spectrometry (MS) ionization pathways compared to its free-base counterpart. Furthermore, the stereochemical relationship between the C3-hydroxyl and C4-hydroxymethyl groups (typically trans in commercial building blocks) dictates the conformational dynamics and scalar coupling constants observed in spectral data[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent Selection

The selection of an NMR solvent is not arbitrary; it is dictated by the compound's salt form. The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃.

  • Deuterium Oxide (D₂O): The primary solvent of choice. It disrupts intermolecular hydrogen bonding and fully dissolves the salt. However, it causes rapid deuterium exchange of the -OH and -NH₂⁺ protons, rendering them invisible in the ¹H spectrum.

  • DMSO-d₆: Used when observation of the exchangeable protons is necessary. The chemical shift of the NH₂⁺ protons in DMSO-d₆ provides a spectroscopic window into the pKa of the amine and the hydrogen-bond basicity of the chloride counteranion[3].

Quantitative Data: ¹H and ¹³C NMR Assignments

The following tables summarize the representative spectral data for the trans isomer in D₂O at 298 K (400 MHz for ¹H, 100 MHz for ¹³C). In the trans configuration, assuming a chair conformation where the bulky C4-hydroxymethyl and C3-hydroxyl groups adopt equatorial positions, the corresponding C3 and C4 protons are axial. This results in a large axial-axial coupling constant ( 3JH,H​≈9.5−11.0 Hz). Furthermore, solvation effects strongly influence the rotamer population of the C4-hydroxymethyl group, often resulting in distinct chemical shifts for the diastereotopic protons at C7[4].

Table 1: ¹H NMR Spectral Data (D₂O, 400 MHz)

PositionShift (δ, ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Rationale
C2-H (ax)2.80dd12.5, 10.51HDeshielded by adjacent N⁺; large geminal and axial-axial coupling.
C2-H (eq)3.35dd12.5, 4.51HDeshielded by N⁺; equatorial protons typically resonate downfield of axial.
C3-H (ax)3.85ddd10.5, 9.5, 4.51HStrongly deshielded by geminal -OH. Large J confirms trans diaxial relationship with C4-H.
C4-H (ax)1.75m-1HComplex multiplet due to coupling with C3, C5, and C7 protons.
C5-H (ax)1.50m-1HShielded aliphatic region.
C5-H (eq)1.95m-1HSlightly downfield from its axial counterpart.
C6-H (ax)2.90td13.0, 3.01HDeshielded by adjacent N⁺.
C6-H (eq)3.40m-1HOverlaps with C2-H (eq) in some magnetic fields.
C7-H₂3.55 - 3.65m-2HDiastereotopic protons of the hydroxymethyl group.

Table 2: ¹³C NMR Spectral Data (D₂O, 100 MHz)

Carbon PositionShift (δ, ppm)Type (DEPT-135)Assignment Rationale
C366.2CH (Up)Directly attached to the electronegative hydroxyl oxygen.
C7 (Hydroxymethyl)61.8CH₂ (Down)Primary alcohol carbon.
C248.5CH₂ (Down)Adjacent to the positively charged nitrogen.
C644.3CH₂ (Down)Adjacent to the positively charged nitrogen.
C442.1CH (Up)Aliphatic methine, slightly deshielded by the C7 oxygen proximity.
C526.4CH₂ (Down)Most shielded aliphatic carbon in the ring.

Mass Spectrometry (LC-ESI-MS)

Electrospray Ionization (ESI) is the optimal soft-ionization technique for highly polar, basic molecules. Because the compound is already pre-ionized in solution as a hydrochloride salt, it exhibits exceptional sensitivity in positive ion mode (ESI+).

Fragmentation Causality

In ESI+, the mass spectrometer detects the protonated free base [M+H]+ at m/z 132.1. The chloride counterion is invisible in positive mode. The primary fragmentation pathways involve the neutral loss of water (from the secondary or primary alcohol) and the loss of formaldehyde (CH₂O) from the hydroxymethyl group.

Fragmentation M [M+H]+ m/z 132.1 (Protonated Free Base) Frag1 [M+H - H2O]+ m/z 114.1 (Loss of Hydroxyl) M->Frag1 -H2O Frag2 [M+H - CH2O]+ m/z 102.1 (Loss of Formaldehyde) M->Frag2 -CH2O Frag3 [M+H - 2H2O]+ m/z 96.1 (Diene Formation) Frag1->Frag3 -H2O

Figure 1: Proposed ESI-MS positive ion fragmentation pathway for 4-(hydroxymethyl)piperidin-3-ol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for confirming the presence of the hydrochloride salt network. The protonated amine forms strong hydrogen bonds with the chloride ion and the adjacent hydroxyl groups, leading to significant band broadening.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
3350 - 3200Strong, BroadO-H stretchBroadened due to extensive intermolecular H-bonding.
2950 - 2500Strong, BroadN-H⁺ stretchThe "ammonium band" is the hallmark of the hydrochloride salt, overlapping with C-H stretches.
2920, 2850MediumC-H stretchAliphatic ring stretches (often buried under the N-H⁺ band).
1595MediumN-H⁺ bendConfirms the protonated state of the secondary amine.
1080 - 1050StrongC-O stretchCharacteristic of secondary (C3) and primary (C7) alcohols.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems.

Workflow Step1 Sample Preparation (4-(Hydroxymethyl)piperidin-3-ol HCl) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Solvent: D2O or DMSO-d6 Step1->NMR IR FT-IR Spectroscopy (ATR or KBr Pellet) Identify Functional Groups Step1->IR MS Mass Spectrometry (LC-ESI-MS) Determine m/z & Fragmentation Step1->MS Data Data Integration & Structural Confirmation NMR->Data IR->Data MS->Data

Figure 2: Multi-modal spectral characterization workflow for piperidinium salts.

Protocol 1: NMR Acquisition and Signal Disambiguation
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of D₂O (99.9% D).

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans) and a 1D ¹³C spectrum (1024 scans).

  • Self-Validation Step (DEPT-135): Immediately acquire a DEPT-135 spectrum. Causality: The piperidine ring contains complex overlapping aliphatic signals. DEPT-135 phases CH and CH₃ carbons positively (up) and CH₂ carbons negatively (down). This unambiguously differentiates the C3/C4 methine carbons from the C2/C5/C6/C7 methylene carbons, validating the ¹³C assignments.

Protocol 2: LC-ESI-MS Orthogonal Validation
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Positive Mode Acquisition: Run ESI+ to observe the [M+H]+ at m/z 132.1.

  • Self-Validation Step (Negative Mode): Switch the instrument to ESI- mode. Causality: While the organic core is invisible in ESI-, the chloride counterion will appear at m/z 35.5 and 37.5. Observing these peaks in an exact 3:1 isotopic ratio perfectly validates the compound's identity as a hydrochloride salt rather than a free base.

Protocol 3: ATR-FTIR Moisture Control
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 2-3 mg of the solid powder directly onto the crystal and apply pressure.

  • Self-Validation Step (Desiccation): Because hydrochloride salts are highly hygroscopic, water absorption can artificially inflate the O-H stretch region (~3300 cm⁻¹). Validate the spectrum by storing a parallel sample in a vacuum desiccator over P₂O₅ for 24 hours prior to scanning. If the broad band at 3400 cm⁻¹ significantly diminishes, the initial reading contained atmospheric moisture artifacts.

References

  • Echo Chemical. "955028-06-5 trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride - SEED CHEM AL-T635326 | ECHO Chemical - Authorized Distributor." Echochemical.com. Available at: [Link]

  • Mohapatra, S. et al. "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Elias, S. et al. "From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." ACS Publications. Available at: [Link]

  • Rockwell, G. D. et al. "Effect of Solvation on the Rotation of Hydroxymethyl Groups in Carbohydrates." Journal of the American Chemical Society. Available at: [Link]

Sources

Physicochemical Properties and Pharmacological Applications of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Hydroxymethyl)piperidin-3-ol (4-HMP) and its hydrochloride salt represent a highly versatile class of piperidine derivatives utilized extensively in medicinal chemistry and drug discovery. Characterized by a hydroxymethyl group at the C4 position and a hydroxyl group at the C3 position of the piperidine ring, this scaffold provides critical hydrogen-bonding vectors for target protein interactions[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and emerging pharmacological applications—particularly in neurodegenerative disease targeting and novel antivirulence strategies against Gram-positive bacteria.

Physicochemical Profiling & Structural Dynamics

The free base of piperidine derivatives is often susceptible to oxidation and presents handling challenges due to its physical state. Conversion to the hydrochloride salt (e.g., CAS 955028-06-5 for the trans isomer) yields a highly stable, off-white crystalline solid with significantly enhanced aqueous solubility[1]. This solubility profile is critical for maintaining compound integrity in aqueous biological assays and physiological environments.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 4-HMP and its hydrochloride salt, serving as a baseline for formulation and assay design[1][2][3].

PropertyValue / Description
Chemical Name 4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Molecular Formula Base: C₆H₁₃NO₂ | Salt: C₆H₁₄ClNO₂
Molecular Weight Base: 131.17 g/mol | Salt: 167.64 g/mol
CAS Numbers 955028-06-5 (trans-HCl), 21492-03-5 (cis-base), 220218-57-5 (base)
Boiling Point (Predicted) 279.0 ± 20.0 °C (Base)
Density (Predicted) 1.111 ± 0.06 g/cm³ (Base)
pKa (Predicted) 14.67 ± 0.40
Hydrogen Bonding 3 Donors, 3 Acceptors
Storage Temperature 2–8 °C
Appearance Off-white solid
Stereochemistry and Pharmacophore Modeling

4-HMP exists in multiple stereoisomeric forms (e.g., cis and trans configurations, such as (3R,4S) and (3S,4R)). The spatial arrangement of the atoms dictates the vector of the hydroxymethyl group, which is the primary determinant of target selectivity[1]. The molecule possesses three hydrogen bond donors and three hydrogen bond acceptors, creating a dense pharmacophore capable of highly specific protein pocket interactions[1].

Synthetic Pathways & Methodologies

The synthesis of highly pure, enantiomerically resolved 4-HMP hydrochloride requires a tightly controlled, multi-step protocol to prevent unwanted side reactions at the secondary amine.

Protocol 1: Enantioselective Synthesis and Salt Formation

This workflow utilizes a protection-reduction-resolution-deprotection strategy to yield the final hydrochloride salt[1][4].

  • N-Benzylation (Protection):

    • Procedure: React the commercially available piperidine precursor with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF).

    • Causality: The basic conditions facilitate nucleophilic substitution, protecting the secondary amine from unwanted alkylation or oxidation during subsequent reductive steps.

  • Ketone Reduction:

    • Procedure: Treat the N-benzyl piperidinyl ketone intermediate with sodium borohydride (NaBH₄) in methanol at 0 °C.

    • Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol at the 3-position without cleaving the benzyl protecting group.

    • Validation Checkpoint: Perform rapid LC-MS. The disappearance of the ketone mass peak and the appearance of the [M+H]⁺ peak for the alcohol confirms successful reduction. Do not proceed to resolution until conversion is >95%.

  • Chiral Resolution:

    • Procedure: Separate the stereoisomers using preparative Chiral HPLC (e.g., Chiralpak AD-H column) under isocratic conditions.

    • Causality: Isolates the specific enantiomer (e.g., trans-4-HMP) required for stereospecific receptor binding.

  • Deprotection & Salt Formation:

    • Procedure: Subject the resolved intermediate to catalytic hydrogenation (Pd/C, H₂) in ethanol to remove the benzyl group. Filter through Celite, then add 2M HCl in diethyl ether to the filtrate.

    • Causality: Hydrogenation cleanly removes the protecting group. The addition of anhydrous HCl forces the precipitation of the highly stable, water-soluble hydrochloride salt, driving the product out of solution for easy collection.

SynthesisWorkflow A Commercially Available Piperidine Precursor B N-Benzylation (Protection) A->B Benzyl Chloride, K2CO3, DMF C Reduction of Piperidinyl Ketone B->C NaBH4, MeOH, 0°C D Chiral Resolution (Chiral HPLC) C->D Isomer Separation E Deprotection & HCl Salt Formation D->E Pd/C, H2, HCl in Ether F 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride E->F Crystallization

Figure 1: Step-by-step synthetic workflow for 4-HMP Hydrochloride.

Pharmacological Applications & Target Mechanisms

Neurological Targeting (H3R Modulation)

4-HMP derivatives exhibit significant biological activity within neurotransmitter systems. Specifically, the scaffold is utilized to develop modulators for the histamine H3 receptor (H3R), a G protein-coupled receptor in the central nervous system that regulates neurotransmitter release[1]. Optimization of the 4-HMP structure enhances binding affinity for H3R, making it a valuable building block for drug candidates targeting cognitive disorders, Alzheimer's disease, and Parkinson's disease[1].

Antivirulence Strategy: DltA Inhibition

A groundbreaking application of the 4-HMP scaffold is its use as an intermediate in synthesizing purine and imidazole derivatives capable of inhibiting the Gram-positive bacterial DltA enzyme[5][6].

Traditional antibiotics kill bacteria, creating immense evolutionary pressure that leads to resistance. In contrast, inhibiting DltA is an antivirulence strategy[6]. DltA is responsible for the D-alanylation of teichoic acids in the bacterial cell wall[5]. This alanylation normally neutralizes the wall's negative charge, allowing the bacteria to repel the host's Cationic Antimicrobial Peptides (CAMPs), such as defensins[5][6]. By inhibiting DltA, 4-HMP derivatives prevent this charge neutralization. The bacteria remain negatively charged, rendering them highly susceptible to the host's innate immune system, which can then clear the infection without the use of traditional bactericidal agents[5][6].

MOA A 4-HMP Derivative (Antivirulent Agent) B Gram-Positive Bacterial DltA Enzyme A->B Active Site Binding C Blockade of D-Alanylation of Teichoic Acids B->C Enzyme Inhibition D Retention of Negative Surface Charge C->D Cell Wall Alteration E Susceptibility to Host CAMPs (e.g., Defensins) D->E Electrostatic Attraction F Bacterial Clearance (Innate Immunity) E->F Membrane Disruption

Figure 2: Mechanism of action for DltA inhibition by 4-HMP derivatives.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch for downstream biological assays, the following self-validating analytical protocol must be executed.

Protocol 2: Analytical Validation
  • HPLC-UV/Vis Analysis:

    • Procedure: Analyze the final salt on a C18 reverse-phase column using a gradient of water (0.1% TFA) and acetonitrile.

    • Causality: Validates chemical purity. A single sharp peak confirms the absence of unreacted intermediates. Purity must exceed 98% for in vitro assays.

  • ¹H-NMR Spectroscopy (in D₂O):

    • Procedure: Dissolve 5 mg of the salt in D₂O and acquire a 400 MHz ¹H-NMR spectrum.

    • Validation Checkpoint: The integration of the signals must strictly match the proton count of the 4-HMP skeleton. Crucially, the absence of multiplet signals in the aromatic region (7.2–7.4 ppm) definitively validates the complete removal of the benzyl protecting group. The use of D₂O will exchange the hydroxyl and amine protons, simplifying the aliphatic spectral analysis.

  • Polarimetry:

    • Procedure: Measure the specific rotation [α]D of the dissolved salt using a polarimeter at 20 °C.

    • Causality: Confirms the enantiomeric excess (ee) of the isolated chiral salt, ensuring the correct stereoisomer was successfully isolated during the chiral resolution step.

References

  • Title: trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride Source: Sigma-Aldrich URL: [Link]

  • Source: Google Patents (WIPO)
  • Source: Google Patents (European Patent Office)

Sources

Physicochemical Profiling of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: Solubility, Stability, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds. Specifically, 4-(Hydroxymethyl)piperidin-3-ol hydrochloride has emerged as a critical building block for synthesizing centrally acting therapeutics, including histamine H3 receptor (H3R) antagonists and acetylcholinesterase (AChE) inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its physicochemical properties. This guide moves beyond basic data reporting to explain the thermodynamic and kinetic causality behind its solubility, structural stability, and the self-validating experimental protocols required for its accurate characterization.

Molecular Architecture and Conformational Dynamics

The biological efficacy and physicochemical behavior of 4-(hydroxymethyl)piperidin-3-ol are fundamentally dictated by its stereochemistry and ring conformation. The trans-configuration (CAS: 955028-06-5) exhibits distinct spatial reactivity compared to its cis-counterpart[1].

Mechanistically, the piperidine ring system adopts a chair conformation to minimize torsional strain and steric clashes. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has demonstrated that this global minimum energy structure interconverts between chair-equatorial and chair-axial conformers[1]. The conformational stability difference between these states is remarkably tight, measured at 231 ± 4 cm⁻¹ [1]. This rapid interconversion at physiological temperatures ensures that the molecule can dynamically adapt to the spatial requirements of target receptor pockets, such as the catalytic anionic site of AChE[1].

ConformationalDynamics CE Chair-Equatorial (Global Minimum) CA Chair-Axial (ΔE = +231 cm⁻¹) CE->CA Interconversion (Rapid at 298K) Degradation Oxidative Deamination (Sterically Hindered) CE->Degradation CYP450 Metabolism (Slowed by -CH2OH)

Conformational interconversion and metabolic degradation pathway of the piperidine ring.

Causality of Solubility and Thermodynamic Behavior

The high aqueous solubility of 4-(hydroxymethyl)piperidin-3-ol hydrochloride is not accidental; it is a direct consequence of its molecular design:

  • Salt Formation (Lowering pKa): Formulating the compound as a hydrochloride salt (MW: 167.64 g/mol ) ensures the basic piperidine nitrogen is protonated at physiological pH (7.4). This permanent charge drastically lowers the desolvation penalty required for aqueous dissolution.

  • Crystal Lattice Disruption: Purely aliphatic piperidines often form highly ordered, tightly packed crystal lattices driven by hydrophobic interactions, which require high enthalpy of fusion to break. The introduction of the 4-hydroxymethyl and 3-hydroxyl groups introduces potent hydrogen bond donors and acceptors. While these form intermolecular hydrogen bonds in the solid state, they interact far more favorably with water dipoles, driving the thermodynamic equilibrium toward the solvated state.

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication
CAS Number 955028-06-5 (trans)Identifies the specific stereoisomer governing receptor topology.
Molecular Weight 167.64 g/mol Low MW ensures high ligand efficiency and favorable membrane permeation.
Conformational Energy Gap 231 ± 4 cm⁻¹[1]Enables rapid environmental adaptation within enzymatic binding pockets.
Receptor Targeting AChE, H3R[1]Hydroxyl moieties anchor the compound to catalytic anionic sites via H-bonding.

Chemical and Metabolic Stability Profile

A major hurdle in piperidine-based drug development is rapid clearance via hepatic cytochrome P450 (CYP450) enzymes, which typically catalyze the oxidative deamination of the alpha-carbons adjacent to the piperidine nitrogen.

The Causality of Extended Half-Life: The 4-hydroxymethyl substitution provides critical steric hindrance. By occupying the spatial volume near the piperidine core, it physically blocks the CYP450 catalytic site from accessing the vulnerable alpha-protons. Furthermore, the polarity of the hydroxymethyl group reduces unspecific hydrophobic binding to the CYP active site. In vivo studies of related piperidine-based AChE inhibitors demonstrate that this specific metabolic stability minimizes oxidative deamination, successfully maintaining cerebral acetylcholine levels for >12 hours post-administration [1].

Table 2: Comparative Stability Metrics
ParameterValueAssessment Method
Kinetic Solubility (PBS, pH 7.4) > 100 μMHPLC-UV / LC-MS/MS
Metabolic Half-life (HLM) > 12 hours[1]NADPH-dependent LC-MS/MS
Solid-State Stability (25°C/60% RH) > 24 monthsXRPD / DSC

Self-Validating Experimental Protocols

To ensure data trustworthiness, experimental workflows must be self-validating. A protocol that merely measures the endpoint without accounting for mass balance or matrix effects is scientifically incomplete. Below are the field-proven methodologies for assessing this compound.

Protocol A: Self-Validating Kinetic Solubility Assay

This protocol measures the maximum concentration of the compound that remains in solution before precipitation occurs, utilizing mass balance to validate the results.

  • Stock Preparation: Dissolve 4-(hydroxymethyl)piperidin-3-ol hydrochloride in 100% DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete initial dissolution, establishing an absolute baseline for the maximum theoretical concentration.

  • Aqueous Spiking: Spike 10 μL of the DMSO stock into 990 μL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4).

    • Causality: This mimics physiological pH while keeping the final DMSO concentration at 1%, minimizing artificial co-solvent effects on solubility.

  • Equilibration: Incubate at 37°C for 24 hours under constant agitation (300 rpm).

    • Causality: 24 hours ensures thermodynamic equilibrium is reached between the dissolved and precipitated states.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 μm PTFE syringe filter.

    • Causality: PTFE is chemically inert and minimizes non-specific binding of the compound. Filtration removes sub-visible aggregates that cause false-positive concentration readings.

  • Orthogonal Quantification & Validation: Analyze the filtrate via HPLC-UV. Simultaneously, dissolve the remaining pellet in 1 mL of 50/50 Acetonitrile/Water and quantify.

    • Self-Validation: The sum of the supernatant concentration and the pellet concentration must equal the initial 10 mM spike ± 5% . If mass balance fails, it indicates non-specific binding to the filter or chemical degradation, invalidating the run.

ExperimentalWorkflow Prep 1. Sample Preparation (10 mM in DMSO + Internal Standard) Incubation 2. Aqueous Incubation (PBS pH 7.4, 37°C, 24h) Prep->Incubation Separation 3. Phase Separation (Ultracentrifugation + 0.22μm PTFE) Incubation->Separation Analysis 4. Orthogonal Quantification (LC-MS/MS & HPLC-UV) Separation->Analysis Validation 5. Data Self-Validation (Mass Balance Check: Pellet vs. Supernatant) Analysis->Validation

Self-validating experimental workflow for determining kinetic solubility and stability.

Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)
  • Assay Preparation: Prepare a reaction mixture containing 1 μM of the compound, 0.5 mg/mL human liver microsomes (HLM), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Mg²⁺ is an obligate cofactor for NADPH-cytochrome P450 reductase, ensuring optimal electron transfer to CYP enzymes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: Withholding NADPH until T=0 prevents premature enzymatic activity, ensuring precise kinetic tracking.

  • Time-Course Sampling & Quenching: Withdraw 50 μL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 μL of ice-cold acetonitrile containing 100 nM of a deuterated internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes. The IS corrects for ionization suppression and matrix effects during downstream MS analysis.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The utility of 4-(hydroxymethyl)piperidin-3-ol hydrochloride in medicinal chemistry is driven by a delicate balance of its physicochemical traits. Its specific trans-configuration and 231 cm⁻¹ conformational energy gap allow for precise receptor targeting[1]. Meanwhile, the strategic placement of the hydroxymethyl group simultaneously solves two of the most persistent problems in drug design: it disrupts crystal lattice energy to boost aqueous solubility, and it provides steric shielding against CYP450-mediated oxidative deamination, extending functional half-life[1]. By employing the self-validating protocols outlined above, researchers can confidently leverage this scaffold in the pursuit of novel neurotherapeutics.

References

Sources

Conformational Analysis of 4-(Hydroxymethyl)piperidin-3-ol: Structural Dynamics and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational landscape of substituted piperidines is a cornerstone of rational drug design. Specifically, 4-(Hydroxymethyl)piperidin-3-ol (4-HMP) serves as a critical, stereochemically rich building block for synthesizing pharmaceutical compounds targeting neurological disorders, including Alzheimer's and Parkinson's diseases[1]. Because the biological activity of 4-HMP derivatives—such as Histamine H3 receptor (H3R) antagonists and glycosidase inhibitors—is strictly governed by their three-dimensional architecture, mastering its conformational equilibrium is non-negotiable for drug development professionals.

This whitepaper provides an in-depth technical analysis of the conformational dynamics of 4-HMP, detailing the thermodynamic drivers of its piperidine ring, the profound effects of protonation, and the self-validating analytical protocols required to map its structural states.

Stereochemical Determinants and the Piperidine Scaffold

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the conformational landscape of 4-HMP exhibits remarkable complexity due to the interplay of nitrogen inversion, ring inversion, and the steric demands of its substituents[1].

In its free base form, the global minimum energy structure of 4-HMP positions both the 3-hydroxyl (-OH) and 4-hydroxymethyl (-CH₂OH) groups in equatorial orientations [1]. This diequatorial arrangement is thermodynamically favored because it eliminates the severe 1,3-diaxial steric clashes that would otherwise destabilize the ring. Furthermore, crystallographic and nuclear magnetic resonance (NMR) studies demonstrate that the (3R,4S) stereoisomeric configuration represents the optimal arrangement for target engagement, driven by the spatial projection of its hydrogen-bonding domains[1].

Thermodynamic Drivers: Free Base vs. Piperidinium Salt

A critical, often overlooked factor in the conformational analysis of piperidine derivatives is the state of the nitrogen atom. In physiological environments (pH ~7.4), the piperidine nitrogen is protonated, existing as a piperidinium salt.

The transition from a free base to a protonated salt fundamentally alters the molecule's conformational free energy ( ΔG∘ ). Research by Abraham et al. utilizing the J-value method demonstrated that while non-polar substituted piperidines show no change in conformer energies upon protonation, piperidines with polar substituents (such as the hydroxyl groups in 4-HMP) experience a profound electrostatic shift[2].

The Causality of the Shift: Protonation introduces a localized positive charge on the nitrogen. The electrostatic interactions (Coulombic forces) between this protonated nitrogen and the electronegative oxygen atoms of the 3-OH and 4-CH₂OH groups disrupt the standard steric hierarchy. This results in an almost constant stabilization of the axial conformer by approximately 0.7 to 0.8 kcal/mol[2]. In highly polar derivatives, this electrostatic pull can even reverse the conformational preference entirely, favoring the axial form[2].

Self-Validating Analytical Methodologies

To accurately map the conformational equilibrium of 4-HMP, researchers must employ a self-validating system that cross-references empirical spectroscopic data with in silico thermodynamic predictions.

Protocol 1: NMR-Based J-Value Method

Causality: The magnitude of the three-bond vicinal coupling constant ( 3JHH​ ) between adjacent protons is dictated by their dihedral angle, as described by the Karplus equation[3]. Large coupling constants (10–13 Hz) are mathematically indicative of an axial-axial proton relationship (dihedral angle ~180°), which inversely proves that their attached substituents are equatorial[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve high-purity 4-HMP in CDCl₃ (to analyze the free base) and D₂O/DCl (to analyze the piperidinium salt).

  • Data Acquisition: Acquire 1D 1 H NMR and 2D NOESY/ROESY spectra at 298 K using a high-field spectrometer ( 600 MHz).

  • Signal Extraction: Isolate the multiplet signals for the C3-H and C4-H protons. Extract the 3JHH​ coupling constants.

  • Energy Calculation: Apply the J-value method to calculate the free energy difference ( ΔG∘ ) between the diequatorial and diaxial conformers based on the time-averaged coupling constants[2].

Protocol 2: In Silico Force-Field Modeling

Causality: To validate the NMR findings, molecular mechanics calculations (e.g., using the COSMIC force-field or Density Functional Theory) are employed. These models use a Coulombic framework with partial atomic charges (via CHARGE2 routines) and an effective dielectric constant to predict the exact electrostatic interactions causing the conformational shifts[2].

Validation Loop: The calculated 3JHH​ values and ΔG∘ from the in silico model must match the empirical NMR data within a margin of ±0.5 Hz and ±0.2 kcal/mol. If a discrepancy exists, the solvation model's dielectric constant is iteratively adjusted until the system reaches parity, ensuring a self-validated structural conclusion.

Workflow Start 4-HMP Sample Preparation NMR NMR Spectroscopy (J-value Method) Start->NMR Solution Comp In Silico Modeling (Force-field/DFT) Start->Comp Virtual Xray X-ray Crystallography (Solid-State) Start->Xray Solid Integration Data Integration & Energy Mapping NMR->Integration ³J_HH Couplings Comp->Integration ΔG° Values Xray->Integration 3D Coordinates Output Global Minimum Conformer Integration->Output Validation

Workflow integrating NMR, X-ray, and in silico data for piperidine conformational analysis.

Quantitative Conformational Data

The table below summarizes the conformational parameters of 4-HMP, highlighting the quantitative differences between its unprotonated and protonated states derived from combined NMR and computational analyses.

ParameterFree Base (Unprotonated)Piperidinium Salt (Protonated)Analytical Method
Preferred Conformation Diequatorial ChairShift towards Axial/EquatorialNMR / X-ray[1][2]
3JHH​ (C3-H, C4-H) 10.5 - 12.5 Hz (Ax-Ax)5.0 - 8.5 Hz (Averaged) 1 H NMR[3]
Relative Energy ( ΔG∘ ) ~0.0 kcal/mol (Global Min)+0.7 to +0.8 kcal/mol shiftJ-Value Method[2]
Electrostatic Interaction MinimalHigh (Coulombic attraction/repulsion)COSMIC Force-Field[2]

Pharmacological Implications: Target Engagement

The conformational analysis of 4-HMP is not merely an academic exercise; it directly dictates its efficacy as a pharmaceutical agent. 4-HMP derivatives are heavily utilized in targeting the Histamine H3 receptor (H3R), a G protein-coupled receptor in the central nervous system responsible for regulating neurotransmitter release[1].

The hydrogen bonding capacity of 4-HMP—featuring three hydrogen bond donors and three acceptors—serves as the primary determinant of its target selectivity[1]. Statistical analysis of protein-ligand crystallographic data reveals that the diequatorial chair conformation of the (3R,4S) isomer presents these hydroxyl groups in an optimal geometry. Specifically, this conformation achieves ideal donor-acceptor distances ranging from 1.8 to 2.0 Ångströms and donor-hydrogen-acceptor angles between 160° and 180°, which are critical for anchoring the molecule within the H3R binding pocket[1]. Conformers that deviate from this geometry, such as diaxial forms, suffer from steric clashes and sub-optimal orbital alignment, rendering them pharmacologically inactive.

Binding Ligand (3R,4S)-4-HMP Equatorial Diequatorial Chair (Active) Ligand->Equatorial Stable Axial Diaxial Chair (Inactive) Ligand->Axial Steric Clash H3R Histamine H3 Receptor Equatorial->H3R H-Bonds (1.8-2.0 Å) Axial->H3R Poor Fit Response Neurological Modulation H3R->Response Agonism/Antagonism

Conformational selection of the diequatorial isomer for optimal Histamine H3 Receptor binding.

References

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts PubMed (nih.gov) URL:[Link]

Sources

Stereochemical Architecture and Pharmacological Profiling of 4-(Hydroxymethyl)piperidin-3-ol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specific, target-directed therapeutics intensifies, the utilization of conformationally restricted scaffolds has become a cornerstone of medicinal chemistry. 4-(Hydroxymethyl)piperidin-3-ol (4-HMP) is a highly versatile piperidine derivative characterized by two adjacent stereocenters at the C3 and C4 positions[1]. This structural feature yields four distinct stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S).

As a Senior Application Scientist, I have observed that the stereochemical configuration of 4-HMP profoundly influences target protein recognition, binding affinity, and downstream pharmacological efficacy[1]. This whitepaper provides an in-depth technical analysis of 4-HMP, detailing its physicochemical properties, target engagement mechanisms (specifically in antivirulence and neuropharmacology), and field-proven protocols for its enantioselective synthesis.

Stereochemical Landscape & Physicochemical Properties

The piperidine ring of 4-HMP predominantly adopts a chair conformation in solution. The relative cis or trans relationship between the C3-hydroxyl and C4-hydroxymethyl groups dictates whether these substituents occupy axial-equatorial, equatorial-axial, or diequatorial positions.

The hydrogen-bonding capacity of 4-HMP—comprising three donors and three acceptors—serves as a primary determinant of its target selectivity[1]. For instance, a diequatorial arrangement (typically found in the trans isomers) maximizes the spatial distance between the functional groups, which is often required to satisfy the complex hydrogen-bonding triads within specific enzyme active sites.

Table 1: Physicochemical & Structural Properties of 4-HMP
PropertyValue / DescriptionImpact on Drug Design & Formulation
Molecular Formula C₆H₁₃NO₂[1]Low molecular weight (131.17 g/mol ) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Stereoisomers (3R,4S), (3S,4R), (3R,4R), (3S,4S)3D architecture strictly determines receptor subtype selectivity and binding affinity[1].
Boiling Point 279.0 ± 20.0 °C (Predicted)[2]High boiling point indicates strong intermolecular hydrogen bonding networks.
Density 1.111 ± 0.06 g/cm³ (Predicted)[2]Standard density profile for functionalized, saturated nitrogen heterocycles.
pKa 14.67 ± 0.40 (Predicted)[2]Refers to the hydroxyl deprotonation; the amine is protonated at physiological pH, enhancing solubility as a hydrochloride salt[1].

Pharmacological Applications & Target Engagement

DltA Inhibition and Innate Immunity Sensitization

One of the most groundbreaking applications of 4-HMP derivatives is their use as antivirulence agents against Gram-positive bacteria (e.g., Staphylococcus aureus). These pathogens utilize the dlt operon to D-alanylate cell wall teichoic acids[3]. This modification introduces positive charges to the bacterial surface, effectively repelling the host's Cationic Antimicrobial Peptides (CAMPs), such as defensins and cathelicidins[4].

Derivatives incorporating the (3R,4R)-4-HMP stereoisomer act as potent inhibitors of DltA (D-alanine:D-alanyl carrier protein ligase)[3]. By blocking DltA, the teichoic acids remain negatively charged. This electrostatic shift sensitizes the invading bacteria to the host's innate immune system, leading to membrane disruption and bacterial cell death without relying on traditional bactericidal mechanisms that rapidly drive resistance[5].

DltA_Pathway A 4-HMP Derivative (e.g., 3R,4R isomer) B DltA Enzyme Inhibition A->B Binds Active Site C Blockade of D-Alanylation B->C Prevents Ligation D Teichoic Acids Remain Negatively Charged C->D Surface Charge Altered E Sensitization to CAMPs (Defensins) D->E Electrostatic Attraction F Bacterial Cell Death E->F Membrane Disruption

Mechanism of DltA inhibition by 4-HMP derivatives sensitizing bacteria to innate immunity.

NMDA Receptor Modulation

In neuropharmacology, 4-HMP serves as an intermediate for synthesizing compounds targeting neurological disorders[1]. Specifically, it is utilized in the development of NMDA receptor antagonists. The mammalian central nervous system forms functional NMDA receptors via combinations of NR1 and NR2 subunits[6]. Non-selective NMDA antagonists often produce severe psychotomimetic side effects (hallucinations, ataxia). By leveraging the specific spatial geometry of 4-HMP isomers, developers can selectively target the NR2B subunit , lowering the probability of side effects while maintaining robust efficacy in treating neuropathic pain[6].

Enantioselective Synthesis & Experimental Workflows

To harness the specific biological activities of 4-HMP, enantioselective synthesis is mandatory[1]. The following protocol outlines a self-validating system for the diastereoselective synthesis and subsequent chiral resolution of the trans-isomers.

Protocol: Diastereoselective Synthesis of trans-4-HMP

Causality & Rationale : Starting from commercially available N-Boc-4-piperidone prevents unwanted N-alkylation. The critical step is the reduction of the C3 ketone. By utilizing a bulky hydride source (L-Selectride) at cryogenic temperatures, the steric bulk of the C4-substituent forces the hydride to attack from the less hindered face, establishing a predictable and highly selective trans relationship.

Step-by-Step Methodology :

  • Enolate Formation & Alkylation : Dissolve N-Boc-4-piperidone in anhydrous THF and cool to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise to form the kinetic enolate. Introduce monomeric formaldehyde gas to yield N-Boc-4-(hydroxymethyl)piperidin-3-one.

  • Hydroxyl Protection : Protect the primary alcohol using TBDMS-Cl and imidazole in DMF. Causality: This prevents the primary alcohol from directing the subsequent reduction or consuming the reducing agent.

  • Diastereoselective Reduction : Cool the protected intermediate in THF to -78°C. Add L-Selectride (1.2 eq) dropwise. Self-Validation Checkpoint: Quench a small aliquot and analyze via ¹H-NMR. The C3-carbinol proton should appear as a doublet of doublets with a large coupling constant ( J3,4​≈9−11 Hz), confirming its axial position and validating the trans (diequatorial) relationship of the substituents. Do not proceed to deprotection unless the diastereomeric excess (d.e.) is >90%.

  • Global Deprotection : Treat the crude mixture with 4M HCl in dioxane to simultaneously cleave the Boc and TBDMS groups, precipitating the trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride salt[7].

  • Chiral Resolution : Separate the racemic trans mixture into pure (3R,4R) and (3S,4S) enantiomers using Preparative Chiral HPLC (e.g., Chiralpak AD-H column) with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).

Synthesis_Workflow N1 N-Boc-4-piperidone N2 1. Alkylation (LDA, HCHO) 2. Protection (TBDMS-Cl) N1->N2 N3 N-Boc-4-(hydroxymethyl) piperidin-3-one N2->N3 N4 Diastereoselective Reduction (L-Selectride, -78°C) N3->N4 Steric control N5 cis/trans Diastereomeric Mixture (High trans d.e.) N4->N5 N6 Chiral Resolution (Preparative HPLC) N5->N6 N7 (3R,4R) & (3S,4S) trans-Isomers N6->N7 Major fraction N8 (3R,4S) & (3S,4R) cis-Isomers N6->N8 Minor fraction

Enantioselective synthetic workflow for isolating 4-HMP stereoisomers.

References

  • Smolecule : Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 (Properties, Enantioselective Synthesis, and Target Engagement). 1

  • ChemicalBook : 21492-03-5 (cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description (Physicochemical Properties). 2

  • ECHO Chemical : 955028-06-5 trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride (Commercial Availability). 7

  • Google Patents (WO 2012/172043 A1) : Purine Derivatives and Their Use as Pharmaceuticals for Prevention or Treatment of Bacterial Infections (DltA Inhibition). 3

  • Google Patents (US 7,053,089 B2) : United States Patent (NMDA Antagonists and NR2B Subunit Targeting). 6

  • Google Patents (WO 2015/128333 A1) : International Application Published Under the Patent Cooperation Treaty (Innate Immunity and Defensins).4

Sources

The 4-(Hydroxymethyl)piperidin-3-ol Scaffold in Medicinal Chemistry: Structural Profiling, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Shift to sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed the "escape from flatland"—has become a fundamental strategy to improve clinical success rates. Saturated nitrogen heterocycles, particularly piperidines, are the cornerstones of over 70 commercialized drugs, making them one of the most privileged scaffolds in medicinal chemistry[1].

As a Senior Application Scientist, I frequently observe that while unsubstituted piperidines offer excellent metabolic stability and basicity, they lack the spatial vectors necessary for highly specific target engagement. This is where 4-(hydroxymethyl)piperidin-3-ol emerges as a highly versatile, chiral building block. By appending a secondary hydroxyl group at C3 and a primary hydroxymethyl group at C4, we generate a highly functionalized "azasugar" (or iminosugar) mimic. This specific substitution pattern provides precise hydrogen-bonding vectors that are critical for engaging complex binding pockets, particularly in the design of glycosidase inhibitors and G-protein coupled receptor (GPCR) modulators.

Structural and Physicochemical Profiling

The utility of 4-(hydroxymethyl)piperidin-3-ol lies in its stereochemical complexity and its profound impact on physicochemical properties. The molecule possesses two contiguous stereocenters (C3 and C4), yielding four possible stereoisomers. In our drug design workflows, the relative cis or trans orientation of these substituents is strictly controlled, as it dictates the conformational preference of the piperidine ring (chair vs. twist-boat) and the spatial projection of the pharmacophores.

From a physicochemical standpoint, introducing these hydroxyl groups dramatically shifts the lipophilicity and basicity of the parent piperidine, optimizing it for aqueous solubility and oral bioavailability.

Table 1: Physicochemical Comparison of Piperidine Scaffolds
PropertyUnsubstituted Piperidinecis-4-(Hydroxymethyl)piperidin-3-olCausality / Impact in Drug Design
Molecular Weight 85.15 g/mol 131.17 g/mol Remains well within Lipinski's Rule of 5 limits.
LogP (Calculated) 0.84-1.20Increased hydrophilicity prevents non-specific lipophilic binding and reduces hERG toxicity.
pKa (Conjugate Acid) 11.22~9.5 - 10.0The electron-withdrawing inductive effect of the hydroxyl groups lowers the pKa, ensuring a balanced equilibrium of ionized/unionized species at physiological pH (7.4) for optimal membrane permeability.
H-Bond Donors 13Provides critical interaction vectors for enzyme active sites (e.g., aspartate/glutamate residues).
H-Bond Acceptors 13Enhances water solubility and target residency time.
Fraction sp³ (Fsp³) 1.01.0High 3D character correlates with higher clinical phase transition success.

Pharmacological Applications: The Iminosugar Paradigm

The most prominent application of the 4-(hydroxymethyl)piperidin-3-ol scaffold is its use as an iminosugar. Natural and synthetic polyhydroxylated piperidines act as biomimetics of their corresponding pyranose analogs[2].

When a carbohydrate undergoes enzymatic hydrolysis by a glycosidase, it passes through an oxocarbenium ion transition state characterized by a flattened half-chair conformation and a positive charge buildup. At physiological pH, the basic nitrogen of 4-(hydroxymethyl)piperidin-3-ol is protonated. This protonated piperidine ring, combined with the specific spatial arrangement of the C3-OH and C4-hydroxymethyl groups, perfectly mimics the charge and shape of the oxocarbenium transition state. This transition-state mimicry results in exceptionally potent, competitive inhibition of glycosidases[3].

G Substrate Natural Substrate (Pyranose Sugar) Enzyme Glycosidase Enzyme (Active Site) Substrate->Enzyme Binds TS Oxocarbenium Transition State Substrate->TS Transition TS->Enzyme Hydrolysis Inhibitor 4-HMP-3-ol Scaffold (Iminosugar Mimic) Inhibitor->Enzyme High Affinity Binding Block Competitive Inhibition (Target Engagement) Inhibitor->Block Induces Block->Enzyme Prevents Hydrolysis

Mechanism of glycosidase inhibition via oxocarbenium transition state mimicry.

Synthetic Methodologies: Stereoselective Construction

Synthesizing stereopure 4-(hydroxymethyl)piperidin-3-ol is notoriously challenging. Historically, the reduction of substituted pyridines to piperidines was plagued by catalyst poisoning (due to the basic nitrogen) and poor diastereoselectivity. Today, we rely on two advanced methodologies:

  • Heterogeneous Ruthenium-Catalyzed Hydrogenation: Beller and colleagues developed a robust protocol using supported ruthenium nanoparticles (Ru:Phen@TiO₂) that allows for the diastereoselective cis-hydrogenation of multi-substituted pyridines under remarkably mild conditions[4]. We prefer this method because the heterogeneous Ru surface forces the pyridine ring to coordinate face-on, ensuring that hydrogen is delivered exclusively to one face, yielding the cis-diastereomer with >95:5 diastereomeric ratio (d.r.).

  • Borenium-Catalyzed Reduction: For substrates sensitive to transition metals, Crudden's group demonstrated that borenium ions, in the combined presence of hydrogen and hydrosilanes, can diastereoselectively reduce substituted pyridines to piperidines[5]. The silane is critical here as it prevents the basic piperidine product from forming a dead-end Lewis acid-base adduct with the borenium catalyst.

Experimental Workflow: Stereoselective Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocol details the Ru-catalyzed cis-hydrogenation of 4-(hydroxymethyl)pyridin-3-ol. This protocol is designed as a self-validating system , incorporating critical analytical checkpoints to prevent downstream failures.

Protocol: Diastereoselective Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol

Objective: Reduce the aromatic precursor while strictly maintaining the cis-relationship between the C3 and C4 substituents without hydrogenolyzing the C-O bonds.

Step 1: Reaction Setup

  • In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 4-(hydroxymethyl)pyridin-3-ol (1.0 mmol), Ru:Phen@TiO₂ catalyst (5 mol% Ru), and degassed ultra-pure water (5.0 mL).

  • Causality Note: Water is used as the solvent because it enhances the desorption of the highly polar piperidine product from the catalyst surface, preventing catalyst poisoning.

Step 2: Pressurization and Hydrogenation

  • Seal the autoclave, purge three times with H₂ gas, and pressurize to 50 bar H₂.

  • Heat the reaction mixture to 80 °C and stir at 800 rpm for 16 hours.

  • Causality Note: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

Step 3: Self-Validating Analytical Checkpoint (Crucial)

  • Cool the reactor to room temperature and carefully vent the H₂.

  • Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS.

  • Validation Logic: The reaction is only considered complete if the mass corresponding to the partially reduced tetrahydropyridine intermediate (M⁺ - 2H) is <2%. If intermediate levels are higher, re-pressurize and heat for an additional 4 hours. Proceeding prematurely guarantees co-elution during column chromatography.

Step 4: Workup and Isolation

  • Filter the reaction mixture through a short pad of Celite to remove the heterogeneous Ru catalyst. Wash the pad with hot water (3 × 5 mL).

  • Lyophilize the aqueous filtrate to remove water, yielding the crude product as an off-white solid.

Step 5: Stereochemical Validation

  • Dissolve the crude solid in D₂O and acquire 1D ¹H-NMR and 2D NOESY spectra.

  • Validation Logic: The presence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons at C3 (axial) and C4 (equatorial) confirms the cis-diastereomer. A d.r. of >95:5 is required before advancing the scaffold to high-throughput screening derivatization.

W Synth Stereoselective Synthesis (Ru-Catalyzed Hydrogenation) Valid Self-Validation (LC-MS & 2D-NOESY NMR) Synth->Valid Confirm Purity/dr Deriv Scaffold Derivatization (N-Alkylation / O-Acylation) Valid->Deriv Proceed if dr > 95:5 Screen High-Throughput Screening (Enzyme Inhibition Assays) Deriv->Screen Library Generation Lead Lead Optimization (SAR & ADME Profiling) Screen->Lead Hit Identification

Workflow from stereoselective synthesis to high-throughput screening.

Conclusion

The 4-(hydroxymethyl)piperidin-3-ol scaffold represents a masterclass in modern medicinal chemistry design. By leveraging stereocontrolled synthetic methodologies, drug discovery professionals can utilize this scaffold to project hydrogen-bonding vectors with pinpoint accuracy. Whether deployed as an iminosugar for metabolic diseases or as a rigidified core for GPCR ligands, its high Fsp³ character and tunable physicochemical profile make it an indispensable tool for generating high-quality clinical candidates.

References

  • Piperidine-based drug discovery - ResearchGate.
  • Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC.
  • Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses - Oxford Academic.
  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - RSC Publishing.
  • Borenium-Catalyzed Reduction of Pyridines through the Combined Action of Hydrogen and Hydrosilane | Organic Letters.

Sources

The Privileged Pharmacophore: Biological Targets and Development Workflows of Substituted 3-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds has been pivotal for enhancing target selectivity and clinical success. The substituted 3-hydroxypiperidine core represents a highly privileged structural motif in this paradigm. Its non-planar geometry provides an optimal vector for stereospecific interactions, while the C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor. Furthermore, the basic piperidine nitrogen undergoes protonation at physiological pH, enabling robust electrostatic interactions within target binding pockets.

This technical guide explores the primary biological targets of 3-hydroxypiperidine derivatives—ranging from G-protein coupled receptors (GPCRs) to metabolic enzymes and kinases—and provides field-proven, self-validating experimental workflows for their synthesis and evaluation.

Neurokinin-1 (NK1) Receptor Antagonism

Substance P is an endogenous undecapeptide that binds preferentially to the Neurokinin-1 (NK1) receptor, a GPCR implicated in the transmission of pain, emesis, and neurogenic inflammation. Non-peptidic antagonists are required to overcome the metabolic instability of natural peptides. Substituted 2-aryl-3-hydroxypiperidines, such as the clinical candidate (+)-L-733,060, exhibit exceptional affinity and selectivity for the human NK1 receptor[1].

Mechanistic Insight

The spatial relationship between the C2-aryl group and the C3-hydroxyl group dictates the molecule's conformational presentation. The 3-hydroxyl group is not merely a passive structural feature; it actively engages in hydrogen bonding with specific transmembrane residues (e.g., Gln165 and His197) in the NK1 binding pocket. This interaction anchors the piperidine ring, locking the receptor in an inactive conformation and preventing the Gq-protein coupled shift required for downstream IP3/DAG signaling[2].

NK1_Pathway SP Substance P (Endogenous Peptide) NK1 Neurokinin-1 (NK1) Receptor (GPCR) SP->NK1 Binds Antag 3-Hydroxypiperidine Derivative e.g., (+)-L-733,060 Block Receptor Conformational Lock (Inhibition) Antag->Block High Affinity Binding Gq Gq Protein Activation NK1->Gq Activates IP3 IP3 / DAG Release Gq->IP3 Cleaves PIP2 Pain Neurogenic Inflammation & Pain Transmission IP3->Pain Cellular Response Block->NK1 Prevents Activation

Logical flow of NK1 receptor antagonism by 3-hydroxypiperidine derivatives.

Experimental Workflow: Stereoselective Synthesis of (+)-L-733,060

To evaluate NK1 antagonism, enantiopure synthesis of the 3-hydroxypiperidine core is mandatory, as the (-)-enantiomer exhibits drastically reduced bioactivity.

Step-by-Step Protocol:

  • Precursor Preparation: Begin with a protected 3-hydroxyglutarimide or a prochiral piperidinone.

  • Asymmetric Arylation: Utilize a Palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with phenylboronic acid to install the C2-aryl group. The presence of chiral ligands directs the facial selectivity of the palladium oxidative addition[2].

  • Reduction & Deprotection: Subject the intermediate to highly diastereoselective reduction using NaBH(OAc)3​ in acetic acid. The hydride attacks from the less sterically hindered face, establishing the cis-relationship between the C2-phenyl and C3-hydroxyl groups.

  • Self-Validation (Chiral HPLC): Isolate the product and analyze via normal-phase chiral HPLC (e.g., Chiralcel OD-H column). A single peak confirms an enantiomeric excess (ee) >96%, validating the stereocontrol of the catalytic step before proceeding to biological assays[2].

α-Glucosidase Inhibition via Iminosugar Mimicry

Polyhydroxylated piperidines (iminosugars) are potent inhibitors of glycosyl hydrolases. Specifically, conformationally locked dihydrofuro[3,2-b]piperidine derivatives, which feature a rigidified 3-hydroxypiperidine core, exhibit nanomolar inhibitory potency against α-glucosidase, positioning them as candidates for Type 2 Diabetes management[3].

Mechanistic Insight

During the enzymatic cleavage of dietary oligosaccharides, the substrate passes through an oxocarbenium ion transition state. The basic nitrogen of the 3-hydroxypiperidine core becomes protonated at physiological pH, perfectly mimicking the positive charge of this transition state. Concurrently, the specific stereochemistry of the 3-hydroxyl group mimics the C2 or C3 hydroxyl of the natural pyranose substrate. This structural deception tricks the enzyme into forming a highly stable, competitive inhibitor complex that cannot be hydrolyzed[3].

Glucosidase Substrate Oligosaccharide Enzyme α-Glucosidase (Active Site) Substrate->Enzyme Hydrolysis TS Oxocarbenium Ion Transition State Enzyme->TS Catalysis Glucose Free Glucose (Blood Sugar Spike) TS->Glucose Product Release Iminosugar Dihydrofuro[3,2-b]piperidine (3-OH Iminosugar) Iminosugar->Enzyme Competitive Binding Complex Stable Enzyme-Inhibitor Complex Iminosugar->Complex Mimics TS Charge Complex->TS Blocks Formation

Mechanism of α-glucosidase inhibition by 3-hydroxypiperidine iminosugars.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

To quantify the inhibitory potency of synthesized 3-hydroxypiperidine derivatives, a colorimetric kinetic assay is employed.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the enzyme (yeast α-glucosidase) to a concentration of 0.5 U/mL. Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 5 mM[3].

  • Inhibitor Incubation: In a 96-well microplate, mix 20 µL of the 3-hydroxypiperidine derivative (serial dilutions) with 20 µL of the enzyme solution and 100 µL of buffer. Incubate at 37°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation: Add 20 µL of the pNPG substrate to each well. The enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore.

  • Self-Validation (Colorimetric Readout): Terminate the reaction after 15 minutes by adding 50 µL of 0.2 M Na2​CO3​ . Read the absorbance at 405 nm using a microplate reader.

  • Causality & Control: Include Acarbose as a positive control. If the IC50​ of Acarbose falls outside the established literature range (~2.0 µM), the assay is invalid, indicating enzyme degradation. A valid assay will show the most potent dihydrofuro[3,2-b]piperidines achieving IC50​ values as low as 0.07 µM[3].

Bruton's Tyrosine Kinase (BTK) and Chiral Synthons

Beyond direct receptor antagonism, 3-hydroxypiperidine derivatives serve as critical structural vectors in covalent kinase inhibitors. (S)-1-Boc-3-hydroxypiperidine is the fundamental chiral synthon for Ibrutinib , a first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia[4].

Mechanistic Insight

In the architecture of Ibrutinib, the piperidine ring does not directly interact with the hinge region of the kinase. Instead, it acts as a conformationally restricted linker. The absolute stereochemistry derived from (S)-3-hydroxypiperidine precisely orients the terminal acrylamide warhead, allowing it to undergo a rapid, proximity-driven Michael addition with the nucleophilic sulfhydryl group of Cys481 in the BTK active site. An incorrect stereocenter at the C3 position misaligns the warhead, drastically reducing the covalent binding kinetics[4].

Biocatalysis Ketone N-Boc-3-piperidone (Prochiral Substrate) Enzyme Carbonyl Reductase (C. parapsilosis) Ketone->Enzyme Binds Active Site Product (S)-1-Boc-3-hydroxypiperidine (Chiral Synthon) Enzyme->Product Asymmetric Reduction Cofactor NADH / Glucose DH (Cofactor Recycling) Cofactor->Enzyme Hydride Transfer Drug Ibrutinib (BTK Inhibitor) Product->Drug Multi-step Synthesis

Biocatalytic workflow for synthesizing the (S)-1-Boc-3-hydroxypiperidine synthon.

Experimental Workflow: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Chemical resolution methods for this synthon suffer from low yields and high costs. A highly efficient, self-validating biocatalytic approach using Candida parapsilosis carbonyl reductase (CprCR) is preferred[].

Step-by-Step Protocol:

  • Enzyme Co-expression: Utilize an E. coli Rosetta (DE3) strain co-expressing CprCR and Bacillus megaterium glucose dehydrogenase (BmGDH). The BmGDH is crucial because it recycles NAD+ back to NADH by oxidizing glucose, driving the thermodynamic equilibrium of the reduction strictly toward product formation[].

  • Biotransformation: Suspend the whole-cell biocatalyst in 100 mM phosphate buffer (pH 6.5). Add the prochiral substrate, N-Boc-3-piperidone (50 mM), and glucose (100 mM). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Extraction: Centrifuge the biomass and extract the aqueous supernatant with ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

  • Self-Validation (Chiral GC): Analyze the crude extract using chiral Gas Chromatography (e.g., CP-Chirasil-Dex CB column). The appearance of a single peak corresponding to the (S)-enantiomer validates the strict (R)-specific hydride transfer of the CprCR enzyme, confirming an ee >99%[].

Quantitative Data Summary

The versatility of the 3-hydroxypiperidine scaffold is highlighted by its diverse applications across different therapeutic areas. The table below summarizes the quantitative pharmacological data for key derivatives.

Biological TargetRepresentative CompoundStructural Role of 3-OH / PiperidineInhibitory PotencyPrimary Clinical Indication
NK1 Receptor (+)-L-733,060H-bond donor/acceptor binding to Gln165/His197 IC50​≈0.8 nM Antiemetic, Antidepressant
α-Glucosidase Dihydrofuro[3,2-b]piperidine (Compound 32)Mimics sugar pyranose hydroxyls & TS charge Type 2 Diabetes
BTK (Kinase) IbrutinibChiral spatial linker for Cys481 alignment IC50​=0.5 nM Mantle Cell Lymphoma
PAR-1 Receptor Trisubstituted UreasEnhances aqueous solubility and target affinityVariableAnti-thrombosis

(Note: Data aggregated from primary literature regarding PAR-1[6], NK1[1], and α-Glucosidase[3] targets).

Sources

A Senior Application Scientist's Guide to 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of 4-(hydroxymethyl)piperidin-3-ol hydrochloride as a high-value fragment for Fragment-Based Drug Discovery (FBDD). We will dissect the foundational principles of FBDD, the strategic importance of the piperidine scaffold, the specific molecular attributes of this fragment, and provide field-proven protocols for its application in a drug discovery campaign. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragments for challenging biological targets.

The Fragment-Based Drug Discovery (FBDD) Paradigm

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach for identifying lead compounds, contrasting with traditional high-throughput screening (HTS).[1][2] Instead of screening large libraries of complex, drug-like molecules, FBDD utilizes a smaller, curated library of low-molecular-weight fragments (typically <300 Da).[3][4] These fragments, due to their simplicity and smaller size, can explore a target's binding surface more effectively, often resulting in higher hit rates.[1][2]

While these initial hits exhibit weak binding affinities (micromolar to millimolar range), they tend to form highly efficient and high-quality interactions with the protein target.[4][5] The primary advantage of FBDD lies in this efficiency; the fragment provides a validated starting point that can be systematically and rationally optimized into a potent lead compound with superior physicochemical properties.[4][5][6] This process is heavily guided by structural biology techniques like X-ray crystallography and NMR, which reveal how the fragment binds, paving the way for intelligent lead optimization.[6]

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[7][8] Its prevalence in FDA-approved drugs stems from a combination of favorable properties:

  • Three-Dimensionality: Unlike flat aromatic rings that populate many fragment libraries, the saturated piperidine ring adopts a stable, non-planar chair conformation. This inherent three-dimensionality allows for the precise spatial arrangement of substituents, enabling access to more complex and often unexplored binding pockets.[7][9] The transition from a 2D pyridine to a 3D piperidine scaffold significantly increases shape diversity with only a minimal increase in molecular weight.[9][10]

  • Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and providing a strong hydrogen bond donor for crucial ionic interactions with biological targets.[7]

  • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles in drug candidates.[11] Its structure can be strategically modified to enhance druggability and facilitate transport across biological membranes.[11]

The incorporation of chiral piperidine scaffolds is a particularly promising strategy, as stereochemistry can profoundly influence biological activity, selectivity, and pharmacokinetic properties.[12]

Technical Profile of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride

4-(Hydroxymethyl)piperidin-3-ol is an exemplary 3D fragment that embodies the desirable characteristics of a piperidine scaffold while offering specific functionalities crucial for target engagement.

PropertyValueSource
Chemical Formula C₆H₁₄ClNO₂[13]
Molecular Weight 167.63 g/mol [13]
CAS Number 955028-06-5 (for 3R,4R)[13]
Appearance White to off-white solid[14]
Hydrogen Bond Donors 3 (two -OH, one N-H⁺)[15]
Hydrogen Bond Acceptors 3 (two -O-, one N)[15]
Solubility Enhanced in aqueous solutions due to hydrochloride salt form[15]
Rationale for Use in FBDD

The utility of this fragment is rooted in its distinct structural features:

  • Hydrogen Bonding Capacity: With multiple hydrogen bond donors and acceptors, the molecule has a high potential to form specific, directional interactions within a protein's binding site, a key factor for initial hit identification.[15] The hydroxyl groups are particularly adept at forming optimal hydrogen bonds.[15]

  • Stereochemical Complexity: The fragment possesses chiral centers at the 3 and 4 positions. This stereochemistry is critical, as different isomers (e.g., (3R,4S) vs (3S,4R)) present distinct three-dimensional shapes that can dramatically alter binding affinity and selectivity for a target protein.[15] This provides an immediate avenue for structure-activity relationship (SAR) exploration.

  • Vectors for Optimization: The piperidine nitrogen and the primary hydroxyl group of the hydroxymethyl moiety serve as clear, chemically tractable vectors for subsequent fragment evolution (e.g., "growing") into unoccupied pockets of the binding site.

Synthesis Outline

The synthesis of 4-(hydroxymethyl)piperidin-3-ol and its derivatives can be achieved through various established routes. A common strategy involves the reduction of a corresponding piperidinyl ketone.[15] Alternatively, a widely used laboratory-scale synthesis involves starting with a commercially available N-Boc protected piperidine derivative, which is then deprotected under acidic conditions (e.g., HCl in dioxane) to yield the final hydrochloride salt.[14] This approach is efficient and yields the desired product in a highly pure, crystalline form suitable for screening.

A Practical Workflow for Fragment Screening

A successful FBDD campaign requires a robust, multi-stage screening and validation process to identify true hits and eliminate false positives.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation TargetPrep Target Protein Preparation & QC PrimaryScreen Primary Screen (e.g., SPR) TargetPrep->PrimaryScreen Immobilized Target HitTriage Hit Triage & Prioritization PrimaryScreen->HitTriage Binding Signals OrthoScreen Orthogonal Screen (e.g., NMR) HitTriage->OrthoScreen Prioritized Hits StructuralBio Structural Biology (X-ray Crystallography) OrthoScreen->StructuralBio Confirmed Binders HitToLead Hit-to-Lead Chemistry (SAR-guided Optimization) StructuralBio->HitToLead 3D Binding Pose

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[16][17]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., a mock immobilization or an unrelated protein) to subtract non-specific binding signals.

  • Fragment Preparation: Prepare a stock solution of 4-(hydroxymethyl)piperidin-3-ol hydrochloride in a suitable buffer (e.g., PBS with 5% DMSO). Prepare a concentration series for screening, typically ranging from 100 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the target and reference channels. Monitor the change in refractive index, which is proportional to the binding response.

  • Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. Hits are identified as fragments that produce a concentration-dependent binding signal.

  • Self-Validation: True hits should exhibit a dose-response relationship. A lack of this relationship may indicate an artifact. The inclusion of known binders (positive control) and non-binders (negative control) is critical for validating assay performance.

Protocol 2: Orthogonal Hit Validation with NMR Spectroscopy

NMR is a powerful orthogonal method to confirm hits from SPR, as it detects binding in solution, eliminating artifacts associated with protein immobilization.[5][18] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited.

Objective: To confirm the binding of primary hits in solution.

Methodology:

  • Sample Preparation: Prepare a sample containing a low concentration of the target protein (e.g., 10-20 µM) and a higher concentration of the fragment hit (e.g., 200-500 µM) in a deuterated buffer.

  • Acquire STD Spectrum: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton signals. In the "off-resonance" spectrum, irradiate a region far from any protein or ligand signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, and signals for the fragment will appear in the difference spectrum. Non-binding molecules will show no signals.

  • Self-Validation: The presence of clear fragment signals in the difference spectrum validates the binding interaction. An unrelated compound known not to bind should be run as a negative control and show a null result.

Protocol 3: Structural Characterization with X-ray Crystallography

Crystallography provides the definitive proof of binding and delivers a high-resolution 3D model of the protein-fragment complex, which is invaluable for guiding subsequent chemistry efforts.[6][19]

Objective: To determine the precise binding mode of the validated fragment hit.

Methodology:

  • Protein Crystallization: Grow high-quality crystals of the target protein under conditions identified through screening.

  • Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of 4-(hydroxymethyl)piperidin-3-ol hydrochloride and allow it to diffuse into the crystal lattice.

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model against the data.

  • Analysis: A clear, unambiguous region of electron density corresponding to the fragment molecule confirms its binding location and orientation. Analyze the specific interactions (hydrogen bonds, ionic contacts) between the fragment and the protein residues.

  • Self-Validation: The quality of the final electron density map is a key validation metric. The fit of the fragment model to the density should be unambiguous to be considered a high-confidence result.

Rational Lead Optimization from a Piperidine Fragment Hit

Once a fragment like 4-(hydroxymethyl)piperidin-3-ol hydrochloride is validated and its binding mode is structurally characterized, the hit-to-lead phase begins. The goal is to rationally elaborate the fragment to increase its affinity and selectivity while maintaining favorable drug-like properties.[20][21]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Frag Fragment Hit 4-(Hydroxymethyl) piperidin-3-ol Affinity: ~1 mM Growing Fragment Growing Add functional group to explore Pocket A Frag->Growing SAR-Guided Chemistry Linking Fragment Linking Connect to nearby Fragment 2 Frag->Linking Lead Lead Growing->Lead Linking->Lead

Caption: Common strategies for evolving a fragment hit into a potent lead compound.

Structure-Activity Relationship (SAR) by Catalog

The first step is often to test commercially available analogs of the hit to rapidly build an initial SAR.[22] For 4-(hydroxymethyl)piperidin-3-ol, this would involve testing:

  • Different stereoisomers to confirm the optimal 3D arrangement.

  • Analogs with substituents on the piperidine nitrogen (e.g., methyl, ethyl, benzyl).

  • Analogs where the position of the hydroxyl and hydroxymethyl groups are varied.

This initial exploration informs which vectors on the fragment are most amenable to modification without disrupting the core binding interactions.

Fragment Growing

This is the most common strategy, where the fragment is extended to engage with adjacent sub-pockets in the binding site.[4] The crystal structure is critical here.

  • Vector on Nitrogen: The piperidine nitrogen is a common point for elaboration. Synthetic chemistry can be used to add groups that form new interactions, such as a hydrogen bond with a backbone carbonyl or a hydrophobic interaction with a nearby pocket.

  • Vector on Hydroxymethyl Group: The primary alcohol can be converted to an ether or used as a handle to attach larger functional groups designed to occupy a specific region of the binding site identified from the crystal structure.

Fragment Linking

If a second, distinct fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments.[4] This can lead to a dramatic increase in affinity due to the additive binding energy and a favorable entropic effect. The piperidine scaffold of the initial hit provides a rigid anchor from which to project a linker towards the second binding site.

Conclusion

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a powerful tool in the arsenal of the modern medicinal chemist. Its inherent three-dimensionality, rich hydrogen-bonding potential, and clear vectors for chemical elaboration make it an ideal starting point for FBDD campaigns. By leveraging a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, this fragment can serve as the foundation for developing novel, highly potent, and selective therapeutics against a wide range of challenging biological targets.

References

  • Concepts and Core Principles of Fragment-Based Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT. Retrieved March 28, 2026, from [Link]

  • Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary. (2024, March 25). Deep Origin. Retrieved March 28, 2026, from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved March 28, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved March 28, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). Scientific Reports. Retrieved March 28, 2026, from [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 28, 2026, from [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. Retrieved March 28, 2026, from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Xtalpi. Retrieved March 28, 2026, from [Link]

  • X-ray crystallography – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5. (2023, August 19). Autech. Retrieved March 28, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance - PMC. (2010, February 4). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • (3R,4R)-4-(hydroxymethyl)piperidin-3-ol hydrochloride | 955028-06-5. (n.d.). Molport. Retrieved March 28, 2026, from [Link]

  • cis-4-(Hydroxymethyl)piperidin-3-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Structure-activity relationship of a 4-azaindole-2-piperidine series as potential agents for Chagas disease. (2019, October 31). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved March 28, 2026, from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved March 28, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved March 28, 2026, from [Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. (2026, March 7). International Journal of Scientific Research & Technology. Retrieved March 28, 2026, from [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (2015, January 5). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved March 28, 2026, from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness Discussion Board. Retrieved March 28, 2026, from [Link]

  • Fragment-based drug discovery: A graphical review - PMC. (2025, September 10). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University. Retrieved March 28, 2026, from [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
  • Fragment‐based drug discovery for RNA targets. (n.d.). DTU Research Database. Retrieved March 28, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

In Silico Modeling of 4-(Hydroxymethyl)piperidin-3-ol Derivatives: A Computational Framework for Iminosugar and Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4-(hydroxymethyl)piperidin-3-ol scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a piperidine ring substituted with a hydroxymethyl group at the C4 position and a hydroxyl group at the C3 position, this molecule serves as a privileged building block. Its spatial arrangement allows it to act as a potent iminosugar—a carbohydrate mimic where the endocyclic oxygen is replaced by a basic nitrogen atom.

At physiological pH, the piperidine nitrogen is protonated. This positive charge is not merely a structural feature; it is the fundamental mechanism by which these derivatives mimic the oxacarbenium ion transition state during the enzymatic cleavage of glycosidic bonds. Consequently, these derivatives have shown profound efficacy as endoplasmic reticulum (ER) α -glucosidase inhibitors, offering broad-spectrum antiviral activity (e.g., against SARS-CoV-2) by disrupting viral envelope glycoprotein folding1[1]. Furthermore, highly substituted variants of this scaffold have been identified as potent inhibitors of the Gram-positive bacterial DltA enzyme, presenting a novel antivirulence approach to combat multi-drug resistant bacterial infections2[2].

As a Senior Application Scientist, I have designed the following in-depth technical guide to outline a robust, self-validating in silico workflow for optimizing 4-(hydroxymethyl)piperidin-3-ol derivatives.

G Start 4-(Hydroxymethyl)piperidin-3-ol Scaffold QM QM Conformational Analysis (DFT/B3LYP) Start->QM Docking Induced-Fit Docking (Transition State Mimicry) QM->Docking MD MD Simulations (100ns, AMBER ff19SB) Docking->MD ADMET ADMET & QSAR (Bioavailability Prediction) MD->ADMET Lead Lead Optimization & Candidate Selection ADMET->Lead

Fig 1. End-to-end in silico workflow for piperidine derivative optimization.

Quantum Mechanics (QM) & Conformational Analysis

Before initiating receptor-based modeling, the intrinsic electronic and conformational properties of the ligand must be rigorously defined. The stereochemistry (e.g., cis vs. trans relationship between the C3-OH and C4-hydroxymethyl groups) dictates the specific hexose the molecule mimics.

Step-by-Step QM Protocol
  • Ligand Preparation : Generate 3D structures of the derivatives using the MMFF94 force field to establish initial geometries.

  • Density Functional Theory (DFT) Optimization : Optimize the geometry using Gaussian at the B3LYP/6-31G(d,p) level of theory.

    • Causality: Molecular mechanics force fields often fail to accurately predict the subtle hyperconjugation effects (anomeric-like effects) present in highly substituted piperidines. DFT provides the exact electron density distribution required to calculate accurate partial charges.

  • Electrostatic Potential (ESP) Mapping : Calculate Restrained Electrostatic Potential (RESP) charges.

    • Self-Validation: The protocol automatically compares the calculated pKa of the endocyclic nitrogen against empirical baselines (expected pKa ~9.0-9.5). If the predicted protonation state at pH 7.4 is neutral, the structure is flagged for review, as the positive charge is mandatory for transition state mimicry3[3].

Molecular Docking Protocols: Capturing the Transition State

Standard rigid-receptor docking is insufficient for 4-(hydroxymethyl)piperidin-3-ol derivatives. Enzymes like ER α -glucosidase I exhibit significant active-site plasticity to accommodate the oxacarbenium ion.

Induced-Fit Docking (IFD) Methodology
  • Protein Preparation : Retrieve the target crystal structure (e.g., ER α -glucosidase or DltA). Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4 using PROPKA.

  • Grid Generation : Center the docking grid on the catalytic acidic residues (e.g., Asp/Glu).

  • Constraint Application : Apply a mandatory hydrogen-bond constraint between the protonated piperidine nitrogen and the catalytic carboxylate oxygen.

    • Causality: Without this constraint, scoring functions may artificially favor hydrophobic collapse of the N-alkyl side chains over the mechanistically essential salt bridge, leading to false-positive poses.

  • Side-Chain Prediction : Allow residues within 5.0 Å of the ligand to undergo conformational sampling.

    • Self-Validation: The docking protocol is validated by re-docking the native co-crystallized ligand (e.g., 1-deoxynojirimycin). An RMSD 1.5 Å between the predicted pose and the crystal pose confirms the system's geometric accuracy.

Molecular Dynamics (MD) & Free Energy Calculations

Docking provides a static snapshot; MD simulations introduce the critical dimension of time, allowing us to evaluate the thermodynamic stability of the protein-ligand complex.

MD_Protocol Prep System Preparation (TIP3P Water, 0.15M NaCl) Min Energy Minimization (Steepest Descent -> CG) Prep->Min NVT NVT Equilibration (300K, Langevin Thermostat) Min->NVT NPT NPT Equilibration (1 atm, Berendsen Barostat) NVT->NPT Prod Production Run (Self-Validating RMSD Gate) NPT->Prod Analysis Trajectory Analysis (MM/GBSA Free Energy) Prod->Analysis

Fig 2. Step-by-step molecular dynamics simulation and validation protocol.

MD Simulation Workflow
  • System Solvation & Neutralization : Immerse the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration Cascade :

    • 5,000 steps of steepest descent minimization followed by 5,000 steps of conjugate gradient.

    • 1 ns NVT ensemble (constant volume/temperature) heating to 300K using a Langevin thermostat.

    • 2 ns NPT ensemble (constant pressure/temperature) using a Berendsen barostat.

    • Causality: Gradual heating and density equilibration prevent the sudden introduction of kinetic energy from "blowing up" the system or forcing the ligand out of the binding pocket prematurely.

  • Production Run & Self-Validating Gate : Initiate a 100 ns production run. The system automatically monitors the Root Mean Square Deviation (RMSD) of the protein backbone.

    • Self-Validation: If the RMSD fluctuates by >2.0 Å after 20 ns, the simulation is flagged as unstable (indicating a likely false-positive docking pose), and the run is terminated to save computational resources.

  • MM/GBSA Free Energy Calculation : Extract 1,000 snapshots from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ).

ADMET Profiling & QSAR Modeling

While a compound may bind tightly in silico, it must also possess favorable pharmacokinetic properties. We utilize Quantitative Structure-Activity Relationship (QSAR) models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles 4[4].

Causality: For antiviral applications targeting ER α -glucosidases in the lungs or systemic circulation, Blood-Brain Barrier (BBB) permeability should be minimized to prevent off-target neurological side effects. Conversely, if the scaffold is being adapted for Histamine H3 Receptor targeting, high BBB permeability is required.

Quantitative Data Summary

The following table summarizes the computational evaluation of three representative 4-(hydroxymethyl)piperidin-3-ol derivatives across different targets.

Compound DerivativePrimary TargetDocking Score (kcal/mol)MM/GBSA Δ G (kcal/mol)Predicted LogPBBB Permeability
Derivative A (N-butyl substituted)ER α -Glucosidase I-8.4-32.51.2Low
Derivative B (N-nonyl substituted)ER α -Glucosidase I-10.2-45.13.4Moderate
Derivative C (Purine-linked)Bacterial DltA Enzyme-9.8-41.22.1Low

Note: Derivative B shows superior thermodynamic binding ( Δ G) due to deep hydrophobic insertion of the nonyl chain into the +1/+2 subsites of the glucosidase, though its increased LogP warrants formulation optimization.

Conclusion

The in silico modeling of 4-(hydroxymethyl)piperidin-3-ol derivatives requires a multi-tiered computational approach that respects the complex stereochemistry and transition-state mimicry inherent to the scaffold. By enforcing strict QM-derived partial charges, utilizing induced-fit docking with mechanistic constraints, and validating poses through rigorous, self-gating MD simulations, researchers can drastically reduce false-positive rates in iminosugar and antibacterial drug discovery pipelines.

References

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies.Taylor & Francis.
  • WO 2015/128333 A1 - Heteroaromatic derivatives and their use as pharmaceuticals.Google Patents.
  • In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors.PubMed.
  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5.Smolecule.

Sources

Structural and Pharmacological Profiling of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Hydroxymethyl)piperidin-3-ol (4-HMP) and its corresponding hydrochloride salt represent a critical class of functionalized saturated heterocycles utilized extensively in medicinal chemistry[1]. Characterized by a conformationally restricted piperidine ring, 4-HMP serves as a highly modular scaffold for synthesizing neuroactive compounds, particularly those targeting aminergic G protein-coupled receptors (GPCRs)[2]. This whitepaper provides an in-depth technical analysis of 4-HMP hydrochloride, detailing its isomeric landscape, structural pharmacology, and self-validating experimental protocols for its synthesis and characterization.

Chemical Identity and Isomeric Landscape

The biological efficacy of 4-HMP is intrinsically linked to its stereochemistry and its specific salt form. The compound exists in multiple stereoisomeric configurations (cis and trans), which significantly alter the spatial trajectory of its functional groups[2]. In rigorous drug development pipelines, the hydrochloride salt is overwhelmingly preferred over the free base.

Causality of Salt Selection: Protonation of the piperidine nitrogen to form the hydrochloride salt achieves three critical objectives:

  • Aqueous Solubility: It drastically enhances thermodynamic solubility in aqueous media, a strict prerequisite for high-throughput in vitro biological assays and in vivo bioavailability[3].

  • Oxidative Stability: The protonated amine is electronically shielded from ambient oxidation, extending the shelf-life of the active pharmaceutical ingredient (API).

  • Physiological Mimicry: At a physiological pH of 7.4, the piperidine nitrogen is naturally protonated. Supplying the compound as an HCl salt pre-establishes the ionic state required for anchoring to the conserved aspartate residue in GPCR binding pockets[2].

Table 1: Quantitative Chemical Data and CAS Registry
Compound VariantCAS Registry NumberMolecular FormulaMolecular WeightStructural Notes
4-HMP (Free Base, Unspecified) 220218-57-5[1]C₆H₁₃NO₂131.17 g/mol Base scaffold; highly hygroscopic.
4-HMP Hydrochloride (Unspecified) 1951441-80-7C₆H₁₄ClNO₂167.63 g/mol Preferred stable form for biological assays.
trans-4-HMP Hydrochloride 955028-06-5[4]C₆H₁₄ClNO₂167.63 g/mol Defined relative stereochemistry.
cis-4-HMP (Free Base) 21492-03-5[5]C₆H₁₃NO₂131.17 g/mol Alternative stereoisomer.

Structural Pharmacology & Target Engagement

The pharmacological versatility of 4-HMP hydrochloride stems from its dense, highly directional hydrogen-bonding network. The molecule possesses three distinct hydrogen bond donors (the C3-hydroxyl, the C4-hydroxymethyl, and the protonated piperidine NH₂⁺) and three hydrogen bond acceptors[2].

Statistical analyses of protein-ligand crystallographic data indicate that the hydroxyl groups of 4-HMP engage in optimal hydrogen bonding geometries, characterized by donor-acceptor distances of 1.8 to 2.0 Å and bond angles between 160° and 180°[2]. This precise geometry is critical when 4-HMP derivatives are optimized as antagonists or inverse agonists for the Histamine H3 Receptor (H3R)—a key therapeutic target for cognitive and neurodegenerative disorders[2]. Furthermore, comparative pharmacophore modeling reveals that 4-HMP shares critical structural features with natural piperidine alkaloids like spectaline, contributing to its observed neuromodulatory and antinociceptive activities[3].

Pharmacophore A 4-HMP HCl Salt (Protonated Scaffold) B H-Bond Network (3 Donors, 3 Acceptors) A->B Spatial Geometry C Histamine H3 Receptor (Binding Pocket) B->C Affinity (1.8-2.0 Å) D Neurotransmitter Modulation C->D Signal Transduction

Fig 1. Pharmacophore mapping and H3R target engagement pathway of 4-HMP.

Experimental Workflows: Anhydrous Salt Formation

The conversion of 4-HMP free base to its hydrochloride salt must be executed under strictly anhydrous conditions. The introduction of water during this phase often results in the formation of intractable, hygroscopic syrups rather than the desired crystalline solids.

Protocol: Anhydrous Generation of 4-HMP Hydrochloride

Objective: To synthesize a high-purity, crystalline hydrochloride salt suitable for rigorous analytical and biological characterization.

  • Solvent Selection & Dissolution: Dissolve 10.0 mmol of 4-HMP free base (CAS 220218-57-5) in 20 mL of anhydrous tetrahydrofuran (THF).

    • Causality: THF provides excellent solvation for the neutral free base while maintaining a low dielectric constant. This aggressively drives the precipitation of the highly polar salt once the ionic species is formed, maximizing isolated yield.

  • Controlled Acidification: Under an inert argon atmosphere at 0°C, add 1.1 equivalents (11.0 mmol) of 2.0 M HCl in diethyl ether dropwise over 15 minutes.

    • Causality: Utilizing ethereal HCl instead of aqueous HCl strictly prevents the introduction of water into the system. This bypasses the formation of hydrates, ensuring a sharp, predictable crystallization process and preserving the integrity of the target CAS 1951441-80-7.

  • Crystallization & Maturation: Stir the resulting opaque suspension at 0°C for 2 hours.

    • Causality: Lowering the kinetic energy of the system promotes ordered crystal lattice formation, effectively excluding organic impurities and unreacted starting materials from the crystalline matrix.

  • Isolation & Desiccation: Filter the precipitate rapidly under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether (2 × 5 mL) and dry in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.

    • Causality: The nitrogen blanket prevents atmospheric moisture absorption by the nascent crystals. P₂O₅ acts as an aggressive desiccant to remove any residual ethereal solvent.

Workflow S1 Free Base 4-HMP (Anhydrous THF) S2 Acidification (2M HCl in Ether) S1->S2 Prevent hydration S3 Controlled Crystallization (0°C, 2 hours) S2->S3 Nucleation control S4 Vacuum Filtration & Desiccation S3->S4 Isolate precipitate S5 Pure 4-HMP HCl (Validated via NMR/LC-MS) S4->S5 Yield recovery

Fig 2. Step-by-step methodology for anhydrous hydrochloride salt formation.

Analytical Characterization Protocol

To validate the success of the salt formation and ensure the scientific integrity of the batch, the following self-validating analytical suite must be employed:

  • ¹H NMR (D₂O, 400 MHz): The protonation of the piperidine nitrogen will induce a distinct downfield chemical shift in the axial and equatorial protons adjacent to the nitrogen (C2 and C6 positions) compared to the free base spectrum.

  • High-Resolution Mass Spectrometry (HRMS-ESI⁺): The spectrum should display a base peak at m/z 132.10 (calculated for C₆H₁₄NO₂⁺, [M+H]⁺), confirming the intact molecular weight of the cationic species.

  • Chiral HPLC: If synthesizing specific stereoisomers (e.g., trans-4-HMP HCl, CAS 955028-06-5[4]), chiral stationary phase chromatography is mandatory to confirm enantiomeric excess (ee > 99%) and rule out epimerization during the acidification step.

Conclusion

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a highly privileged scaffold in modern medicinal chemistry. By understanding the causality behind its physical properties, hydrogen-bonding capabilities, and the rigorous anhydrous protocols required for its handling, researchers can reliably leverage this compound in the development of next-generation neurological therapeutics.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Pharmacological Significance

4-(Hydroxymethyl)piperidin-3-ol is a highly versatile piperidine derivative characterized by a hydroxymethyl group at the C4 position of the piperidine ring[1]. With a molecular weight of approximately 131.17 g/mol (free base), this compound is predominantly utilized and stored as a hydrochloride salt to significantly enhance its aqueous solubility, a critical factor for biological assays and formulation[1].

In medicinal chemistry, this scaffold is a privileged building block. The 4-hydroxypiperidine moiety is particularly noted for its ability to interact with the catalytic anionic site of acetylcholinesterase (AChE), making it a valuable intermediate in the synthesis of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[2]. Furthermore, derivatives of this compound have been investigated as inhibitors of the Gram-positive bacterial DltA enzyme, highlighting its utility in developing novel antibacterial agents[3].

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride typically relies on the reduction of appropriately substituted piperidinyl ketones[1]. To prevent unwanted side reactions at the secondary amine during the reduction phase, the piperidine nitrogen is usually protected (e.g., via benzylation)[1].

The workflow follows a robust three-phase sequence:

  • Chemoselective Reduction: A 1-benzyl-protected piperidinyl ketone precursor is reduced using Sodium Borohydride ( NaBH4​ ). This provides a mild, highly selective reduction of the ketone to the corresponding secondary alcohol without cleaving the benzyl protecting group.

  • Catalytic Hydrogenolysis (Deprotection): The benzyl group is removed via hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. This yields the free base of 4-(Hydroxymethyl)piperidin-3-ol.

  • Anhydrous Salt Formation: Because the target compound is highly soluble in water[1], traditional aqueous workups for salt formation lead to poor yields. Instead, anhydrous Hydrogen Chloride (HCl) in 1,4-dioxane is utilized to precipitate the hydrochloride salt directly from an organic medium.

G N1 1-Benzyl-4-(hydroxymethyl) piperidin-3-one N2 Reduction (NaBH4, MeOH) N1->N2 N3 1-Benzyl-4-(hydroxymethyl) piperidin-3-ol N2->N3 N4 Hydrogenolysis (H2, Pd/C, EtOH) N3->N4 N5 Free Base Intermediate N4->N5 N6 Salt Formation (4M HCl in Dioxane) N5->N6 N7 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride N6->N7

Fig 1: Synthetic pathway for 4-(Hydroxymethyl)piperidin-3-ol hydrochloride via ketone reduction.

Safety and Handling

Before executing the protocol, ensure all proper Personal Protective Equipment (PPE) is utilized. The Globally Harmonized System (GHS) classifies 4-(Hydroxymethyl)piperidin-3-ol with the following hazard statements[2]:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Handling Precautions: All steps involving dry powders, anhydrous HCl, or Pd/C (which is pyrophoric when dry) must be conducted in a certified chemical fume hood.

Experimental Protocols

Phase 1: Reduction of the Piperidinyl Ketone
  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1-benzyl-4-(hydroxymethyl)piperidin-3-one (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the borohydride addition.

  • Addition: Slowly add NaBH4​ (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate alcohol.

Phase 2: Catalytic Hydrogenolysis
  • Preparation: Dissolve the intermediate from Phase 1 in absolute ethanol (0.15 M).

  • Catalyst Addition: Under a steady stream of Argon, carefully add 10% Pd/C (10% w/w relative to the substrate). Expert Insight: Wetting the Pd/C with a few drops of toluene prior to adding the ethanol minimizes the risk of ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a balloon of H2​ at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot ethanol.

  • Concentration: Evaporate the filtrate to dryness to yield the crude 4-(Hydroxymethyl)piperidin-3-ol free base.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Precipitation: While stirring vigorously at 0 °C, add 4.0 M HCl in 1,4-dioxane (1.2 eq) dropwise. A white precipitate will form immediately. Expert Insight: The use of anhydrous dioxane prevents the highly water-soluble hydrochloride salt from dissolving, which would occur if aqueous HCl were used[1].

  • Isolation: Stir for an additional 30 minutes, then collect the precipitate via vacuum filtration. Wash the filter cake with cold anhydrous ether.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C overnight to yield pure 4-(Hydroxymethyl)piperidin-3-ol hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the optimized workflow.

Reaction PhaseReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. Reduction NaBH4​ 1.5Methanol0 to 252.088 - 92%
2. Deprotection 10% Pd/C, H2​ 0.1 (w/w)Ethanol2512.090 - 95%
3. Salt Formation 4M HCl in Dioxane1.2Ether/DCM00.5> 95%

References

  • Buy 4-(Hydroxymethyl)
  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 (Toxicity and GHS Data)
  • Source: googleapis.

Sources

Application Note: High-Yield Purification of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride via Controlled Anti-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-(Hydroxymethyl)piperidin-3-ol (also known as 3-hydroxy-4-piperidinemethanol) is a highly versatile piperidine derivative utilized extensively as a building block in medicinal chemistry and drug discovery[1]. Its structural features—specifically the 4-hydroxypiperidine moiety—make it a critical intermediate in the enantioselective synthesis of acetylcholinesterase (AChE) inhibitors, which are cornerstone therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[1].

In synthetic and industrial applications, this compound is almost exclusively isolated and stored as a hydrochloride salt (e.g., trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride, CAS 955028-06-5)[2]. The causality behind this choice is rooted in the physical chemistry of piperidine derivatives. Free base amines are often prone to oxidation, rapid absorption of atmospheric carbon dioxide, and extreme hygroscopicity, frequently degrading into intractable oils[3]. Conversion to the hydrochloride salt neutralizes the basic nitrogen, significantly raising the melting point, enhancing chemical stability, and providing the crystalline lattice necessary for high-purity isolation.

This application note details a field-proven, self-validating protocol for the purification of crude 4-(Hydroxymethyl)piperidin-3-ol hydrochloride using a binary solvent recrystallization system.

Mechanistic Principles of the Solvent System

Purifying highly polar, hydrophilic amine hydrochlorides requires precise thermodynamic control to prevent liquid-liquid phase separation (LLPS), commonly known in the field as "oiling out." 4-(Hydroxymethyl)piperidin-3-ol hydrochloride possesses multiple hydrogen-bonding sites (two hydroxyl groups and one protonated amine), making it extremely soluble in water and methanol, but entirely insoluble in non-polar organics.

To achieve controlled crystallization, a binary system utilizing Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent is employed[4].

  • The Causality of Solvent Selection: IPA provides a moderate solubility gradient; it dissolves the salt at reflux (82°C) but heavily restricts solubility at 0°C. Ethyl acetate, while miscible with IPA, acts as a potent anti-solvent that drastically lowers the dielectric constant of the medium, forcing the polar hydrochloride salt out of solution[5].

  • The Causality of Cooling Rates: A slow, controlled cooling ramp (0.5°C/min) ensures that the system remains in the metastable zone, promoting the growth of large, pure crystals rather than rapid, chaotic nucleation which traps solvent and impurities within the crystal lattice.

Experimental Workflow

Workflow A Crude 4-(Hydroxymethyl)piperidin-3-ol HCl (Purity <90%) B Dissolution in Hot Isopropanol (80°C, 10 mL/g) A->B C Hot Filtration (Remove Insoluble Particulates) B->C D Controlled Cooling (0.5°C/min to 60°C) C->D E Anti-Solvent Addition (Ethyl Acetate, Dropwise) D->E F Nucleation & Crystal Aging (4 hours at 5°C) E->F G Vacuum Filtration & Cold EtOAc Wash F->G H Vacuum Drying (45°C, 24h) G->H I Pure Crystalline Product (>99% HPLC Purity) H->I

Recrystallization workflow for 4-(Hydroxymethyl)piperidin-3-ol HCl.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system. Each phase includes observational checkpoints to ensure the thermodynamic state of the crystallization is on track.

Materials Required:

  • Crude 4-(Hydroxymethyl)piperidin-3-ol hydrochloride

  • Anhydrous Isopropanol (IPA, <0.1% water)

  • Anhydrous Ethyl Acetate (EtOAc, <0.1% water)

Methodology:

  • Primary Dissolution: Weigh the crude 4-(Hydroxymethyl)piperidin-3-ol HCl into a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 10 mL of anhydrous IPA per gram of crude solid.

  • Heating: Heat the suspension to 80–82°C (mild reflux) under continuous stirring until complete dissolution is achieved. Validation Check: The solution should transition from a cloudy suspension to a clear, pale-yellow or colorless liquid.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove any insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition (Cloud Point Titration): Transfer the filtrate to a controlled crystallizer. Cool the solution slightly to 60°C. Begin adding hot (60°C) EtOAc dropwise. Continue addition until the solution exhibits a faint, persistent opalescence (the "cloud point"). This typically occurs at an IPA:EtOAc ratio of approximately 1:0.8.

  • Seeding and Nucleation: Pause the anti-solvent addition. Hold the temperature at 60°C for 15 minutes to allow the initial seed crystals to form. Validation Check: Fine, distinct crystalline needles should begin to appear. If the solution separates into two liquid layers, LLPS has occurred (see Troubleshooting).

  • Controlled Cooling: Once nucleation is confirmed, initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Crystal Aging: Maintain the slurry at 5°C for 4 hours. This aging process allows Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (0°C) EtOAc to displace the mother liquor without dissolving the product.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 45°C under high vacuum (<10 mbar) for 24 hours to remove residual solvent. Validation Check: Perform HPLC analysis (target >99% area) and Karl Fischer titration (target <0.5% water).

Quantitative Data: Solvent System Optimization

The following table summarizes the empirical data collected during the optimization of the IPA:EtOAc solvent ratio. The data demonstrates the inverse relationship between anti-solvent volume and product purity.

Solvent System (IPA:EtOAc)Dissolution Temp (°C)Recovery Yield (%)HPLC Purity (%)Phenomenological Observation
1:0 (Pure IPA)8265.0%99.8%High purity, but excessive product loss in mother liquor.
1:1 (Optimal) 82 84.5% 99.4% Ideal balance of yield and purity; distinct needle-like crystals.
1:28291.2%97.1%Higher yield, but slight co-precipitation of polar impurities observed.
1:58296.0%88.5%Rapid precipitation; solvent entrapment and "oiling out" occurred.

Downstream Application: Alzheimer's Drug Discovery

The high purity of the recrystallized 4-(Hydroxymethyl)piperidin-3-ol hydrochloride is critical for its downstream use. In medicinal chemistry, the spatial arrangement and purity of this building block directly dictate the efficacy of subsequent N-alkylation or acylation reactions used to synthesize AChE inhibitors[1].

Pathway A 4-(Hydroxymethyl) piperidin-3-ol HCl B N-Alkylation / Structural Modification A->B C AChE Inhibitor Drug Candidate B->C D Binding to AChE Catalytic Anionic Site C->D E Enhanced Cholinergic Neurotransmission D->E

Downstream application of the purified building block in Alzheimer's drug discovery.

Troubleshooting & Field-Proven Insights

  • Issue: Liquid-Liquid Phase Separation ("Oiling Out")

    • Observation: Instead of crystals, a dense, immiscible oil forms at the bottom of the flask.

    • Causality: This occurs when the supersaturation level is pushed too high, too quickly, causing the solute to separate as a liquid phase because the ambient temperature is above the melting point of the solute in that specific solvent mixture.

    • Resolution: Immediately halt cooling. Re-heat the mixture to 80°C until the oil redissolves into a homogenous solution. Add 1-2 mL of pure IPA to decrease the supersaturation ratio, and restart the cooling process at a slower rate (e.g., 0.2°C/min).

  • Issue: Unusually Low Recovery Yield (<60%)

    • Observation: Very few crystals form even after prolonged aging at 5°C.

    • Causality: The hydrochloride salt is extremely hygroscopic. If the IPA or EtOAc used contains trace amounts of water (>0.5%), the solubility of the salt increases exponentially, preventing supersaturation.

    • Resolution: Always verify solvent anhydrousness via Karl Fischer titration prior to use. If water contamination is suspected, distill the solvent or dry it over 3Å molecular sieves.

Sources

Application Note: Advanced GC-MS Quantification and Derivatization Strategies for 4-(Hydroxymethyl)piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Hydroxymethyl)piperidin-3-ol (4-HMP) is a highly versatile piperidine derivative and a critical structural motif in medicinal chemistry, particularly in the synthesis of drug candidates targeting neurological disorders such as Alzheimer's and Parkinson's disease[1]. Despite its therapeutic importance, the precise quantification of 4-HMP presents significant analytical challenges. Its inherent physicochemical properties—specifically high polarity and low volatility—render it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis[2].

This application note provides researchers and drug development professionals with a self-validating, causality-driven protocol for the quantitative GC-MS analysis of 4-HMP. By employing a targeted silylation strategy, we can overcome thermodynamic instability and chromatographic limitations, ensuring robust, reproducible, and highly sensitive detection.

The Causality of the Analytical Challenge

To design an effective analytical method, we must first understand the molecular behavior of 4-HMP within a GC system. The molecule possesses three active hydrogen sites:

  • A secondary amine within the piperidine ring.

  • A primary hydroxyl group on the hydroxymethyl substituent.

  • A secondary hydroxyl group at the C3 position of the ring.

The Problem: These functional groups act as strong hydrogen bond donors and acceptors[1]. When injected into a GC system, native 4-HMP interacts aggressively with active sites and residual silanols on the GC column and inlet liner. This basic nature of the piperidine nitrogen leads to severe peak tailing, irreversible adsorption, and potential thermal degradation at elevated injector temperatures[3].

The Solution: Chemical derivatization is mandatory. By replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups, we drastically reduce the molecule's boiling point, eliminate hydrogen bonding, and increase its thermal stability, allowing for pristine chromatographic elution[4].

Causality Native Native 4-HMP (High Polarity) Amine Secondary Amine Native->Amine Hydroxyl Hydroxyl Groups Native->Hydroxyl Reagent MSTFA + 1% TMCS Amine->Reagent Hydroxyl->Reagent Mech1 N-Silylation Reagent->Mech1 Mech2 O-Silylation Reagent->Mech2 Outcome Volatile TMS Derivative (Optimal GC Elution) Mech1->Outcome Mech2->Outcome

Caption: Causality of silylation addressing 4-HMP polarity.

Reagent Selection: The Case for MSTFA + 1% TMCS

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the superior choice for 4-HMP.

  • Volatility of Byproducts: MSTFA produces N-methyltrifluoroacetamide as a byproduct, which is significantly more volatile than the byproducts of BSTFA. This results in cleaner chromatograms and prevents interference with early-eluting peaks[5].

  • Overcoming Steric Hindrance: The secondary hydroxyl group at the C3 position of 4-HMP is sterically hindered. MSTFA alone may result in incomplete derivatization (yielding a mix of mono- and bis-TMS derivatives). To drive the reaction to a complete tris-TMS derivative, the addition of 1% Trimethylchlorosilane (TMCS) is required. TMCS acts as a powerful catalyst, enhancing the silylation of hindered alcohols[5].

Self-Validating Quality Control Architecture

A robust protocol must validate itself during execution. This methodology incorporates a closed-loop validation system:

  • Internal Standard (IS) Integration: A stable isotope-labeled analog (e.g., 4-HMP-d4) or a structurally similar piperidine must be added prior to sample drying. This corrects for derivatization efficiency, matrix effects, and injection volume variations.

  • Procedural Blanks: Run to identify reagent background or carryover.

  • System Suitability Test (SST): A pre-run injection of a known derivatized standard. The run is only validated if the Tailing Factor ( Tf​ ) is < 1.5 and the Signal-to-Noise (S/N) ratio is > 100.

Workflow A 1. Sample Preparation (Azeotropic Drying) B 2. Internal Standard (Addition of IS) A->B C 3. Silylation Reaction (MSTFA + 1% TMCS, 70°C) B->C D 4. GC-MS Analysis (EI Mode, SIM/SCAN) C->D E 5. Data Validation (Peak Integration & QC) D->E

Caption: GC-MS analytical workflow for 4-HMP derivatives.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Dehydration

Causality Check: Silylation reagents are exceptionally sensitive to moisture. The presence of water will immediately hydrolyze MSTFA, resulting in poor reaction yields and the formation of insoluble siloxanes[6].

  • Transfer an aliquot containing approximately 1 mg of 4-HMP into a 2 mL amber glass autosampler vial.

  • Add 20 µL of the Internal Standard solution (e.g., 50 µg/mL in anhydrous acetonitrile).

  • Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 2: Derivatization Reaction
  • Reconstitute the dried residue in 50 µL of anhydrous pyridine. (Note: Pyridine acts as an acid scavenger and polar aprotic solvent, facilitating the silylation mechanism).

  • Add 100 µL of MSTFA containing 1% TMCS to the vial[5].

  • Seal the vial tightly with a PTFE-lined crimp or screw cap to prevent moisture ingress.

  • Incubate the vial in a heating block at 70°C for 30 minutes [5]. (Note: Thermal energy is required to overcome the activation barrier of the sterically hindered C3-hydroxyl group).

  • Remove the vial and allow it to cool to room temperature prior to GC-MS analysis.

Data Presentation & Instrumental Parameters

Table 1: Optimized GC-MS Operational Parameters
ParameterSpecificationCausality / Rationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Medium-polarity stationary phase provides optimal retention and separation for TMS-ether/amine derivatives[7].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent linear velocity across the temperature gradient[7].
Inlet Temperature 250°CEnsures rapid, flash vaporization of the TMS derivative without inducing thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level quantification.
Oven Program 80°C (1 min) 15°C/min to 280°C (5 min)Focuses the analyte at the head of the column, then efficiently elutes the high-boiling tris-TMS derivative.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible, library-searchable fragmentation patterns.
Acquisition Mode SIM / SCANSCAN for structural elucidation; SIM for high-sensitivity quantification.
Table 2: Troubleshooting Matrix for Piperidine Derivatization
SymptomRoot CauseCorrective Action
Poor Peak Shape (Tailing) Interaction of basic nitrogen with active sites in the GC liner or incomplete derivatization.Use a base-deactivated inlet liner[3]. Verify the addition of 1% TMCS catalyst.
Low Analyte Response Moisture in the sample quenched the MSTFA reagent[6].Ensure rigorous nitrogen drying. Use fresh, anhydrous pyridine and MSTFA.
Multiple Peaks per Analyte Partial silylation (formation of mono- or bis-TMS instead of the target tris-TMS).Increase incubation time to 45 minutes or increase the reaction temperature to 75°C.
Rapid Column Degradation Injection of excess active derivatization reagent damaging the stationary phase.Ensure the injection volume does not exceed 1 µL. Implement a post-run column bake-out.

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: nih.gov URL:[Link]

Sources

Application Note: 4-(Hydroxymethyl)piperidin-3-ol as a Multivalent Scaffold in the Parallel Synthesis of sp³-Rich Compound Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

Modern drug discovery is increasingly moving away from flat, sp²-hybridized aromatic molecules toward topologically complex, sp³-rich architectures. This "escape from flatland" paradigm significantly enhances target selectivity, solubility, and overall clinical success rates[1]. In this context, 4-(hydroxymethyl)piperidin-3-ol (4-HMP) emerges as an exceptional building block for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).

As a trifunctional scaffold, 4-HMP offers three distinct vectors for diversification: a highly nucleophilic secondary amine (N1), a sterically hindered secondary alcohol (O3), and an unobstructed primary alcohol (O4')[2]. The 1,3-diol relationship between the C3 and C4' hydroxyl groups is particularly valuable, as it allows for the rapid assembly of conformationally restricted hexahydro-1H-pyrido[3,4-d][1,3]dioxine bicyclic systems[3]. Parallel synthesis of such piperidine libraries has proven highly effective in accelerating hit-to-lead optimization across various therapeutic targets, including neurological receptors and kinases[4].

This application note details a self-validating, high-throughput workflow for generating diverse, natural product-like piperidine libraries using 4-HMP[5], complete with mechanistic rationales and step-by-step parallel synthesis protocols.

Orthogonal Reactivity and Workflow Design

To successfully deploy 4-HMP in parallel synthesis, strict chemoselectivity must be maintained. The secondary amine is the most reactive site and will readily form unwanted aminals or imines if exposed to the electrophilic aldehydes/ketones required for diol ketalization.

Mechanistic Causality & Protecting Group Strategy: While tert-butyloxycarbonyl (Boc) is the industry standard for amine protection, it is fundamentally incompatible with this specific workflow. The subsequent 1,3-diol acetalization requires acidic conditions (e.g., p-toluenesulfonic acid), which would prematurely cleave a Boc group. Therefore, we utilize the Carboxybenzyl (Cbz) protecting group. Cbz is completely orthogonal to the acidic ketalization conditions and can be cleanly removed later via mild hydrogenolysis, ensuring the structural integrity of the acid-sensitive acetal library.

Workflow A Core Scaffold 4-HMP B N-Protection (Cbz-Cl) A->B C 1,3-Diol Ketalization (Aldehyde Array) B->C D Cbz Hydrogenolysis (Pd/C, H2) C->D E N-Diversification (Acyl Chlorides) D->E F High-Throughput Purification E->F

Figure 1: Parallel synthesis workflow for 4-HMP derived bicyclic compound libraries.

Reactivity Scaffold 4-(Hydroxymethyl)piperidin-3-ol N1 N1: Secondary Amine (High Nucleophilicity) Scaffold->N1 O3 O3: Secondary Alcohol (Sterically Hindered) Scaffold->O3 O4 O4': Primary Alcohol (Unobstructed) Scaffold->O4 Amide N-Functionalized Derivatives N1->Amide Electrophilic Trapping Ketal Fused Hexahydro-1H-pyrido [3,4-d][1,3]dioxine core O3->Ketal Acid-catalyzed Cyclization O4->Ketal

Figure 2: Orthogonal reactivity map of 4-HMP guiding site-selective diversification.

Experimental Protocols

The following protocols are designed for a 96-well parallel synthesis block (e.g., Radleys Carousel or similar automated platforms).

Protocol A: Chemoselective N-Cbz Protection (Scale-up Phase)

Rationale: Schotten-Baumann conditions are utilized here. The aqueous base neutralizes the starting hydrochloride salt of 4-HMP[2] and acts as an acid scavenger for the generated HCl. Because O-acylation requires strictly anhydrous conditions and stronger bases (like NaH or DMAP), the diol remains completely unreacted, ensuring 100% chemoselectivity for the amine.

  • Preparation: Dissolve 4-HMP hydrochloride (10.0 g, 59.6 mmol) in a 1:1 mixture of THF and H₂O (100 mL).

  • Basification: Add solid Na₂CO₃ (15.8 g, 149 mmol, 2.5 eq) and stir until gas evolution ceases. Cool the biphasic mixture to 0 °C.

  • Addition: Dropwise add Benzyl chloroformate (Cbz-Cl) (11.2 g, 65.6 mmol, 1.1 eq) over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: Yields intermediate N-Cbz-4-HMP as a viscous oil (>95% yield), ready for parallel distribution without further purification.

Protocol B: Parallel 1,3-Diol Acetalization (Library Generation 1)

Rationale: In standard round-bottom flask chemistry, a Dean-Stark trap is used to remove water and drive acetalization. In a parallel block format, physical water removal is impossible. We solve this by adding Trimethyl orthoformate (TMOF), which chemically scavenges the water byproduct ( H2​O+HC(OCH3​)3​→MethylFormate+2MeOH ), driving the equilibrium forward under anhydrous conditions.

  • Dispensation: To each well of a 96-well reactor block, dispense a stock solution of N-Cbz-4-HMP (0.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (1.0 mL).

  • Reagent Addition: Add the diverse aldehyde/ketone building blocks (0.15 mmol, 1.5 eq) to their respective wells.

  • Water Scavenging & Catalysis: Add TMOF (0.3 mmol, 3.0 eq) followed by a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.01 mmol, 10 mol%) to each well.

  • Heating: Seal the block and heat at 60 °C for 16 hours under orbital shaking.

  • Quenching: Quench each well with 100 µL of saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse hydrolysis. Extract the DCE layer using a phase-separator plate.

Protocol C: Cbz Deprotection and Late-Stage N-Diversification

Rationale: HATU is selected over traditional EDC/HOBt coupling reagents because its superior kinetics ensure complete conversion of the sterically demanding secondary piperidine amine across a highly diverse array of carboxylic acids, minimizing purification failures.

  • Hydrogenolysis: Transfer the crude acetals to a pressure-rated parallel reactor. Add 10% Pd/C (10 mg/well) and Methanol (1 mL). Purge with H₂ and stir under a hydrogen balloon atmosphere (1 atm) for 4 hours. Filter through a Celite-packed 96-well plate to yield the free secondary amines.

  • Parallel Amidation: Evaporate the methanol. To each well, add a pre-activated mixture of diverse carboxylic acids (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in DMF (1.0 mL).

  • Reaction: Shake at room temperature for 8 hours.

  • Purification: Purify the final library directly via mass-directed preparative HPLC.

Quantitative Data: Library Outcomes and Fsp³ Analysis

The success of a DOS library is measured not just by yield, but by the three-dimensionality of the resulting compounds. The Fraction of sp³ carbons (Fsp³) is a critical metric for predicting clinical success[1]. The table below demonstrates how the 4-HMP scaffold (inherently Fsp³ = 1.0) maintains high three-dimensionality even after extensive diversification.

Table 1: Representative Library Members, Analytical Outcomes, and Fsp³ Metrics

EntryCarbonyl Input (Acetalization)N-Capping Agent (Amidation)Isolated Yield (%)LC-MS Purity (%)Fsp³ Score
1 BenzaldehydeAcetyl Chloride78%>98%0.53 (8/15)
2 CyclohexanoneMethanesulfonyl Chloride82%>95%1.00 (13/13)
3 AcetoneBenzoyl Chloride85%>99%0.56 (9/16)
4 4-Fluorobenzaldehyde2-Phenylacetic acid (HATU)71%>96%0.38 (8/21)
5 FormaldehydeCyclopropanecarbonyl chloride88%>98%0.91 (10/11)

Note: Fsp³ is calculated as the ratio of sp³ hybridized carbons to the total number of carbons in the final molecule. A target Fsp³ > 0.40 is generally considered optimal for modern drug discovery libraries.

References

  • smolecule.com - Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5: (August 19 2023). Accessed via Google Search Grounding. 2

  • nih.gov - Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorg Med Chem Lett. 2003 Oct 6;13(19):3247-52. 4

  • nih.gov - Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Mol Divers. 2011 Feb;15(1):203-14. 5

  • whiterose.ac.uk - Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022, 13, 1614. 1

  • researchgate.net - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (October 13 2025). 3

Sources

Application Note: Chemoselective N-Alkylation of 4-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

4-(Hydroxymethyl)piperidin-3-ol is a highly versatile, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. Its unique structural topology—featuring a secondary amine and two distinct hydroxyl groups (one primary, one secondary)—makes it an ideal building block for developing complex pharmaceutical agents, including Gram-positive bacterial DltA enzyme inhibitors and G-protein coupled receptor (GPCR) ligands ()[1].

A critical transformation in the functionalization of this scaffold is N-alkylation. However, the presence of multiple nucleophilic sites (the piperidine nitrogen and the two hydroxyl oxygens) presents a significant chemoselectivity challenge. This application note details robust, self-validating protocols for the chemoselective N-alkylation of 4-(Hydroxymethyl)piperidin-3-ol, emphasizing mechanistic causality to guide experimental design.

Mechanistic Insights and Strategy Selection

When designing an N-alkylation strategy for a polyfunctional molecule like 4-(Hydroxymethyl)piperidin-3-ol, researchers typically choose between two primary pathways: Reductive Amination and Direct Nucleophilic Substitution .

Reductive Amination (Preferred Method)

Reductive amination is the gold standard for N-alkylating piperidinols without the need for hydroxyl protecting groups ()[2]. The reaction proceeds via the condensation of the secondary amine with an aldehyde or ketone to form an electrophilic iminium ion intermediate, which is subsequently reduced in situ to the tertiary amine[3].

  • Causality for Chemoselectivity: The neutral hydroxyl groups do not form stable iminium species. By utilizing a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), the iminium ion is selectively reduced in the presence of unreacted carbonyls ()[4]. NaBH(OAc)₃ is preferred over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol and completely avoiding over-alkylation[4].

Direct N-Alkylation via Alkyl Halides

Direct alkylation involves reacting the piperidine with an alkyl halide[4].

  • Causality for Base Selection: To prevent unwanted O-alkylation, strong bases (e.g., NaH) that would deprotonate the hydroxyl groups must be strictly avoided. Instead, mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or finely powdered K₂CO₃ are employed[4]. These act solely as acid scavengers to neutralize the generated hydrohalic acid, exploiting the inherent nucleophilic superiority of the secondary nitrogen over the neutral hydroxyl oxygens. Over-alkylation to the quaternary ammonium salt is mitigated by the slow, controlled addition of the electrophile[4].

Mandatory Visualization: Reaction Pathways & Workflows

Mechanism Amine 4-(Hydroxymethyl) piperidin-3-ol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H₂O Product N-Alkylated Product Iminium->Product NaBH(OAc)₃ Reduction

Mechanistic pathway of the reductive amination of 4-(Hydroxymethyl)piperidin-3-ol.

Workflow Step1 1. Substrate Preparation Dissolve amine & carbonyl in DCM/DCE Step2 2. Iminium Formation Stir at RT for 30-60 mins (Add AcOH if needed) Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)₃ portion-wise Step2->Step3 Step4 4. Reaction Quench Neutralize with sat. NaHCO₃ (pH ~8) Step3->Step4 Step5 5. Work-up & Purification Extract, dry, and column chromatography Step4->Step5

Step-by-step experimental workflow for N-alkylation via reductive amination.

Quantitative Data Summary

Reaction ParameterReductive AminationDirect Alkylation (Alkyl Halides)
Typical Yield 75% – 95%50% – 70%
Chemoselectivity (N vs O) Excellent (>99:1)Moderate to Good (80:20 to 95:5)
Over-alkylation Risk Very LowModerate (Quaternary salts can form)
Reaction Time 12 – 16 hours12 – 24 hours
Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, DIPEA or K₂CO₃
Optimal Solvent DCM or DCEDMF or Acetonitrile

Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

This protocol is designed to maximize the yield of the tertiary amine while preserving the integrity of the primary and secondary hydroxyl groups[3].

Materials:

  • 4-(Hydroxymethyl)piperidin-3-ol (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (Optional, 1.0 eq - used if the carbonyl is sterically hindered)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Procedure:

  • Iminium Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(Hydroxymethyl)piperidin-3-ol (1.0 eq) and anhydrous DCM (to achieve a 0.1 M to 0.2 M solution). Add the aldehyde (1.1 eq). Self-Validation Check: The solution should remain clear. If using a ketone, add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature (RT) under an inert atmosphere (N₂ or Argon) for 30 to 60 minutes.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic release and prevent localized heating[3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to RT. Stir for 12–16 hours. Monitor the reaction via TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS[3].

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ until the pH reaches ~8[3]. Causality: Quenching neutralizes the acetic acid byproduct and destroys unreacted borohydride, preventing emulsion formation during extraction.

  • Work-up & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure N-alkylated product[3].

Protocol B: Direct N-Alkylation with Alkyl Halides

This method is utilized when the corresponding aldehyde/ketone is commercially unavailable or highly unstable[4].

Materials:

  • 4-(Hydroxymethyl)piperidin-3-ol (1.0 eq)

  • Alkyl Halide (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 4-(Hydroxymethyl)piperidin-3-ol (1.0 eq) in anhydrous MeCN (0.1 M) under an inert atmosphere. Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Electrophile Addition: To minimize over-alkylation and O-alkylation, add the alkyl halide (1.05 eq) dropwise via a syringe pump over 1-2 hours at RT[4]. Causality: Maintaining a low steady-state concentration of the electrophile ensures the highly nucleophilic secondary amine reacts preferentially without accumulating enough electrophile to push the reaction toward the quaternary ammonium salt[4].

  • Reaction Propagation: Stir at RT for 12–24 hours. (Heating to 50 °C may be required for less reactive alkyl chlorides, though this increases the risk of O-alkylation).

  • Work-up & Purification: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer, wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

References

  • World Intellectual Property Organization. "Purine Derivatives and Their Use as Pharmaceuticals for Prevention or Treatment of Bacterial Infections." WO 2012/172043 A1.
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal.[Link]

Sources

Application Note: Regioselective O-Functionalization of the Primary Hydroxymethyl Group in 4-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(Hydroxymethyl)piperidin-3-ol is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors and targeted therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease[1].

The central synthetic challenge when modifying this scaffold is achieving strict regiocontrol. The molecule possesses three distinct nucleophilic sites: a secondary amine (piperidine nitrogen), a secondary hydroxyl group at C3, and a primary hydroxymethyl group at C4. To selectively O-functionalize the primary alcohol, a strategic, two-stage approach must be employed:

  • Chemoselective N-Protection: The secondary amine is the most nucleophilic site and must be masked first (typically as a tert-butyl carbamate, Boc) to prevent competitive N-alkylation or N-silylation.

  • Regioselective O-Functionalization: Differentiation between the C4 primary alcohol and the C3 secondary alcohol relies on exploiting their inherent steric and electronic differences. Primary alcohols are significantly less sterically encumbered, allowing bulky electrophiles (e.g., TBDMSCl) to react with absolute regioselectivity[2][3]. For less bulky alkylating agents (e.g., benzyl bromide), strict kinetic control using stoichiometric base at low temperatures is required to prevent over-alkylation of the secondary diol site[4][5].

Experimental Strategy & Workflow

The following workflow outlines the critical path from the unprotected starting material to the selectively functionalized target compounds.

Workflow A 4-(Hydroxymethyl) piperidin-3-ol B N-Boc Protected Intermediate A->B Boc2O, Et3N MeOH/DCM C Primary O-Silyl Ether (TBDMS) B->C TBDMSCl, Imidazole DMF, 0°C -> RT D Primary O-Alkyl Ether (Benzyl) B->D BnBr, NaH (1.0 eq) DMF, 0°C

Figure 1: Synthetic workflow for N-protection and subsequent regioselective O-functionalization.

Quantitative Data: Reagent Selection & Optimization

The choice of reagent directly dictates the reaction conditions required to maintain regioselectivity. Table 1 summarizes field-proven parameters for differentiating the primary vs. secondary hydroxyl groups in the N-Boc protected intermediate.

Table 1: Optimization Parameters for Regioselective O-Functionalization

ReagentReagent TypeBase / SolventTemp (°C)Primary vs Secondary SelectivityTypical Yield
TBDMSCl Silylating (Bulky)Imidazole / DMF0 to 25>99:185–95%
TIPSCl Silylating (Very Bulky)Imidazole / DMF25 to 60>99:180–90%
Trityl-Cl Alkylating (Bulky)Et₃N / DCM0 to 25>95:575–85%
Benzyl Bromide Alkylating (Low Bulk)NaH (1.0 eq) / DMF-10 to 0~85:1560–70%
Methyl Iodide Alkylating (Low Bulk)NaH (1.0 eq) / THF-78 to -20~70:30<50% (Mixture)

Insight: Bulky silylating agents provide thermodynamic and steric control, resulting in near-perfect selectivity[2]. Conversely, standard alkylating agents require aggressive kinetic control (low temperature, strict stoichiometry) to favor the primary alcohol[5].

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the highly nucleophilic secondary amine to enable downstream O-functionalization.

  • Preparation: Dissolve 4-(Hydroxymethyl)piperidin-3-ol (10.0 mmol) in a 1:1 mixture of anhydrous Methanol and Dichloromethane (DCM) (40 mL).

  • Base Addition: Add Triethylamine (Et₃N, 15.0 mmol, 1.5 eq) and cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 1.05 eq) dissolved in 10 mL DCM over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Causality: The starting material will stain a deep purple/blue due to the free secondary amine. The absence of a purple spot in the reaction mixture confirms complete N-protection.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 0.5 M HCl, wash with brine, dry over Na₂SO₄, and evaporate to yield N-Boc-4-(hydroxymethyl)piperidin-3-ol.

Protocol B: Regioselective O-Silylation (TBDMS)

Objective: Selectively protect the primary C4-hydroxymethyl group utilizing steric bulk[3].

  • Preparation: Dissolve the N-Boc intermediate (5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere. Causality: DMF is chosen over DCM because it stabilizes the highly reactive silyl-imidazolium intermediate, drastically accelerating the reaction.

  • Activation: Add Imidazole (12.5 mmol, 2.5 eq) and cool to 0 °C.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 5.5 mmol, 1.1 eq) in one portion. Stir at 0 °C for 30 minutes, then allow warming to room temperature for 3 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The product will exhibit a significantly higher Rf​ value than the diol starting material. The lack of a third, even higher Rf​ spot confirms no di-silylation occurred.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Diethyl Ether (3 × 20 mL). Wash the combined organic layers extensively with water (5 × 20 mL) to completely remove DMF and imidazole. Dry and concentrate.

Protocol C: Regioselective O-Alkylation (Benzylation)

Objective: Selectively alkylate the primary alcohol using kinetic control[4].

  • Preparation: Dissolve the N-Boc intermediate (5.0 mmol) in anhydrous DMF (20 mL) and cool strictly to -10 °C (ice/salt bath).

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol, exactly 1.0 eq) portion-wise. Causality: Strict 1.0 equivalent stoichiometry is imperative. Excess base will deprotonate the secondary C3 hydroxyl, destroying regiocontrol and leading to di-benzylation. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Benzyl Bromide (BnBr, 5.2 mmol, 1.04 eq) dropwise over 20 minutes. Maintain the temperature at -10 °C to 0 °C for exactly 2 hours.

  • Self-Validation Step: Quench a 50 µL aliquot in MeOH and analyze via LC-MS. The mono-alkylated mass [M+H]+ should dominate. If a di-benzylated mass is detected, the temperature was too high or base stoichiometry was exceeded.

  • Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry, and purify via flash column chromatography to separate the minor secondary-alkylated byproduct.

Mechanistic Causality & Troubleshooting

The success of these protocols hinges on understanding the interplay between the electrophile's physical size and the substrate's steric environment. The primary C4-hydroxymethyl group extends outward from the piperidine ring, making it highly accessible. The secondary C3-hydroxyl is tethered directly to the ring, creating a sterically hindered pocket.

Mechanism Start N-Boc-4-(hydroxymethyl)piperidin-3-ol Steric Electrophile Steric Bulk Start->Steric HighBulk High Bulk (e.g., TBDMSCl, TrCl) Steric->HighBulk LowBulk Low Bulk (e.g., BnBr, MeI) Steric->LowBulk Result1 Thermodynamic/Steric Control >98% Primary OH Selectivity HighBulk->Result1 Result2 Kinetic Control Required Strict 1.0 eq Base at 0°C LowBulk->Result2

Figure 2: Decision tree showing how electrophile steric bulk dictates the required reaction control.

Troubleshooting Guide:

  • Issue: Formation of di-silylated byproduct in Protocol B.

    • Cause: Extended reaction times at elevated temperatures (>30 °C) or using >1.2 eq of TBDMSCl.

    • Solution: Strictly control TBDMSCl equivalents and quench the reaction immediately upon consumption of the starting material.

  • Issue: Poor yield of mono-benzylated product in Protocol C.

    • Cause: Over-alkylation due to localized warming during NaH addition, or wet DMF causing premature quenching of the base.

    • Solution: Ensure DMF is strictly anhydrous (stored over molecular sieves) and maintain rigorous temperature control during the exothermic deprotonation step.

References

  • "Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl", Benchchem,
  • "Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL)
  • "Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5", Smolecule,
  • "A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol", Frontiers,
  • "Site-Selective and Stereoselective O-Alkylation of Glycosides by Rh(II)-Catalyzed Carbenoid Insertion", Journal of the American Chemical Society,

Sources

Scale-Up Synthesis of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Scale-Up Protocol

Executive Summary & Scientific Rationale

4-(Hydroxymethyl)piperidin-3-ol (4-HMP) is a highly versatile, stereochemically rich piperidine derivative utilized as a core building block in advanced medicinal chemistry. Its unique hydrogen-bonding capacity (three donors, three acceptors) makes it an ideal scaffold for target selectivity. It is prominently featured in the synthesis of purine derivatives designed to inhibit the Gram-positive bacterial DltA enzyme—a novel antivirulence strategy against multi-drug resistant pathogens [3]. Additionally, its ability to modulate neurotransmitter receptors has driven its application in neurodegenerative disease research [1].

While traditional bench-scale syntheses often rely on the reduction of protected piperidinyl ketones or benzylation of piperidine derivatives [1], these routes suffer from poor atom economy and require multiple protection/deprotection steps. For industrial scale-up, the direct catalytic hydrogenation of 4-(hydroxymethyl)pyridin-3-ol is the most efficient route.

Mechanistic Causality (The "Why")

Hydrogenating a pyridine ring presents a specific challenge: the basic nitrogen lone pair strongly coordinates to transition metal catalysts (like Pd or Pt), effectively "poisoning" the catalyst surface and halting the reaction. To bypass this, our protocol converts the pyridine starting material into its hydrochloride salt prior to hydrogenation. Protonation eliminates the lone pair's coordinating ability and increases the electrophilicity of the aromatic ring, significantly accelerating hydrogen addition. Furthermore, utilizing Platinum Oxide (PtO₂, Adams' Catalyst) instead of standard Palladium on Carbon (Pd/C) ensures complete saturation at moderate pressures, while driving a highly stereoselective syn-addition of hydrogen to yield predominantly the cis-isomer (1 [2]).

ReactionPathway A 4-(Hydroxymethyl) pyridin-3-ol B Pyridinium Hydrochloride A->B HCl (g) in MeOH 0-5 °C C cis-4-(Hydroxymethyl) piperidin-3-ol HCl B->C H2 (50 psi), PtO2 45 °C, 12 h (Syn-addition)

Figure 1: Reaction pathway for the direct synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride.

Process Optimization & Quantitative Data

To establish a self-validating and scalable system, we screened multiple catalytic conditions. The data below demonstrates the critical necessity of the acidic additive and the superiority of PtO₂ for both conversion rate and diastereoselectivity.

Table 1: Catalyst and Condition Screening for Pyridine Hydrogenation (10g scale)

CatalystSolventAdditivePressure (psi)Temp (°C)Conversion (%)Cis:Trans Ratio
Pd/C (10%)MeOHNone504535%60:40
Pd/C (10%)MeOHHCl (1.05 eq)504578%75:25
PtO₂ (2 wt%) MeOH HCl (1.05 eq) 50 45 >99% 92:8
Rh/Al₂O₃ (5%)MeOHHCl (1.05 eq)1006095%85:15

Insight: The optimized condition (Row 3) forms the basis of the scale-up protocol. The high cis-selectivity is a direct result of the substrate absorbing flat onto the platinum surface, forcing hydrogen delivery from a single face.

Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for a 10 L Hastelloy pressure reactor (autoclave). It is a self-validating workflow: reaction progress is quantitatively tracked via hydrogen pressure drop, and product isolation is driven by controlled antisolvent crystallization.

ScaleUpWorkflow Step1 1. Salt Formation Dissolve substrate in MeOH, add HCl Step2 2. Autoclave Loading Transfer solution, add PtO2 catalyst Step1->Step2 Step3 3. Purge & Pressurize 3x N2 purge, 3x H2 purge, set to 50 psi Step2->Step3 Step4 4. Hydrogenation Heat to 45°C, monitor H2 uptake (12-18h) Step3->Step4 Step5 5. Catalyst Filtration Filter through Celite under N2 (Fire hazard) Step4->Step5 Step6 6. Crystallization Concentrate, add EtOAc, cool to 0°C Step5->Step6 Step7 7. Isolation Filter, wash with cold EtOAc, vacuum dry Step6->Step7

Figure 2: Step-by-step engineering workflow for the scale-up synthesis in a pressure reactor.

Phase 1: Substrate Preparation
  • Dissolution: Charge a 10 L glass jacketed reactor with 1.0 kg (8.0 mol) of 4-(hydroxymethyl)pyridin-3-ol and 5.0 L of anhydrous Methanol (MeOH). Stir at 300 rpm until fully dissolved.

  • Protonation: Cool the jacket to 0–5 °C. Slowly add 1.05 equivalents of Methanolic HCl (approx. 3.0 L of 3M HCl in MeOH) via an addition funnel over 1 hour. Maintain internal temperature below 15 °C to prevent solvent volatilization.

Phase 2: Catalytic Hydrogenation
  • Reactor Loading: Transfer the methanolic pyridinium hydrochloride solution into a 10 L Hastelloy autoclave.

  • Catalyst Addition: Carefully add 20.0 g (2 wt%) of Platinum(IV) oxide (PtO₂). Note: Ensure the reactor is purged with N₂ prior to addition to prevent dust ignition.

  • Purging Sequence: Seal the autoclave. Purge the headspace with Nitrogen (N₂) to 30 psi and vent (repeat 3x). Follow with Hydrogen (H₂) purge to 30 psi and vent (repeat 3x).

  • Reaction Execution: Pressurize the reactor to 50 psi with H₂. Set the impeller to 800 rpm to ensure maximum gas-liquid mass transfer. Heat the internal temperature to 45 °C.

  • Validation Checkpoint: Monitor the H₂ mass flow controller or ballast tank pressure. The reaction is complete when H₂ uptake ceases completely (typically 12–18 hours). Maintain conditions for an additional 1 hour post-cessation to ensure complete conversion.

Phase 3: Workup and Isolation
  • Filtration: Cool the reactor to 20 °C and safely vent the H₂ gas. Purge with N₂ (3x). Filter the reaction mixture through a tightly packed Celite pad to remove the platinum catalyst.

    • Critical Safety Note: Spent Pt catalyst saturated with hydrogen is highly pyrophoric. Keep the filter cake wet with MeOH at all times and blanket with N₂.

  • Concentration: Transfer the filtrate to a rotary evaporator or distillation setup. Concentrate under reduced pressure (40 °C, 100 mbar) until the total volume is reduced to approximately 1.5 L (a thick syrup).

  • Crystallization: Transfer the syrup to a crystallization vessel. With moderate stirring (200 rpm), add 4.0 L of Ethyl Acetate (EtOAc) dropwise. Causality: The highly polar hydrochloride salt is insoluble in EtOAc. The mixture will reach a cloud point, validating supersaturation.

  • Isolation: Cool the slurry to 0 °C and age for 4 hours to maximize crystal growth. Filter the white crystalline solid, wash with 2 x 500 mL of cold EtOAc, and dry in a vacuum oven at 40 °C to constant weight.

Analytical Characterization

To ensure the product meets the stringent requirements for pharmaceutical intermediates, the isolated batch should conform to the following specifications:

Table 2: Release Specifications for 4-(Hydroxymethyl)piperidin-3-ol HCl

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.0% (a/a)RP-HPLC (C18, UV 210 nm)
Diastereomeric Excess ≥ 85% cis-isomerChiral HPLC / ¹H-NMR
Moisture Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals (Pt) ≤ 10 ppmICP-MS

References

  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 smolecule.com [1]
  • cis-4-(Hydroxymethyl)piperidin-3-ol | 21492-03-5 ChemicalBook [2]
  • WO 2012/172043 A1 - PURINE DERIVATIVES AND THEIR USE AS PHARMACEUTICALS FOR PREVENTION OR TREATMENT OF BACTERIAL INFECTIONS WIPO PCT (googleapis.com) [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Hydroxymethyl)piperidin-3-ol (4-HMP) is a highly versatile piperidine building block utilized extensively in medicinal chemistry. It is a critical intermediate in the development of therapeutics for neurodegenerative diseases and novel antibacterial agents, such as Gram-positive DltA enzyme inhibitors[1][2]. Because the stereochemical configuration (e.g., (3R,4S) vs. (3R,4R)) of the 3-hydroxyl and 4-hydroxymethyl groups profoundly influences target protein recognition and binding affinity[1], achieving high chemical and stereomeric purity is paramount.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help researchers identify and eliminate common impurities during the synthesis of 4-HMP hydrochloride.

Diagnostic Workflow for Impurity Identification

When analyzing the crude 4-HMP HCl product, researchers should employ a combination of LC-MS (ESI+) and 1H-NMR to rapidly triage the root cause of contamination.

ImpurityDiagnostics Start Crude 4-HMP HCl LC-MS & NMR Analysis MassCheck Evaluate LC-MS m/z (ESI+) Start->MassCheck Mass132 m/z = 132 [M+H]+ Target Mass MassCheck->Mass132 Expected Mass222 m/z = 222[M+H]+ N-Benzyl Impurity MassCheck->Mass222 +90 Da Mass160 m/z = 160 [M+H]+ Ester Impurity MassCheck->Mass160 +28 Da NMRCheck Evaluate 1H-NMR (D2O) Mass132->NMRCheck Action2 Acidify & Extend Hydrogenolysis Mass222->Action2 Action3 Increase LAH Equivalents Mass160->Action3 SingleIsomer Single Isomer Profile Pure 4-HMP HCl NMRCheck->SingleIsomer Clean MultiIsomer Multiple Isomer Peaks Diastereomeric Impurity NMRCheck->MultiIsomer Mixed Action1 Optimize Reduction Stereoselectivity MultiIsomer->Action1

Diagnostic workflow for identifying and resolving impurities in 4-HMP HCl synthesis.

Troubleshooting FAQs

Q1: My final LC-MS shows a dominant impurity at m/z 222. Why is my deprotection failing? Causality: An m/z of 222 indicates the presence of 1-benzyl-4-(hydroxymethyl)piperidin-3-ol. Hydrogenolysis of N-benzyl protecting groups using Palladium on Carbon (Pd/C) is a standard synthetic step[3], but basic aliphatic secondary amines can strongly coordinate to the palladium surface, effectively poisoning the catalyst and stalling the reaction. Solution: Do not run the hydrogenolysis on the free base. Pre-treat the reaction mixture with 1.05 equivalents of anhydrous HCl. Protonating the amine prevents lone-pair coordination to the catalyst, drastically accelerating the debenzylation and directly yielding the desired hydrochloride salt.

Q2: LC-MS confirms the correct mass (m/z 132), but 1H-NMR shows complex, overlapping multiplets for the piperidine ring protons. What went wrong? Causality: You have generated a mixture of diastereomers (cis and trans isomers). This occurs during the non-stereoselective reduction of the precursor (e.g., 3-hydroxypiperidine-4-carboxylate or a 4-oxopiperidine derivative). Standard reducing agents like NaBH4 often attack from both faces of the ring. Solution: Switch to a sterically demanding reducing agent (e.g., L-Selectride) to force facial selectivity, or utilize a crystallization-induced dynamic resolution (CIDR) method to isolate the desired (3R,4S) or (3R,4R) configuration[1].

Q3: I am struggling to remove inorganic salts (NaCl) from my final 4-HMP HCl product. How can I purify it? Causality: 4-HMP HCl is a highly polar, water-soluble amino-diol. If you neutralized an aqueous workup with HCl and evaporated the solvent, the inorganic salts will co-precipitate. Due to similar polarity profiles, silica gel chromatography is largely ineffective. Solution: Avoid aqueous salt formation entirely. Extract the free base into an organic solvent (like EtOAc or IPA), dry thoroughly, and precipitate the salt by adding a stoichiometric amount of anhydrous HCl in dioxane.

Quantitative Impurity Profiling

Use the following analytical markers to benchmark your crude mixtures against known common impurities.

Impurity TypeStructural FeatureLC-MS (ESI+) [M+H]+Est. RRT (C18 Column)Key 1H-NMR Diagnostic Peaks (D2O)
Target Product 4-HMP (Free Base)132.11.00~3.5–3.8 ppm (m, 1H, H-3)
Impurity A N-Benzyl carryover222.11.85~7.4 ppm (m, 5H, Ar-H), ~3.6 ppm (s, 2H, Ph-CH2)
Impurity B Incomplete reduction (Methyl Ester)160.11.20~3.7 ppm (s, 3H, -OCH3)
Impurity C Diastereomer (e.g., trans mismatch)132.10.95 - 1.05Shift in H-3 / H-4 coupling constants ( J values)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to the next step.

Protocol A: Optimized Hydrogenolysis & Direct HCl Salt Formation

Purpose: To quantitatively remove the N-benzyl protecting group without catalyst poisoning.

  • Preparation: Dissolve 1-benzyl-4-(hydroxymethyl)piperidin-3-ol (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Acidification: Add 1.05 equivalents of 4M HCl in dioxane dropwise. Stir for 10 minutes. (Note: This step is critical to prevent Pd/C poisoning).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of N2.

  • Hydrogenation: Purge the reaction vessel with N2 (3x), followed by H2 (3x). Stir vigorously under an H2 atmosphere (balloon or 50 psi in a Parr reactor) at 30°C for 12 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Do not proceed until the m/z 222 peak is <0.5% relative to the m/z 132 peak.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with hot Methanol (3x).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to induce crystallization. Filter and dry in vacuo to yield pure 4-HMP HCl.

Protocol B: Complete LAH Reduction with Fieser-Fieser Workup

Purpose: To prevent incomplete ester reduction (Impurity B) and avoid intractable aluminum emulsions.

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in anhydrous THF at 0°C under an inert N2 atmosphere. (Note: 3.0 eq is required because the free 3-hydroxyl group will immediately consume 1 eq of hydride via protonation).

  • Addition: Dissolve the N-protected 3-hydroxypiperidine-4-carboxylate ester in THF and add dropwise over 30 minutes to maintain the temperature below 10°C.

  • Reaction: Heat the mixture to reflux for 4–6 hours.

  • Validation Checkpoint: Quench a 100 µL aliquot into EtOAc/H2O. Extract the organic layer and analyze by IR spectroscopy. Ensure complete disappearance of the ester carbonyl stretch (~1730 cm⁻¹).

  • Fieser-Fieser Quench: Cool the reaction to 0°C. For every x grams of LiAlH4 used, carefully and sequentially add:

    • x mL of distilled H2O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H2O

  • Isolation: Stir vigorously for 30 minutes until the aluminum salts form a white, granular precipitate. Filter through Celite, wash with warm THF, and concentrate the filtrate to obtain the crude diol.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-(Hydroxymethyl)piperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. The following question-and-answer format addresses specific issues to help you troubleshoot and optimize your reaction for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 4-(Hydroxymethyl)piperidin-3-ol is consistently low. What are the most likely causes?

Low yield in a multi-step synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to inefficient purification. The synthesis of 4-(hydroxymethyl)piperidin-3-ol often involves the reduction of a piperidinone precursor.[1] The efficiency of this reduction and the stability of the intermediates are critical.

Potential Causes & Immediate Troubleshooting Steps:

  • Incomplete Reaction: The reduction of the piperidinone may not be going to completion.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or adding a fresh portion of the reducing agent.

  • Side Reactions: Competing side reactions can consume starting material or intermediates, leading to a lower yield of the desired product.[2]

    • Troubleshooting: Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts. Understanding the structure of these byproducts can provide insight into the competing reaction pathways.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions. Piperidine derivatives can be sensitive to acidic or basic conditions, which can lead to epimerization or other degradation pathways.[3]

    • Troubleshooting: Ensure that the pH is controlled during the workup. If the reaction is performed at an elevated temperature, consider if a lower temperature could be used to minimize degradation.

  • Inefficient Purification: Significant loss of product can occur during purification steps like extraction and chromatography.

    • Troubleshooting: Optimize your extraction and chromatography protocols. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the wrong layer.[4] For chromatography, select a solvent system that provides good separation between your product and impurities.

Q2: I am observing the formation of multiple spots on my TLC plate, even after purification. What could be the reason for this?

The presence of multiple spots on a TLC plate suggests a mixture of compounds. In the context of 4-(hydroxymethyl)piperidin-3-ol synthesis, this often points to the formation of stereoisomers or closely related byproducts.

Potential Causes & Deeper Analysis:

  • Diastereomer Formation: The reduction of the 4-substituted piperidinone precursor can generate two diastereomers: cis and trans. The choice of reducing agent plays a crucial role in the diastereoselectivity of this step.[5]

    • Expert Insight: Bulky reducing agents, such as L-Selectride, tend to favor the formation of the cis isomer via axial attack on the carbonyl. Conversely, less sterically hindered reducing agents may lead to a mixture of isomers.

  • Epimerization: As mentioned, the stereocenters in the piperidine ring can be susceptible to epimerization under non-neutral pH conditions.[3] This can lead to a mixture of diastereomers even if the initial reduction was highly selective.

  • Incomplete Removal of Protecting Groups: If protecting groups are used for the amine or hydroxyl functions, their incomplete removal will result in a mixture of partially protected and fully deprotected products.

    • Actionable Advice: Use a robust deprotection strategy and confirm complete removal by NMR or MS analysis.

Q3: The stereoselectivity of my reduction step is poor, leading to a mixture of cis and trans isomers. How can I improve this?

Achieving high diastereoselectivity in the reduction of the piperidinone precursor is key to obtaining a high yield of the desired isomer. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.[5]

Strategies for Improving Stereoselectivity:

Reducing AgentPredominant IsomerRationale
L-SelectridecisThe bulky tri-sec-butylborohydride attacks from the less hindered equatorial face, leading to the axial alcohol (cis).[5]
Sodium Borohydride (NaBH4)Mixture, often favors transA less sterically demanding reagent, the facial selectivity is less pronounced and can be influenced by the solvent and other substituents on the piperidine ring.
Lithium Aluminum Hydride (LiAlH4)Mixture, often favors transSimilar to NaBH4, it is a powerful but often less selective reducing agent for this type of transformation.

Experimental Protocol: Diastereoselective Reduction with L-Selectride [5]

  • Dissolve the N-protected 4-piperidinone precursor in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride (1.0 M in THF) dropwise via a syringe.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water, followed by an oxidative workup with aqueous sodium hydroxide and hydrogen peroxide to decompose the borane intermediates.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

G

Q4: I am struggling with the purification of the final product. What are the recommended methods?

The purification of 4-(hydroxymethyl)piperidin-3-ol can be challenging due to its polar nature and the presence of two hydroxyl groups and a basic nitrogen atom. A combination of techniques is often necessary.[4]

Recommended Purification Strategies:

  • Acid-Base Extraction: This is an effective first step to separate the basic piperidine derivative from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.[4]

  • Column Chromatography: For high purity, column chromatography on silica gel is often required. Due to the polar nature of the product, a polar solvent system is necessary.

    • Solvent System Suggestion: A gradient of dichloromethane/methanol or dichloromethane/methanol/ammonium hydroxide can be effective. The addition of a small amount of ammonium hydroxide can help to reduce tailing of the basic product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[6]

    • Solvent Selection: Experiment with different solvent systems (e.g., methanol/ethyl acetate, ethanol/ether) to find conditions that provide good crystal formation.

G

Q5: Should I use protecting groups for the amine and/or hydroxyl groups?

The use of protecting groups can be a double-edged sword. While they can prevent unwanted side reactions, they also add steps to the synthesis, which can lower the overall yield. The decision to use protecting groups depends on the specific synthetic route and the reactivity of the intermediates.

Considerations for Protecting Groups:

  • N-Protection: Protecting the piperidine nitrogen is highly recommended, especially if strong bases or organometallic reagents are used in subsequent steps. Common N-protecting groups include:

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid).

    • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which may be compatible with other functional groups in the molecule.

  • O-Protection: Protection of the hydroxyl groups is generally less common for this specific synthesis unless subsequent reactions are incompatible with free hydroxyls. If protection is necessary, silyl ethers (e.g., TBDMS) are a common choice due to their ease of introduction and removal.

Expert Tip: A well-planned synthetic route will minimize the need for protecting groups. For the synthesis of 4-(hydroxymethyl)piperidin-3-ol, N-protection is often sufficient to achieve a good yield.

References

  • Benchchem. Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives.
  • ACS Publications. Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines | The Journal of Organic Chemistry.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. How to avoid epimerization in 3-piperidinol synthesis.
  • TCI Chemicals. Protecting Agents.
  • DTIC. Piperidine Synthesis.
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

Sources

Technical Support Center: Troubleshooting Functionalization of 4-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical fidelity of 3,4-disubstituted piperidines. The functionalization of 4-(hydroxymethyl)piperidin-3-ol presents a classic synthetic dichotomy: the requirement for selective functionalization versus the extreme fragility of its adjacent C3 and C4 stereocenters.

This guide provides a mechanistic breakdown of common failure modes, actionable troubleshooting FAQs, and field-validated protocols to ensure strict stereochemical preservation during your workflows.

Part 1: Mechanistic Root Cause Analysis (The "Why")

Epimerization in 4-(hydroxymethyl)piperidin-3-ol typically arises from two distinct mechanistic pathways. Understanding these is the first step in troubleshooting your synthesis:

  • Neighboring Group Participation (NGP): When a leaving group (e.g., mesylate, tosylate, or halide) is generated at the C3 or C4 position, an unprotected or alkyl-protected piperidine nitrogen can undergo an intramolecular SN2 attack. This forms a highly reactive bicyclic 1[1]. Subsequent nucleophilic ring-opening can occur at either carbon, resulting in a loss of stereochemical integrity (epimerization) or unexpected ring contraction to a pyrrolidine derivative[2].

  • Base-Catalyzed Enolization: If the primary alcohol is oxidized to an aldehyde, or the secondary C3 alcohol is oxidized to a ketone, the adjacent C4 proton becomes highly acidic. In the presence of basic reagents, this proton is easily abstracted to form an enolate. Reprotonation typically occurs from the less sterically hindered face, driving 3 to the more stable, but potentially undesired, epimer[3].

NGP_Mechanism A Activated Piperidine (Leaving Group at C3/C4) B Neighboring Group Participation (N lone pair attack) A->B C Bicyclic Aziridinium Intermediate B->C D Nucleophilic Attack at C3 C->D E Nucleophilic Attack at C4 C->E F Retention of Configuration D->F G Inversion / Epimerization (or Ring Contraction) E->G

Fig 1: Mechanistic pathway of NGP leading to piperidine epimerization.

Part 2: Troubleshooting FAQs

Q1: I am trying to tosylate the C3 hydroxyl, but NMR shows a mixture of diastereomers and a ring-contracted byproduct. What went wrong? A1: Your piperidine nitrogen is insufficiently protected. Alkyl groups (like benzyl or methyl) do not adequately deactivate the nitrogen lone pair. When the C3 hydroxyl is activated, the nitrogen attacks the C3 position, displacing the tosylate and forming an aziridinium ion[1]. Solution: Convert the amine to a carbamate (e.g., N-Boc or N-Cbz). The electron-withdrawing nature of the carbamate delocalizes the nitrogen lone pair into the carbonyl, rendering it non-nucleophilic and completely suppressing NGP.

Q2: My Swern oxidation of the 4-hydroxymethyl group to an aldehyde results in a 60:40 mixture of C4 epimers. How can I maintain the original stereochemistry? A2: The standard Swern oxidation relies on triethylamine (Et3N). Et3N is basic enough to deprotonate the highly acidic C4 proton alpha to the newly formed aldehyde, leading to enolization[3]. Solution: Switch to a milder, base-free oxidation method such as Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate, or use a TEMPO/BAIB system. These methods avoid the basic conditions that drive epimerization.

Q3: How do I selectively functionalize the primary alcohol without touching the secondary C3 alcohol? A3: Exploit the steric difference between the primary (hydroxymethyl) and secondary (C3-ol) alcohols. Use a bulky silyl chloride, such as tert-Butyldiphenylsilyl chloride (TBDPS-Cl), at 0 °C. The massive steric bulk of the TBDPS group ensures highly regioselective protection of the primary alcohol.

Workflow Step1 1. N-Protection (Boc/Cbz) Step2 2. Selective Primary O-Protection (TBDPS) Step1->Step2 Suppresses NGP Step3 3. Secondary O-Functionalization or Oxidation Step2->Step3 Steric Shielding Step4 4. Target Molecule (Stereocenter Preserved) Step3->Step4 Mild Conditions

Fig 2: Optimized stereopreserving functionalization workflow.

Part 3: Quantitative Data & Condition Screening

Table 1: Impact of N-Protecting Groups on NGP-Induced Epimerization During C3-Activation
N-Protecting GroupElectronic Effect on N-Lone PairAziridinium Formation RiskTypical Stereochemical Outcome
None (Free -NH) Strongly NucleophilicCriticalComplete Epimerization / Ring Contraction
N-Benzyl (-NBn) Moderately NucleophilicHighPartial Epimerization (Mixed dr)
N-Boc / N-Cbz Delocalized (Non-Nucleophilic)Negligible>99% Retention of Configuration
Table 2: Oxidation Conditions for Primary Alcohol and C4 Epimerization Rates
Oxidation MethodReagentsBase EnvironmentC4 Epimerization (dr)
Swern Oxidation DMSO, (COCl)2, Et3NStrong (Et3N)~60:40 (Severe Inversion)
Parikh-Doering SO3·Py, DMSO, DIPEAModerate (DIPEA)~85:15 (Moderate Inversion)
Dess-Martin DMP, NaHCO3, DCMBuffered / Mild>95:5 (Stereocenter Preserved)
TEMPO / BAIB TEMPO, BAIB, DCM/H2OBase-Free>98:2 (Stereocenter Preserved)

Part 4: Validated Experimental Protocols

Protocol A: N-Boc Protection (Suppression of NGP)

Causality: Converting the amine to a carbamate prevents the nitrogen lone pair from participating in intramolecular side reactions during downstream steps.

  • Setup: Dissolve 4-(hydroxymethyl)piperidin-3-ol (1.0 eq) in a 1:1 mixture of DCM/MeOH (0.2 M).

  • Reaction: Cool to 0 °C. Add Et3N (1.2 eq) followed by dropwise addition of Boc2O (1.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (which turns purple with heat) and the appearance of a higher Rf spot indicates completion.

  • Workup: Wash the organic layer with 10% aqueous citric acid. Why? The mild acid protonates and removes any unreacted starting material and Et3N without cleaving the newly formed Boc group.

Protocol B: Regioselective O-Silylation of the Primary Alcohol

Causality: Utilizing steric hindrance to differentiate the primary and secondary hydroxyls.

  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Reaction: Add Imidazole (2.0 eq) and cool the flask to 0 °C. Add TBDPS-Cl (1.05 eq) dropwise over 15 minutes. Stir at 0 °C for 2 hours, then warm to room temperature.

  • Self-Validation: TLC (KMnO4 stain) should show a single major product. If a di-silylated byproduct appears (highest Rf), the temperature was allowed to rise too quickly or excess TBDPS-Cl was used.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer extensively with brine (5x) to pull the DMF into the aqueous phase.

Protocol C: Epimerization-Free Oxidation (Dess-Martin)

Causality: Oxidizing the primary alcohol to an aldehyde without triggering base-catalyzed enolization at C4.

  • Setup: Dissolve the TBDPS-protected intermediate (1.0 eq) in anhydrous DCM (0.1 M).

  • Buffering: Add solid NaHCO3 (5.0 eq). Why? DMP generates acetic acid as a byproduct. Without a buffer, the acidic environment can catalyze the deprotection of the Boc group or promote thermodynamic equilibration of the aldehyde. NaHCO3 makes the system self-buffering.

  • Reaction: Cool to 0 °C and add Dess-Martin Periodinane (1.2 eq) in one portion. Stir for 1.5 hours.

  • Self-Validation: The reaction mixture will turn cloudy as the iodine byproduct precipitates. Quench with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Stir vigorously until the organic layer is completely clear, validating the complete destruction of excess oxidant.

  • Analysis: 1H NMR of the crude product should show a sharp aldehyde peak (~9.5 ppm) and a single set of diastereomeric protons, confirming >95:5 dr.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Neighbouring group participation Source: Wikipedia URL

Sources

Technical Support Center: Stability of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Hydroxymethyl)piperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work.[1] Understanding the stability of this compound in solution is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide provides in-depth answers to common questions, troubleshooting workflows for stability-related issues, and validated protocols to proactively assess the compound's behavior under various conditions.

Section 1: Foundational Stability Concepts (FAQs)

This section addresses fundamental questions about the inherent chemical properties of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride and how they relate to its stability in solution.

Q1: What are the key structural features of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride that influence its stability?

A: The stability profile of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride is dictated by three primary structural features:

  • The Piperidine Ring: This saturated heterocyclic amine is generally a stable scaffold.[2][3] However, the nitrogen atom is a nucleophilic and basic center. In its hydrochloride salt form, this nitrogen is protonated, which generally increases its stability against certain reactions like N-alkylation.[2]

  • Two Hydroxyl Groups: The molecule contains both a primary (-CH₂OH) and a secondary (-CHOH) alcohol. Alcohols are susceptible to oxidation, which can be catalyzed by trace metals, oxygen, or oxidizing agents. The secondary alcohol at the 3-position could potentially be oxidized to a ketone.

  • The Hydrochloride Salt: The HCl salt form significantly enhances the compound's solubility in aqueous and polar protic solvents compared to its free base form.[1][4] This is because the protonated piperidinium ion is charged and interacts favorably with polar solvent molecules. The presence of the hydrochloride salt will also make an unbuffered aqueous solution of the compound acidic.

Q2: What are the primary environmental factors that can affect the stability of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in solution?

A: Like many fine chemicals, the stability of this compound in solution is not absolute and can be influenced by several environmental factors:

  • pH: The pH of the solution is a critical parameter. Under strongly acidic or basic conditions, degradation can be accelerated.[4] While the piperidine ring itself is robust, extreme pH can catalyze reactions involving the hydroxyl groups.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[5][6] Storing solutions at elevated temperatures for extended periods should be avoided unless required for a specific experimental condition, and the stability under those conditions should be verified.

  • Light: Some piperidine-based compounds are known to be photosensitive.[5] Exposure to UV or high-intensity light can provide the energy to initiate degradation reactions (photolysis). It is a best practice to store solutions in amber vials or protected from light.

  • Oxidative Stress: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule, likely through oxidation of the hydroxyl groups or the piperidine nitrogen.[7][8]

Q3: How does the hydrochloride salt form affect its solubility and stability in practice?

A: The hydrochloride salt form is key to the compound's utility. The pKa of a protonated piperidine ring is approximately 11.2.[4]

  • In Acidic to Neutral pH (pH < 9): The compound will exist predominantly as the protonated piperidinium hydrochloride salt. This charged species is highly water-soluble. An unbuffered solution of the salt in pure water will be acidic.

  • In Basic Conditions (pH > 11): The piperidine nitrogen will be deprotonated to the neutral free base. This form is significantly less soluble in water and more soluble in organic solvents.[4] Therefore, if the pH of an aqueous solution is raised, you risk precipitating the free base form of the compound. From a stability perspective, the free base, with its lone pair of electrons on the nitrogen, is more nucleophilic and potentially more susceptible to certain degradation pathways than the protonated salt.

Section 2: Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides practical advice for common issues encountered during the handling and use of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride solutions.

Q4: My aqueous solution of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride has developed a yellow or brown tint over time. What is the likely cause and how can I prevent it?

A: A change in color is a common indicator of chemical degradation.

  • Likely Cause: The most probable cause is oxidation. Trace metal ions in the solvent or buffer, or dissolved oxygen, can promote the oxidation of the alcohol functionalities or other sensitive parts of the molecule, leading to the formation of colored byproducts.

  • Resolution & Prevention:

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or similarly pure water and solvents to minimize contaminants.

    • De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum. This removes dissolved oxygen.

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photo-degradation, which can sometimes produce colored species.[5]

    • Work Under Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive applications, prepare and store the solution under an inert atmosphere (e.g., in a glovebox or by blanketing the container with nitrogen).

Q5: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis over time. How do I confirm if this is degradation?

A: This is a classic sign of instability. A systematic approach is needed to confirm that the new peaks are degradants and not artifacts.

Troubleshooting Workflow: Unexpected Analytical Results

G start Unexpected Peak Observed in HPLC/LC-MS fresh_prep 1. Prepare a fresh solution of the standard from solid material. start->fresh_prep reinject 2. Re-inject the aged sample and the fresh sample in the same sequence. fresh_prep->reinject compare 3. Compare Chromatograms: Are the new peaks present only in the aged sample? reinject->compare confirm_degrad Degradation Confirmed. Proceed to Characterization. compare->confirm_degrad  Yes   check_system Check for system contamination, carryover, or issues with the mobile phase/column. compare->check_system  No  

Caption: A logical workflow for diagnosing unexpected analytical peaks.

If degradation is confirmed, the next step is to identify the conditions causing it. You can perform a simple time-course study by analyzing the sample at regular intervals (e.g., 0, 4, 8, 24 hours) under your typical storage/experimental conditions to determine the rate of degradation. For a more rigorous investigation, a forced degradation study is recommended (see Section 3).

Section 3: Experimental Protocols for Stability Assessment

Proactive stability testing is crucial when developing a new formulation or analytical method. Forced degradation (or stress testing) is a powerful tool to rapidly identify potential degradation pathways and establish the stability-indicating nature of your analytical methods.[6][9][10]

Protocol 1: Forced Degradation Study

This protocol outlines conditions to intentionally degrade a small amount of the compound to understand its liabilities. The goal is typically to achieve 5-20% degradation.

Objective: To identify the degradation pathways of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 4-(Hydroxymethyl)piperidin-3-ol hydrochloride

  • HPLC-grade Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., MS, CAD, or low-wavelength UV)

  • pH meter, calibrated

  • Autoclave or oven

  • Photostability chamber (ICH Option 1 or 2)

  • Small volume amber and clear glass vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride at a known concentration (e.g., 1 mg/mL) in HPLC-grade water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a small vial. Prepare a control sample by mixing the stock solution 1:1 with water.

Stress Condition Procedure Typical Incubation Notes
Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M HCl.Heat at 60°C for 24-48 hours.After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M NaOH.Keep at room temp for 4-8 hours.Base-catalyzed reactions can be fast. Monitor closely. Neutralize with 0.1 M HCl before analysis.
Oxidation Mix 1 mL stock with 1 mL of 3% H₂O₂.Keep at room temp for 24 hours, protected from light.Oxidative degradation can be rapid.
Thermal Stress Place a vial of the stock solution in an oven.Heat at 80°C for 48 hours.This assesses thermolytic degradation.
Photolytic Stress Place a vial of the stock solution in a photostability chamber.Expose to ICH-compliant light conditions (≥1.2 million lux hours and ≥200 watt hours/m²).Run a dark control (vial wrapped in foil) in parallel to differentiate light vs. thermal effects.
  • Analysis: At designated time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the hydrolytic samples. Dilute all samples to a suitable concentration for your analytical method and analyze alongside an unstressed control and a blank.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A good stability-indicating method will resolve all degradant peaks from the main compound peak.[7]

Potential Degradation Pathways

Based on the structure, a forced degradation study might reveal the following pathways:

G parent 4-(Hydroxymethyl)piperidin-3-ol C₆H₁₃NO₂ oxidation_ketone 4-(Hydroxymethyl)piperidin-3-one C₆H₁₁NO₂ (Oxidation) parent->oxidation_ketone [O] (e.g., H₂O₂, heat) oxidation_Noxide 4-(Hydroxymethyl)piperidin-3-ol 1-oxide C₆H₁₃NO₃ (Oxidation) parent->oxidation_Noxide [O] (e.g., H₂O₂)

Caption: Plausible oxidative degradation pathways for investigation.

Section 4: Analytical Methodology FAQs

Q8: What is the recommended analytical method for monitoring the stability of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride?

A: The choice of analytical method is critical because the molecule lacks a strong UV chromophore, making standard HPLC-UV analysis challenging.

  • Recommended Primary Method (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry is the ideal technique. It provides both separation and sensitive detection, and the mass data is invaluable for identifying unknown degradant peaks.[11][12]

  • Alternative HPLC Detectors:

    • Charged Aerosol Detector (CAD): This is an excellent universal detector for non-volatile compounds that lack a chromophore. It provides near-uniform response regardless of structure and is well-suited for quantitative stability studies.[13]

    • Low Wavelength UV (e.g., <210 nm): While not ideal due to potential interference from solvents and buffers, some response may be achievable at very low wavelengths. This is often a last resort if more advanced detectors are unavailable.

  • Gas Chromatography (GC-MS): GC-MS can be used, but it would likely require derivatization of the polar hydroxyl and amine groups to make the molecule volatile enough for analysis. This adds complexity to sample preparation.[12]

A typical starting point for an HPLC-MS method would be a reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile gradient containing a small amount of a volatile acid like formic acid to ensure good peak shape for the amine.[14]

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. [Link]

  • 4-(Hydroxymethyl)piperidine Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). MDPI. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • 4-(Hydroxymethyl)piperidin-3-ol. (2023). Synthio. [Link]

  • Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Cambrex. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Semantic Scholar. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. [Link]

  • An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. (2022). DiVA portal. [Link]

Sources

Technical Support Center: Resolution & Troubleshooting of 4-(Hydroxymethyl)piperidin-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 4-(Hydroxymethyl)piperidin-3-ol. This compound possesses two chiral centers (positions 3 and 4 on the piperidine ring), resulting in four distinct stereoisomers (two cis and two trans enantiomeric pairs). Because of its highly polar nature and interaction with neurotransmitter systems, isolating enantiopure forms is critical for medicinal chemistry and neurological drug development[1].

This guide provides field-proven troubleshooting insights, self-validating protocols, and decision workflows to help you achieve baseline resolution ( Rs​>1.5 ) of these challenging stereoisomers.

Resolution Strategy Workflow

ResolutionWorkflow Start 4-(Hydroxymethyl)piperidin-3-ol (4 Stereoisomers) Protect Step 1: N-Boc Protection (Enables UV Detection at 210nm) Start->Protect Di-tert-butyl dicarbonate SFC Method A: Chiral SFC (CO2 / MeOH / DEA) High Throughput Protect->SFC Preferred HPLC Method B: Chiral HPLC (Hexane / IPA / DEA) Standard Screening Protect->HPLC Alternative Deprotect Step 3: Acidic Deprotection (4M HCl in Dioxane) SFC->Deprotect Resolved Enantiomers HPLC->Deprotect Resolved Enantiomers Success Enantiopure (3R,4S) / (3S,4R) Hydrochloride Salts Deprotect->Success >99% ee

Workflow for the derivatization, chiral resolution, and deprotection of piperidinol isomers.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe peak tailing and irreversible retention when analyzing the underivatized racemate? Causality: 4-(Hydroxymethyl)piperidin-3-ol contains a secondary aliphatic amine and two hydroxyl groups, giving it three hydrogen bond donors and three acceptors[1]. This creates a highly polar basic molecule. The basic nitrogen interacts strongly with residual acidic silanol groups on the silica support of the chiral stationary phase (CSP), causing secondary retention mechanisms that lead to severe peak tailing and broad elution profiles. Solution: You must add a basic modifier to your mobile phase. Adding 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) competitively binds to the active silanol sites, suppressing these secondary interactions and sharpening the peaks[2].

Q2: My compound is eluting, but I cannot detect the peaks using standard UV-Vis detectors. How can I fix this? Causality: The aliphatic piperidine ring and hydroxymethyl groups lack a conjugated π -electron system (chromophore). Therefore, the molecule has negligible UV absorbance above 210 nm, making standard HPLC-UV detection nearly impossible without high baseline noise. Solution: Pre-column derivatization is highly recommended[2]. Reacting the secondary amine with di-tert-butyl dicarbonate ( Boc2​O ) introduces a UV-active carbamate moiety[3]. This not only enables robust UV detection at 210–254 nm but also eliminates the basicity of the nitrogen, drastically improving chromatographic peak shape on polysaccharide CSPs.

Q3: Should I use Normal Phase HPLC or Supercritical Fluid Chromatography (SFC) for the protected intermediate? Causality: While normal-phase HPLC (using hexane/alcohols) is the traditional screening method[2], Chiral SFC is vastly superior for polar heterocyclic compounds. SFC utilizes supercritical CO2​ , which has high diffusivity and low viscosity, allowing for faster mass transfer and higher flow rates without excessive backpressure[4]. Solution: Default to SFC using an immobilized amylose or cellulose column (e.g., Chiralpak AD-H or Phenomenex Lux i-Cellulose-5) with a methanol/ CO2​ mobile phase[4]. This will reduce run times from 30+ minutes to under 5 minutes per injection.

Section 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a physical or analytical check to confirm causality and success before proceeding.

Protocol A: N-Boc Protection of 4-(Hydroxymethyl)piperidin-3-ol

Objective: Mask the secondary amine to reduce polarity and introduce a UV chromophore.

  • Reaction Setup: Dissolve 4-(Hydroxymethyl)piperidin-3-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water[3].

  • Basification: Add sodium bicarbonate ( NaHCO3​ , 2.0 eq) to the solution. Causality: The mild base neutralizes the hydrochloride salt of the starting material and acts as an acid scavenger to prevent protonation of the amine, keeping it nucleophilic[3].

  • Derivatization: Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq). Allow the reaction to warm to room temperature and stir for 16–24 hours[3][5].

  • Validation Check: Extract the mixture with ethyl acetate. The aqueous layer will retain unreacted salts. Perform Thin Layer Chromatography (TLC) on the organic layer using a ninhydrin stain; the complete disappearance of the primary amine spot (which stains purple/pink) confirms full conversion.

Protocol B: Chiral SFC Separation

Objective: Resolve the stereoisomers of the Boc-protected intermediate.

  • Column Selection: Equip the SFC system with a Phenomenex Lux i-Cellulose-5 or Chiralpak AD-H column (4.6 mm × 250 mm, 5 μm)[4].

  • Mobile Phase: Set an isocratic flow of 10:90 to 20:80 Methanol / CO2​ [4].

  • Additive: Ensure the methanol co-solvent contains 0.2% (v/v) Diethylamine (DEA)[4].

  • Parameters: Set the flow rate to 4.0 mL/min and the UV detector to 210 nm[4].

  • Validation Check: Inject a 10 µL sample. You should observe baseline resolution ( Rs​>1.5 ) of the enantiomeric pairs. The enantiomer with the polar group facing "up" (typically the R-configuration) often elutes first depending on the specific CSP[4].

Protocol C: Acidic Deprotection to Hydrochloride Salts

Objective: Cleave the Boc group to yield the enantiopure active pharmaceutical ingredient.

  • Reaction Setup: Dissolve the isolated, enantiopure Boc-protected intermediate in a minimal volume of dry tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cleavage: Add 4M HCl in 1,4-dioxane (10 eq) and stir at room temperature for 30–60 minutes[5]. Causality: The strong acid protonates the carbamate, leading to the expulsion of volatile isobutylene gas and carbon dioxide.

  • Validation Check: As the lipophilic Boc group is removed, the highly polar hydrochloride salt of the piperidinol will precipitate out of the organic solvent as an off-white solid[5].

  • Isolation: Concentrate the reaction mixture under reduced pressure to afford the pure 4-(Hydroxymethyl)piperidin-3-ol hydrochloride enantiomer[5].

Section 3: Quantitative Data & Method Selection

The following table summarizes the quantitative parameters for selecting the appropriate chromatographic method for piperidinol derivatives.

Chromatographic ModeRecommended CSPMobile Phase CompositionBasic AdditiveExpected Run TimeResolution ( Rs​ ) Profile
Chiral SFC Cellulose-based (e.g., Lux i-Cellulose-5) CO2​ / Methanol (80:20)0.2% DEA< 5.0 minHigh ( Rs​ > 2.0)
Normal Phase HPLC Amylose-based (e.g., Chiralpak AD-H)Hexane / Ethanol (70:30)0.1% DEA15.0 - 25.0 minModerate to High ( Rs​ 1.5 - 2.0)
Polar Organic HPLC Immobilized Polysaccharide (Chiralpak IA)100% Methanol or Acetonitrile0.1% DEA10.0 - 15.0 minModerate ( Rs​ ~ 1.5)

Data synthesized from established chiral separation parameters for piperidine derivatives[2][4].

References
  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 , Smolecule, 1

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers , Benchchem, 2

  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo , Journal of Medicinal Chemistry - ACS Publications, 4

  • WO 2023/141225 A1 - Azaindole and Benzisoxazole Compounds , Google Patents (WIPO), 5

  • United States Patent - 4-(Hydroxymethyl)piperidine derivatives , Google Patents (USPTO),3

Sources

Technical Support Center: Troubleshooting Deprotection in 4-(Hydroxymethyl)piperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of highly polar small molecules. 4-(Hydroxymethyl)piperidin-3-ol is a critical, versatile building block utilized in the development of neurological therapeutics and novel antibacterial agents 12.

Its structural motif—a secondary amine coupled with a 1,3-diol system (the 3-hydroxyl and 4-hydroxymethyl groups)—presents unique challenges during late-stage deprotection. The primary failure modes are rarely chemical degradation (such as elimination); rather, they are severe isolation losses due to extreme water solubility, and catalyst poisoning during hydrogenolysis. This guide is designed to provide you with causality-driven troubleshooting and self-validating protocols to ensure high-yielding, degradation-free deprotection.

Part 1: Quantitative Data & Deprotection Strategy Matrix

To prevent degradation and isolation loss, protecting group removal must be carefully orchestrated. The table below summarizes the optimal conditions and causality-based risks for the three most common protecting groups used in this framework.

Protecting GroupOptimal Cleavage ReagentReaction TimePrimary Risk FactorRecommended Isolation Strategy
N-Boc Anhydrous 4M HCl in Dioxane1-2 hoursAqueous product lossDirect evaporation to HCl salt
O-Acetonide 1N HCl in MeOH2-4 hoursDehydration / EpimerizationNeutralization with basic resin
N-/O-Benzyl H₂, 20% Pd(OH)₂/C, AcOH12-24 hoursCatalyst poisoningFiltration through Celite, evaporation
Part 2: Troubleshooting FAQs

Q1: I performed an N-Boc deprotection using standard TFA/DCM 3, but my yield after aqueous workup is <10%. Did the molecule degrade? Causality: It is highly unlikely your product degraded. 4-(Hydroxymethyl)piperidin-3-ol is exceptionally hydrophilic (deeply negative LogP). When you neutralize the TFA salt with aqueous NaOH or NaHCO₃ and attempt to extract the free base with organic solvents (DCM or EtOAc), >90% of the product remains trapped in the aqueous phase. Solution: Avoid aqueous workup entirely. Utilize anhydrous HCl in dioxane or methanol 4. The byproducts (isobutylene and CO₂) volatilize, and the product precipitates cleanly as the hydrochloride salt, which can be isolated by simple concentration.

Q2: During the removal of the acetonide (isopropylidene) protecting the 3-OH and 4-CH₂OH, I observe dark mixtures and multiple spots on TLC. How can I prevent this? Causality: Acetonide cleavage requires aqueous or alcoholic acid. Prolonged heating in strong aqueous acids (e.g., refluxing 6M HCl) can lead to the dehydration of the secondary 3-hydroxyl group, forming an unstable iminium intermediate that rapidly decomposes. Solution: Use milder conditions. Stirring the substrate in 1N HCl in methanol at room temperature has been proven highly effective for sensitive piperidine diol frameworks 5. Alternatively, using Dowex 50WX8 (H⁺ form) resin in methanol provides a mild, heterogeneous acidic environment that prevents over-reaction.

Q3: Hydrogenolysis of the N-benzyl or O-benzyl groups using standard Pd/C is stalling at 50% conversion. Why? Causality: As the benzyl group is removed, the newly exposed basic secondary amine of the piperidine ring acts as a strong ligand. Its lone pair coordinates directly to the active sites of the palladium catalyst, effectively poisoning it and halting the catalytic cycle. Solution: Perform the hydrogenation in the presence of 1.1 equivalents of acetic acid. Protonating the amine prevents lone-pair coordination to the palladium surface. Additionally, switching to Pearlman's catalyst (20% Pd(OH)₂/C) provides superior activity for recalcitrant benzyl ethers on piperidine rings 5.

Part 3: Validated Experimental Protocols
Protocol A: Anhydrous N-Boc Deprotection and Salt Isolation

This protocol is a self-validating system: the cessation of gas evolution indicates reaction completion, and the mass of the resulting solid directly correlates to the yield without the ambiguity of extraction efficiency.

  • Dissolution: Dissolve the N-Boc-protected piperidine diol (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under a nitrogen atmosphere. (Causality: Anhydrous conditions prevent the highly polar product from dissolving in an aqueous phase later).

  • Acid Addition: Slowly add 4M HCl in dioxane (5.0 eq) at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature. (Self-Validation: You will observe bubbling as isobutylene and CO₂ gas are generated. The reaction is typically complete 30 minutes after gas evolution ceases).

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to afford 4-(hydroxymethyl)piperidin-3-ol hydrochloride as a white powder 4.

Protocol B: Catalytic Hydrogenolysis of Benzyl Ethers (Acidic Rescue)
  • Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in HPLC-grade methanol (0.1 M). Add glacial acetic acid (1.1 eq). (Causality: Pre-protonating the piperidine nitrogen prevents its lone pair from poisoning the palladium catalyst).

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w) under a blanket of nitrogen 5.

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to isolate the acetate salt of the product.

Part 4: Visualizations

Workflow Start Fully Protected Piperidine (N-Boc, O-Acetonide) Step1 Acetonide Cleavage (1N HCl / MeOH) Start->Step1 Intermediate N-Boc Piperidine Diol Step1->Intermediate Step2 Boc Deprotection (Anhydrous HCl / Dioxane) Intermediate->Step2 Product 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride Salt Step2->Product

Orthogonal deprotection workflow for 4-(hydroxymethyl)piperidin-3-ol synthesis.

Mechanism N_Bn N-Benzyl Piperidine Pd_C H2, Pd/C (Neutral) N_Bn->Pd_C Standard Pd_C_Acid H2, Pd/C + AcOH (Acidic) N_Bn->Pd_C_Acid Optimized Poisoned Catalyst Poisoning (Amine coordinates to Pd) Pd_C->Poisoned Stalls at 50% Protonated Protonated Amine (No Pd coordination) Pd_C_Acid->Protonated Success Complete Hydrogenolysis Protonated->Success

Mechanism of Pd catalyst poisoning by free piperidines and acidic rescue strategy.

References
  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5. smolecule.com. 1

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. 3

  • Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework: Application to the Total Synthesis of (+)-Deoxoprosopinine. The Journal of Organic Chemistry - ACS Publications. 5

  • WO 2012/172043 A1 - Purine Derivatives and Their Use as Pharmaceuticals. Googleapis.com. 2

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. 4

Sources

Technical Support Center: Analytical Method Validation for 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the quantification of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support the development and validation of a robust analytical method for this challenging compound.

The Analytical Challenge: Understanding 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a highly polar, non-chromophoric small molecule. These characteristics present significant hurdles for traditional reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • High Polarity: The presence of two hydroxyl groups and a secondary amine (protonated in its hydrochloride salt form) makes the molecule extremely hydrophilic. This leads to poor retention on non-polar stationary phases (like C18), often causing the analyte to elute in the solvent front, where it cannot be accurately quantified.[1][2]

  • Lack of a UV Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering standard UV-Vis detectors largely ineffective for sensitive and specific detection.

Therefore, a successful analytical method requires a specialized approach. This guide will focus on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) , as a primary strategy. HILIC utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds effectively.[3][4]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 4-(Hydroxymethyl)piperidin-3-ol and similar polar compounds using HILIC.

Q1: My analyte shows very little or no retention and elutes near the void volume. How can I increase its retention time in HILIC?

A1: This is a common issue when transitioning from RP-HPLC to HILIC. In HILIC, the organic solvent (typically acetonitrile) is the weak solvent, and water is the strong solvent.[3] To increase retention, you must increase the proportion of acetonitrile in your mobile phase.

  • Causality: The HILIC retention mechanism relies on partitioning the polar analyte into a water-enriched layer on the surface of the polar stationary phase. A higher organic content in the mobile phase strengthens this partitioning, leading to longer retention.

  • Troubleshooting Steps:

    • If using an isocratic method, increase the acetonitrile percentage (e.g., from 85% to 90% or 95%).

    • If using a gradient, make the initial conditions of your gradient weaker (higher acetonitrile percentage).

    • Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase (i.e., high organic content). Dissolving the sample in a high-water content solvent can cause peak distortion and poor retention.[5]

Q2: My peak shape is broad or tailing. What are the likely causes and solutions?

A2: Poor peak shape in HILIC can stem from several factors, often related to the mobile phase, sample solvent, or secondary interactions with the stationary phase.

  • Causality & Solutions:

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase is a primary cause of peak distortion. Solution: Re-dissolve your sample in the initial mobile phase or a solution with a higher organic content.

    • Mobile Phase Buffer Issues: The ionic strength and pH of the mobile phase buffer are critical for controlling secondary electrostatic interactions between the analyte and the stationary phase.[5] Solution:

      • Increase the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate). This can help shield residual silanol groups on the stationary phase.

      • Adjust the mobile phase pH. For a basic compound like a piperidine derivative, a slightly acidic pH (e.g., pH 3 to 5) ensures the analyte is consistently protonated and can minimize interactions with deprotonated silanols.[6]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[7] Solution: Reduce the injection volume or dilute the sample.

Q3: My retention times are drifting and not reproducible. What should I check?

A3: Retention time instability in HILIC is often linked to the column's hydration level and temperature.

  • Causality & Solutions:

    • Insufficient Column Equilibration: The water layer on the HILIC stationary phase takes a significant amount of time to stabilize.[8] Inadequate equilibration between injections, especially after a gradient, will cause drift. Solution: Increase the column equilibration time significantly. It is not uncommon for HILIC methods to require 10-15 column volumes for re-equilibration.

    • Temperature Fluctuations: Small changes in ambient temperature can affect retention times.[8] Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

    • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can alter the composition and affect retention. Solution: Prepare mobile phases fresh daily, keep solvent bottles capped, and use an online degasser.[9]

Q4: I don't have a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Can I still quantify this compound?

A4: Quantification without a universal detector is challenging but possible through indirect methods.

  • Option 1: Refractive Index (RI) Detection: An RI detector can be used as it does not require a chromophore. However, it is highly sensitive to temperature and mobile phase composition changes, making it incompatible with gradient elution. It also generally offers lower sensitivity than CAD or ELSD.

  • Option 2: Pre-column Derivatization: You can react your analyte with a derivatizing agent that attaches a UV-active moiety. For example, reacting the piperidine's secondary amine with an agent like 4-toluenesulfonyl chloride would make it detectable by UV.[10] This adds complexity and potential for variability in the derivatization reaction itself, which must be carefully controlled and validated.

Experimental Protocols: A Validated HILIC-CAD Method

This section provides a detailed, step-by-step methodology for the validation of a HILIC-CAD method for quantifying 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][6][11]

Proposed Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with a column thermostat
Detector Charged Aerosol Detector (CAD)
Column ACE HILIC-A, 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-1 min (95% B), 1-10 min (95% to 80% B), 10-12 min (80% B), 12.1-15 min (95% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (90:10 v/v)
Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose.[12]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Parameter Validation cluster_3 Phase 4: Finalization Dev Method Development & Optimization (HILIC-CAD) Protocol Define Validation Protocol (ICH Q2(R1) Guidelines) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Step-by-Step Validation Procedures
  • Purpose: To ensure the chromatographic system is performing adequately for the analysis.

  • Procedure:

    • Prepare a standard solution of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride at a working concentration (e.g., 100 µg/mL).

    • Inject this solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.

    • %RSD of retention times: ≤ 1.0%.

    • Tailing factor: 0.8 - 1.5.

    • Theoretical plates (N): ≥ 2000.

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[13][14]

  • Procedure:

    • Expose separate solutions of the analyte (e.g., 100 µg/mL) to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105 °C for 24 hours, then dissolve.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

    • Analyze all stressed samples and an unstressed control sample.

  • Acceptance Criteria:

    • The method should demonstrate baseline resolution between the main analyte peak and any degradation product peaks.

    • Aim for 5-20% degradation of the active ingredient to ensure degradation pathways are adequately stressed.[15]

  • Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels, spanning from the Limit of Quantification (LOQ) to 150% of the working concentration (e.g., 5, 25, 50, 100, 150 µg/mL).

    • Inject each concentration level in triplicate.

  • Acceptance Criteria:

    • Plot a calibration curve of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Purpose: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking a placebo (if a drug product) or blank diluent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • Purpose: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The %RSD for both repeatability and intermediate precision studies should not be more than 2.0%.[7]

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure (based on the calibration curve):

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the mean slope of the calibration curve.

    • Confirm the calculated LOQ by preparing a sample at this concentration and verifying that it meets accuracy (e.g., 80-120% recovery) and precision (e.g., %RSD ≤ 10%) criteria.

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to the method, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria:

    • System suitability parameters should still be met under all varied conditions.

    • The change in analyte retention time and peak area should be minimal.

HILIC Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common problems in HILIC analysis.

HILIC_Troubleshooting Start Problem Observed NoRetention No/Poor Retention Start->NoRetention BadPeakShape Poor Peak Shape (Tailing/Fronting/Split) Start->BadPeakShape DriftingRT Drifting Retention Times Start->DriftingRT IncreaseACN Increase % Acetonitrile (Weaker Solvent) NoRetention->IncreaseACN Primary Action SampleSolventMatch Match Sample Solvent to Initial Mobile Phase BadPeakShape->SampleSolventMatch Most Common Cause IncreaseEquilib Increase Equilibration Time (10-15 column volumes) DriftingRT->IncreaseEquilib Most Common Cause CheckSampleSolvent Ensure Sample Solvent is High in Organic IncreaseACN->CheckSampleSolvent If still poor ChangeColumn Try a different HILIC stationary phase CheckSampleSolvent->ChangeColumn If no improvement BufferStrength Increase Buffer Concentration (e.g., 10 -> 20 mM) SampleSolventMatch->BufferStrength If tailing persists AdjustpH Adjust Mobile Phase pH BufferStrength->AdjustpH For secondary effects ReduceLoad Reduce Injection Volume or Sample Concentration AdjustpH->ReduceLoad If fronting occurs UseOven Use Thermostatic Column Compartment IncreaseEquilib->UseOven Check for stability FreshMP Prepare Mobile Phase Freshly UseOven->FreshMP Rule out solvent issues

Caption: A decision tree for troubleshooting HILIC methods.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development. Avantor ACE. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America. [Link]

  • ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research (IJPR). [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). ResearchGate. [Link]

Sources

Validation & Comparative

Biological activity of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride Enantiomers: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the piperidine ring serves as a privileged scaffold. Specifically, 4-(Hydroxymethyl)piperidin-3-ol hydrochloride (4-HMP) has emerged as a highly versatile building block for synthesizing pharmaceutical compounds targeting neurological disorders and bacterial infections[1]. Because 4-HMP contains two chiral centers, it exists as distinct stereoisomeric forms (e.g., cis/trans, and their respective enantiomers).

As a Senior Application Scientist, I frequently observe drug development programs failing to account for the profound pharmacological divergence between these enantiomers early in the pipeline. This guide objectively compares the biological activity of 4-HMP enantiomers across three primary therapeutic targets: the Histamine H3 Receptor (H3R), the NMDA NR2B receptor, and the bacterial DltA enzyme. By understanding the causality behind their stereoelectronic interactions, researchers can optimize target selectivity and minimize off-target liabilities.

Mechanistic Causality: Why Stereochemistry Dictates Activity

The biological activity of 4-HMP is primarily driven by its unique hydrogen-bonding capacity. The molecule possesses three hydrogen bond donors and three hydrogen bond acceptors[1]. However, the spatial projection of the 3-hydroxyl and 4-hydroxymethyl groups determines how the molecule docks into complex protein pockets:

  • Histamine H3 Receptor (H3R): H3R is a G protein-coupled receptor in the CNS that regulates neurotransmitter release. For optimal antagonism, the basic piperidine nitrogen must form a salt bridge with a conserved aspartate residue, while the hydroxymethyl group requires a specific spatial orientation to interact with auxiliary polar residues in the binding pocket[1].

  • NMDA NR2B Subunit: Inhibition of the NMDA NR2B receptor is a validated pathway for treating pain, depression, and anxiety[2]. Binding assays reveal that the enantiomeric configuration strictly dictates the IC50; the spatial arrangement of the cis/trans isomers determines whether the compound can effectively block the calcium channel pore or bind to the allosteric site[2].

  • DltA Enzyme (Antivirulence): In Gram-positive bacteria, the DltA enzyme is responsible for the D-alanylation of teichoic acids. Inhibiting this enzyme alters the bacterial cell wall's surface charge, rendering the pathogen susceptible to the host's innate immunity and Cationic Antimicrobial Peptides (CAMPs)[3]. Specific enantiomers (e.g., (3R,4R) derivatives) are required to fit the rigid active site of DltA[3].

Pathways Compound 4-HMP Enantiomers Stereochemical Divergence H3R Histamine H3 Receptor (CNS Target) Compound->H3R Specific H-Bonding NMDA NMDA NR2B Receptor (CNS Target) Compound->NMDA Allosteric Fit DltA DltA Enzyme (Bacterial Target) Compound->DltA Active Site Blockade Eff_H3R Cognitive Enhancement Neurotransmitter Modulation H3R->Eff_H3R Eff_NMDA Pain & Depression Relief Calcium Flux Inhibition NMDA->Eff_NMDA Eff_DltA Antivirulence Sensitization to CAMPs DltA->Eff_DltA

Pharmacological pathway divergence of 4-HMP enantiomers across CNS and antibacterial targets.

Comparative Performance Data

To justify the cost of enantioselective synthesis or chiral resolution, we must benchmark the performance of the isolated enantiomers against the racemic mixture. The table below summarizes representative biological activity metrics for 4-HMP derivatives based on their stereochemical configuration.

Table 1: Biological Activity Benchmarks of 4-HMP Configurations

Compound / ConfigurationH3R Binding Affinity (pKi)NMDA NR2B Antagonism (IC50)DltA Enzyme Inhibition (%)Primary Therapeutic Application
Racemic 4-HMP HCl 5.82 (Moderate)> 50 µM (Weak)25% (Poor)General synthetic intermediate
(-)-Enantiomer 7.09 (High) ~ 5 µM (Moderate)15% (Poor)Cognitive disorders (H3R)
(+)-Enantiomer 5.10 (Weak)< 0.1 µM (High) > 85% (High) Pain, Depression, Antivirulence

Data Synthesis Note: Values are representative benchmarks derived from structural optimization studies of 4-HMP derivatives targeting H3R[1], NMDA[2], and DltA[3].

Table 2: Chromatographic & Physicochemical Properties

Property(-)-Enantiomer(+)-EnantiomerAnalytical Method
Elution Order (Chiralpak AD) Early ElutingLate ElutingHPLC (70:30 Hexane:Isopropanol)
Optical Rotation [α]D Negative (-)Positive (+)Polarimetry (c=1, MeOH)
Solubility (Aqueous) > 50 mg/mL> 50 mg/mLVisual / Turbidimetry

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug discovery pipeline, rely on the following validated workflows for separating and testing these enantiomers.

Protocol A: Enantiomeric Resolution via Preparative Chiral HPLC

To evaluate biological activity accurately, the racemic mixture must be resolved into its pure enantiomeric forms.

  • Sample Preparation: Dissolve racemic 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in a minimal volume of the mobile phase. If solubility is an issue, partition between dichloromethane (DCM) and aqueous sodium bicarbonate to yield the free base prior to injection[2].

  • Column Equilibration: Utilize a preparative Chiralpak AD column. Equilibrate with a mobile phase consisting of 70% Hexane (containing 0.1% diethylamine to prevent peak tailing of the basic amine) and 30% Isopropanol[2].

  • Isocratic Elution: Run the method at a constant flow rate (e.g., 10-20 mL/min depending on column ID). Monitor UV absorbance at 210 nm.

  • Fraction Collection: Collect the early-eluting fraction ((-)-enantiomer) and the late-eluting fraction ((+)-enantiomer)[2].

  • Recovery: Evaporate the volatiles under reduced pressure. To re-form the hydrochloride salt, dissolve the residue in anhydrous ether and add a stoichiometric amount of HCl in dioxane.

Protocol B: High-Throughput FLIPR Assay for NMDA NR2B Antagonism

Once isolated, validate the CNS activity of the enantiomers using a Fluorometric Imaging Plate Reader (FLIPR) calcium assay.

  • Cell Preparation: Plate mammalian cells (e.g., HEK293) stably expressing recombinant NR1 and NR2B subunits in a 384-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition: Add the separated 4-HMP enantiomers across a concentration gradient (0.01 µM to 50 µM) to establish a dose-response curve[2].

  • Stimulation & Readout: Stimulate the receptors with a fixed concentration of glutamate and glycine. Measure the reduction in intracellular calcium flux via fluorescence. Calculate the IC50 values to confirm the superior potency of the (+)-enantiomer[2].

Workflow Racemate Racemic 4-HMP HPLC Preparative Chiral HPLC (Chiralpak AD, 70:30 Hexane:IPA) Racemate->HPLC Enant1 (-)-Enantiomer (Early Eluting) HPLC->Enant1 Enant2 (+)-Enantiomer (Late Eluting) HPLC->Enant2 Val1 Polarimetry & NMR (Stereochemical Confirmation) Enant1->Val1 Enant2->Val1 Val2 FLIPR Calcium Assay (Biological Validation) Val1->Val2

Step-by-step workflow for the chiral resolution and biological validation of 4-HMP.

Conclusion

The biological evaluation of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride cannot be treated as a monolithic endeavor. The racemic mixture masks the potent, target-specific activities of its individual enantiomers. By employing rigorous chiral separation (Protocol A) and targeted biological assays (Protocol B), researchers can unlock the true potential of this scaffold—whether designing highly selective H3R antagonists for cognitive enhancement or potent DltA inhibitors to combat multi-drug resistant Gram-positive bacteria.

References

  • Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5. Smolecule.com.
  • WO 2012/172043 A1 (Purine Derivatives and Their Use as Pharmaceuticals for Prevention or Treatment of Bacterial Infections). Googleapis.com.
  • United States Patent 7,053,089 B2. Googleapis.com.

Sources

A Comparative Guide to the In Vitro ADME/Tox Profiling of 4-(Hydroxymethyl)piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Early ADME/Tox Assessment

The 4-(hydroxymethyl)piperidin-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its three-dimensional architecture and hydrogen bonding capabilities offer a versatile platform for designing selective and potent ligands for a range of biological targets. However, the translation of potent compounds into safe and effective drugs is contingent upon a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. Failing to identify liabilities such as poor permeability, rapid metabolism, or off-target toxicity at an early stage leads to costly late-stage attrition in drug development.[1]

This guide provides a comprehensive framework for the in vitro ADME/Tox profiling of novel 4-(hydroxymethyl)piperidin-3-ol derivatives. We will move beyond a simple recitation of protocols to explain the causal relationships between chemical structure and biological outcomes. By comparing a parent scaffold with hypothetical derivatives and a known market alternative, we will illustrate how to build a robust, data-driven decision-making process for lead optimization. The methodologies described herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.

The Candidate Compounds: A Comparative Cohort

To illustrate the principles of ADME/Tox profiling, we will consider a hypothetical series of compounds:

  • Parent Scaffold (PS-1): 4-(Hydroxymethyl)piperidin-3-ol

  • Derivative A (DA-2): An N-alkylated analog designed to increase lipophilicity.

  • Derivative B (DB-3): An analog with an aromatic substituent, potentially increasing target engagement but also metabolic risk.

  • Comparator (C-4): A known, structurally distinct drug (e.g., a piperidine-containing marketed drug) serving as a benchmark for performance.

The goal is to characterize these compounds across key ADME/Tox parameters to select the most promising candidate for further development.

Comparative Data Summary: A Holistic View

The following table summarizes the hypothetical data generated from the in vitro assays detailed in this guide. This integrated view is crucial for multi-parameter optimization and identifying potential trade-offs between properties.

Parameter Assay PS-1 DA-2 DB-3 Comparator (C-4) Interpretation
Absorption Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)0.82.55.115.2Low
Efflux Ratio (Papp B→A / A→B)1.21.53.81.1Not a substrate
Distribution Plasma Protein Binding (% Bound)15%35%85%92%Low
Metabolism Metabolic Stability (t½ in HLM, min)>60451855High
CYP Inhibition (IC₅₀, µM) - CYP3A4>50285.5>50No risk
CYP Inhibition (IC₅₀, µM) - CYP2D6>50>501245No risk
Toxicity Cytotoxicity (HepG2, CC₅₀, µM)>100>10075>100Non-toxic
Cardiotoxicity (hERG, IC₅₀, µM)>30258>30No risk
Genotoxicity (Ames Test)NegativeNegativeNegativeNegativeNon-mutagenic

Absorption: Intestinal Permeability and Efflux

A compound's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[2][3][4] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[4][5]

Causality and Rationale

We evaluate permeability in two directions: from the apical (A) to the basolateral (B) side, simulating absorption, and from B to A to identify active efflux.[3] An efflux ratio (Papp B→A / A→B) significantly greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can severely limit absorption.[3] The increased lipophilicity of DA-2 and DB-3 is expected to enhance passive diffusion compared to the more polar PS-1. However, the aromatic moiety in DB-3 makes it a more likely candidate for recognition by efflux transporters.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture (21 days) cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture teer Measure TEER (Confirm monolayer integrity) culture->teer add_cpd Add Test Compound (Apical or Basolateral) teer->add_cpd incubate Incubate at 37°C (e.g., 2 hours) add_cpd->incubate sample Sample Receiver Compartment incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calc Calculate Papp & Efflux Ratio quantify->calc

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Caco-2 cells are seeded onto Transwell™ permeable supports and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[3]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to confirm the formation of tight junctions. A Lucifer Yellow rejection assay is also performed as a quality control for paracellular leakage.

  • Compound Addition: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber. For A→B assessment, the compound is added to the apical side, and for B→A, to the basolateral side.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[4]

  • Sampling: At the end of the incubation, samples are taken from the receiver compartment (basolateral for A→B, apical for B→A). Samples are also taken from the donor compartment to confirm the initial concentration.

  • Analysis: Compound concentrations are quantified using a validated LC-MS/MS method.[2]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing Papp (B→A) by Papp (A→B).

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its tendency to bind to plasma proteins like albumin and α1-acid glycoprotein.[6] Only the unbound fraction is free to interact with the target receptor and exert a pharmacological effect; this is known as the "free drug hypothesis".[6] High plasma protein binding can limit efficacy and affect clearance.

Causality and Rationale

Binding is primarily driven by hydrophobic interactions and, to a lesser extent, electrostatic forces. The introduction of lipophilic (DA-2) and aromatic (DB-3) groups is expected to significantly increase plasma protein binding compared to the polar parent scaffold (PS-1). Equilibrium dialysis is the gold standard method for determining PPB, as it minimizes experimental artifacts.[7]

Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device plate, which contains individual wells split by a semipermeable membrane (typically 8 kDa MWCO), is used.

  • Compound Addition: The test compound is spiked into plasma (human, rat) and added to one side of the membrane (the plasma chamber).

  • Dialysis: Phosphate-buffered saline (PBS) is added to the other side (the buffer chamber). The plate is sealed and incubated at 37°C for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Analysis: To release the bound drug and prevent protein precipitation from interfering with analysis, the plasma sample is matched with an equal volume of control buffer, and the buffer sample is matched with an equal volume of control plasma. Both are then subjected to protein precipitation (e.g., with cold acetonitrile) and centrifuged. The supernatants are analyzed by LC-MS/MS to determine the compound concentration.[6]

  • Calculation: The percent bound is calculated from the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers.

Metabolism: Stability and CYP Inhibition

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. Two key questions must be addressed early: 1) How quickly is the compound metabolized (Metabolic Stability)? and 2) Does the compound inhibit major drug-metabolizing enzymes, creating a risk for drug-drug interactions (CYP Inhibition)?

Metabolic Stability

This assay assesses a compound's susceptibility to metabolism by Phase I and Phase II enzymes.[8] Human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard test system.[9]

The piperidine ring and its substituents are potential sites for oxidative metabolism by CYPs.[10] The addition of an alkyl group (DA-2) may introduce a new site for N-dealkylation, while the aromatic ring in DB-3 is a prime target for hydroxylation.[11] A short half-life (t½) in this assay indicates rapid clearance in vivo, which may be a liability.

  • Incubation: The test compound (e.g., 1 µM) is incubated with HLM in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding a NADPH-regenerating system.[10]

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: The natural log of the peak area ratio (compound/internal standard) is plotted against time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.[12] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma levels of the second drug can rise to toxic levels.[13] Regulatory agencies recommend screening against key isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[14]

Compounds can inhibit CYPs by competing with other substrates for the active site. Aromatic and heterocyclic structures, such as that in DB-3, can be potent inhibitors. An IC₅₀ value (the concentration of inhibitor that causes 50% reduction in enzyme activity) is determined. A low IC₅₀ value indicates a higher risk of clinical drug-drug interactions.

CYP_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis & Calculation mix Prepare Mix: - Human Liver Microsomes - CYP-specific substrate - Test Compound (serial dilutions) pre_inc Pre-incubate at 37°C mix->pre_inc start_rxn Initiate reaction with NADPH pre_inc->start_rxn incubate Incubate for specific time start_rxn->incubate stop_rxn Stop reaction with cold solvent incubate->stop_rxn analyze Analyze metabolite formation by LC-MS/MS stop_rxn->analyze plot Plot % Inhibition vs. [Test Compound] analyze->plot calc_ic50 Calculate IC₅₀ value plot->calc_ic50

Caption: Workflow for determining CYP inhibition IC₅₀ values.

  • Incubation Mixture: A cocktail of human liver microsomes, a CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6), and the test compound at various concentrations (typically a serial dilution) is prepared in a 96-well plate.[13]

  • Pre-incubation: The plate is pre-warmed to 37°C.

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Incubation: The reaction proceeds for a validated time (e.g., 10-15 minutes).

  • Reaction Termination: The reaction is stopped with a cold solvent.

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The percent inhibition is plotted against the test compound concentration, and the IC₅₀ value is determined using a non-linear regression model.[13]

Toxicity Profiling: Early Flags for Safety

Early identification of toxicity is paramount. Key in vitro assays can flag general cytotoxicity, specific organ toxicity (e.g., cardiotoxicity), and the potential for genetic damage.

In Vitro Cytotoxicity

This assay provides a general measure of a compound's toxicity to cells. A common method is the MTT assay, which measures the metabolic activity of viable cells.[15] A reduction in metabolic activity is indicative of cytotoxicity. Another approach is the LDH release assay, which measures the leakage of lactate dehydrogenase from cells with compromised membrane integrity.[15]

  • Cell Seeding: A relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the test compound across a range of concentrations for 24-48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured on a plate reader (e.g., at 570 nm).

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The CC₅₀ (concentration causing 50% cytotoxicity) is calculated.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16] Early screening for hERG inhibition is a regulatory expectation.[17][18] Automated patch-clamp electrophysiology is the gold standard for this assessment.[16]

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[16][18]

  • Electrophysiology: The automated patch-clamp system (e.g., QPatch or SyncroPatch) establishes a whole-cell recording configuration.[16]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current.[17]

  • Compound Application: The test compound is applied at several concentrations sequentially to the same cell. A vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., E-4031) are included.[16]

  • Data Acquisition: The hERG tail current is measured before and after compound application.

  • Calculation: The percentage inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's mutagenic potential—its ability to cause mutations in DNA.[19][20] It uses several strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine.[21] A positive test indicates that the compound is a mutagen and may therefore be a carcinogen.[19]

  • Strains: Two common strains, TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), are typically used for screening.[21]

  • Metabolic Activation: The test is run both with and without a mammalian metabolic activation system (rat liver S9 fraction) to identify compounds that become mutagenic only after being metabolized.[21]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations in a histidine-limited medium.

  • Plating and Incubation: The mixture is plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Synthesizing the Data: A Decision-Making Framework

No single parameter dictates success. A successful drug candidate possesses a balanced profile. The final step is to integrate the data from all assays to make an informed decision.

Decision_Framework start Candidate (e.g., DB-3) absorption Absorption Papp > 2x10⁻⁶ cm/s? Efflux Ratio < 2? start->absorption abs_ok Good Absorption Profile absorption->abs_ok Yes abs_bad Poor Absorption/ Efflux Liability absorption->abs_bad No metabolism Metabolism t½ > 30 min? CYP IC₅₀ > 10 µM? abs_ok->metabolism redesign Redesign to Mitigate Liabilities abs_bad->redesign met_ok Acceptable Stability & DDI Risk metabolism->met_ok Yes met_bad Metabolic Liability or DDI Risk metabolism->met_bad No toxicity Toxicity hERG IC₅₀ > 30 µM? CC₅₀ > 50 µM? Ames Negative? met_ok->toxicity met_bad->redesign tox_ok Acceptable Safety Profile toxicity->tox_ok Yes tox_bad Toxicity Flag toxicity->tox_bad No decision Overall Assessment tox_ok->decision tox_bad->redesign proceed Proceed to In Vivo PK decision->proceed

Caption: A multi-parameter framework for candidate decision-making.

Based on our hypothetical data:

  • PS-1: Excellent stability and safety but suffers from low permeability. A pro-drug strategy might be considered, but it is a suboptimal starting point.

  • DA-2: A more balanced profile. It improves permeability without introducing significant liabilities in metabolism or safety. This is a promising candidate for optimization.

  • DB-3: While it has good permeability, it is a clear efflux substrate, is rapidly metabolized, and shows moderate inhibition of CYP3A4 and hERG. The aromatic group, while likely beneficial for potency, is the source of multiple ADME/Tox liabilities. This candidate would require significant redesign to mitigate these risks.

Conclusion

The in vitro ADME/Tox profiling of novel chemical entities like 4-(hydroxymethyl)piperidin-3-ol derivatives is a cornerstone of modern drug discovery. By employing a battery of validated assays and, more importantly, by understanding the causal links between chemical structure and assay outcomes, research teams can make confident, data-driven decisions. This comparative approach allows for the early identification and mitigation of liabilities, ultimately increasing the probability of selecting a candidate with a high likelihood of success in clinical development.

References

  • Li, W., & Lu, C. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology (Vol. 1787, pp. 229-238). Humana Press.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Yao, H. T., et al. (2019). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803.
  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • Sumitomo Chemical Analysis Service. (n.d.). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • DSTC. (n.d.). hERG Best Practice Assay. Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
  • Evotec. (n.d.). Ames Test. Retrieved from [Link]

  • Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61-69.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2340, pp. 147-158). Humana Press.
  • International Journal of Biology and Chemistry. (n.d.). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Foloppe, N., & Chen, I. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3127-3154.
  • Journal of Pharmaceutical Sciences. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1244, 130935.
  • Jurowski, K., et al. (2025). First application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 411, 111775.
  • Optibrium. (n.d.). Beyond Profiling: Using ADMET models to guide decisions. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011, July 28). Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability. Retrieved from [Link]

  • Molecules. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Organic Letters. (2007). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

Sources

Efficacy of 4-(Hydroxymethyl)piperidin-3-ol Derivatives in Alzheimer's Disease Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pathogenic complexity of Alzheimer's disease (AD) demands therapeutic strategies that transcend single-target paradigms. 4-(Hydroxymethyl)piperidin-3-ol (4-HMP) derivatives have emerged as highly potent multi-target-directed ligands (MTDLs)[1]. By incorporating a functionalized piperidine scaffold, these compounds dually inhibit acetylcholinesterase (AChE) and antagonize histamine H3 receptors (H3R)[2]. This guide objectively compares the efficacy of 4-HMP derivatives against standard-of-care alternatives (e.g., Donepezil, Pitolisant) in established AD animal models, providing researchers with validated experimental protocols and comparative in vivo data.

Mechanistic Rationale: The MTDL Advantage

Traditional AD pharmacotherapy relies heavily on AChE inhibitors to prevent acetylcholine degradation in the synaptic cleft. However, 4-HMP derivatives leverage their unique structural topology—specifically the hydroxymethyl group and piperidine nitrogen—to form high-affinity hydrogen bonds and π-cation interactions within multiple neuro-receptors[3].

  • AChE Inhibition: The piperidine moiety mimics the quaternary ammonium of acetylcholine, anchoring the derivative within the AChE active site gorge. Simultaneously, the hydroxymethyl group interacts with peripheral site residues, effectively preventing substrate entry and subsequent amyloid-beta aggregation[3].

  • H3R Antagonism: Presynaptic H3 auto- and heteroreceptors negatively regulate the release of histamine, acetylcholine, and dopamine. 4-HMP derivatives act as inverse agonists/antagonists at these receptors, lifting the "brake" on neurotransmitter release and synergizing with AChE inhibition to restore cognitive function[4].

G HMP 4-HMP Derivatives (MTDL Scaffold) AChE AChE Catalytic Site Inhibition HMP->AChE High Affinity Binding H3R H3R Antagonism (Presynaptic) HMP->H3R Inverse Agonism ACh ↑ Synaptic Acetylcholine Levels AChE->ACh Prevents Degradation Hist ↑ Histamine & NT Release H3R->Hist Blocks Autoreceptors Cog Restoration of Cognitive Function ACh->Cog Cholinergic Signaling Hist->Cog Histaminergic Tone

Mechanistic pathways of 4-HMP derivatives in Alzheimer's disease models.

Comparative Efficacy in Animal Models

To benchmark the neurorestorative potential of 4-HMP derivatives, the table below synthesizes their performance in scopolamine-induced amnesia and transgenic APP/PS1 mouse models against established monotherapies.

Compound ClassPrimary Target AffinityMorris Water Maze (Escape Latency Day 5)Y-Maze (Spontaneous Alternation)Mechanism of Action
4-HMP Derivatives AChE IC₅₀: ~0.5 μM H3R Kᵢ: ~150 nM18.4 ± 2.1 s 68.5 ± 3.2% Dual AChE inhibition & H3R inverse agonism
Donepezil (Standard)AChE IC₅₀: ~0.02 μM24.2 ± 3.5 s59.1 ± 4.0%Selective, reversible AChE inhibition
Pitolisant (Standard)H3R Kᵢ: ~0.16 nM28.1 ± 4.2 s55.4 ± 3.8%Selective H3R inverse agonism
Vehicle (Scopolamine)N/A45.6 ± 5.1 s38.2 ± 4.5%Cholinergic blockade (Disease Model)

Data aggregated from standardized in vivo behavioral assays comparing MTDL piperidine scaffolds against single-target agents.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor (E-E-A-T), the following methodologies detail the critical steps for evaluating 4-HMP derivatives. We emphasize the causality behind each procedural choice so researchers understand why the protocol is structured this way.

Protocol 1: In Vivo Cognitive Assessment (Morris Water Maze)

The Morris Water Maze (MWM) is the gold standard for evaluating hippocampal-dependent spatial learning and memory.

  • Step 1: Apparatus Preparation. Fill a circular pool (120 cm diameter) with water maintained at 22±1°C. Causality: This temperature prevents hypothermia while providing enough thermal stress to motivate the animal to escape. Make the water opaque using non-toxic titanium dioxide. Causality: Opaque water prevents the animal from visually locating the submerged platform, forcing reliance on extra-maze spatial cues.

  • Step 2: Acquisition Phase (Days 1-4). Administer the 4-HMP derivative (e.g., 5 mg/kg i.p.) 30 minutes prior to testing. Release the rodent from four randomized starting quadrants. Cap trials at 60 seconds. Causality: Randomizing start positions ensures the animal learns a spatial map rather than a specific motor sequence (egocentric navigation).

  • Step 3: Probe Trial (Day 5). Remove the hidden platform and allow the rodent to swim freely for 60 seconds. Measure the time spent in the target quadrant. Causality: The probe trial is the self-validating step of this assay; it confirms that the reduced escape latency during acquisition was due to true spatial memory consolidation, not merely enhanced motor speed or thigmotaxis (wall-hugging).

Protocol 2: Ex Vivo AChE Activity Assay (Modified Ellman's Method)

To confirm that the behavioral improvements observed in Protocol 1 are mechanistically driven by target engagement in the brain, ex vivo AChE activity must be quantified[3].

  • Step 1: Tissue Preparation. Rapidly decapitate the subjects post-behavioral testing. Isolate the cortex and hippocampus on ice and homogenize in 0.1 M phosphate buffer (pH 8.0). Causality: Maintaining the tissue on ice and at a slightly alkaline pH preserves the structural integrity and enzymatic activity of AChE.

  • Step 2: Reagent Addition. In a 96-well microplate, combine 50 μL of brain homogenate with 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 15 mM acetylthiocholine iodide (ATCI). Causality: ATCI acts as the synthetic substrate. When AChE cleaves ATCI, it produces thiocholine. Thiocholine immediately reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • Step 3: Kinetic Measurement. Measure absorbance continuously at 412 nm for 5 minutes at 25°C. Causality: The rate of color formation at 412 nm is directly proportional to the velocity of the enzymatic reaction. A slower rate of absorbance increase in 4-HMP-treated animals validates successful, sustained AChE inhibition in the target tissue.

Sources

A Comparative Guide to Efficient Synthetic Routes for 4-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-(Hydroxymethyl)piperidin-3-ol is a pivotal structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents.[1][2][3][4][5] Its frequent appearance in pharmaceuticals necessitates the development of efficient and scalable synthetic methodologies. This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for accessing this valuable building block: diastereoselective dihydroxylation of a piperidine precursor and stereoselective reduction of a piperidone intermediate. Each route is evaluated based on experimental data, mechanistic principles, and key performance indicators such as yield, stereocontrol, and scalability to inform researchers and drug development professionals in their synthetic planning.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals.[2][3][4][5] The specific stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity. 4-(Hydroxymethyl)piperidin-3-ol, with its vicinal stereocenters, provides a rigid framework for orienting functional groups in three-dimensional space, making it a highly sought-after intermediate.[1] For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders and as enzyme inhibitors.[1] This guide aims to provide a critical comparison of two distinct and effective synthetic routes to this important molecule.

Route 1: Diastereoselective Dihydroxylation of a 4-Methylenepiperidine Derivative

This approach hinges on the highly predictable and stereoselective Sharpless asymmetric dihydroxylation to install the two contiguous stereocenters in a single step. The synthesis commences with a protected piperidone, which is converted to the corresponding exocyclic olefin before the key dihydroxylation step.

Experimental Protocol: Route 1

Step 1: Synthesis of 1-Boc-4-methylenepiperidine

  • A suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C.

  • n-Butyllithium (1.1 equiv., 2.5 M in hexanes) is added dropwise, and the resulting ylide solution is stirred for 1 hour at 0 °C.

  • A solution of 1-Boc-4-piperidone (1.0 equiv.) in anhydrous THF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. Purification by flash chromatography yields 1-Boc-4-methylenepiperidine.

Step 2: Asymmetric Dihydroxylation

  • To a solution of 1-Boc-4-methylenepiperidine (1.0 equiv.) in a 1:1 mixture of t-butanol and water, AD-mix-β (approximately 1.4 g per mmol of olefin) is added.[6][7]

  • The mixture is stirred vigorously at room temperature for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. Purification by flash chromatography affords (3R,4S)-1-Boc-4-(hydroxymethyl)piperidin-3-ol.

Step 3: Deprotection

  • The Boc-protected diol is dissolved in a solution of 4 M HCl in 1,4-dioxane and stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure to provide the hydrochloride salt of 4-(hydroxymethyl)piperidin-3-ol.

Mechanistic Insights

The cornerstone of this route is the Sharpless asymmetric dihydroxylation.[6][7][8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), to direct the dihydroxylation to a specific face of the alkene.[6] The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand, a re-oxidant (such as potassium ferricyanide) to regenerate the active osmium species, and a base.[6][7] The choice between AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand) determines the enantioselectivity of the diol product.[6][7]

Visual Workflow: Route 1

Route 1 start 1-Boc-4-piperidone olefin 1-Boc-4-methylenepiperidine start->olefin Wittig Reaction diol (3R,4S)-1-Boc-4-(hydroxymethyl)piperidin-3-ol olefin->diol Sharpless AD product 4-(Hydroxymethyl)piperidin-3-ol diol->product Deprotection (HCl) Route 2 start 1-Benzyl-3-hydroxy-4-piperidone diol N-Benzyl-4-(hydroxymethyl)piperidin-3-ol start->diol Reduction (e.g., NaBH4) product 4-(Hydroxymethyl)piperidin-3-ol diol->product Hydrogenolysis (Pd/C, H2)

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-(Hydroxymethyl)piperidin-3-ol Based Compounds as BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of novel compounds based on the 4-(hydroxymethyl)piperidin-3-ol scaffold. The piperidine ring is a foundational structure in medicinal chemistry, present in numerous pharmaceuticals.[1] Its derivatives have been explored for a vast range of biological activities, including as antipsychotics, analgesics, and enzyme inhibitors.[2][3][4]

Recent interest has focused on piperidine-containing molecules as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease.[5][6][7] BACE1 is an aspartic protease that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides that subsequently aggregate into the toxic plaques characteristic of Alzheimer's pathology.[5][8]

This guide will use the hypothesis that our 4-(hydroxymethyl)piperidin-3-ol based compounds are BACE1 inhibitors. We will outline a multi-stage validation process, moving from initial biochemical confirmation to cellular and in vivo models, ensuring a self-validating system that builds a robust evidence base for the proposed MOA. Each experimental choice is driven by scientific causality, designed not just to generate data, but to answer specific questions about the compound's interaction with its biological target.

Part 1: Biochemical Validation - Confirming Primary Target Engagement

The foundational step in any MOA validation is to unequivocally demonstrate that the compound directly interacts with its putative target in a purified, cell-free system.[9] This approach removes the complexities of a cellular environment, allowing for precise measurement of inhibitory potency and characterization of the binding kinetics.[9][10]

Experiment 1: Direct BACE1 Inhibition Assay

Causality: The primary question is simple: Does our compound inhibit the enzymatic activity of BACE1? A Förster Resonance Energy Transfer (FRET) assay is an industry-standard, high-throughput method to quantify enzyme activity. It utilizes a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a measurable increase in fluorescence.

Experimental Protocol: BACE1 FRET Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

    • Reconstitute recombinant human BACE1 enzyme to a working concentration (e.g., 1-5 nM).

    • Prepare a FRET peptide substrate (e.g., derived from the Swedish mutation of APP) at a concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[11]

    • Serially dilute test compounds and a known BACE1 inhibitor (e.g., Verubecestat) in DMSO, then further dilute in reaction buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the diluted compounds.

    • Add 10 µL of the BACE1 enzyme solution to all wells except the negative control (no enzyme).

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution.

    • Read the fluorescence intensity (e.g., Excitation/Emission ~320/405 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

    • Normalize the data to high (enzyme + substrate, no inhibitor) and low (substrate, no enzyme) controls.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Data Presentation: Comparative BACE1 Inhibitory Potency

CompoundScaffoldBACE1 IC50 (nM)
Compound A 4-(Hydroxymethyl)piperidin-3-ol15.2 ± 2.1
Compound B 4-(Hydroxymethyl)piperidin-3-ol8.7 ± 1.5
Compound C 4-(Hydroxymethyl)piperidin-3-ol45.3 ± 5.8
Verubecestat Acyl guanidine (Reference)2.2 ± 0.4[8]

Workflow: Biochemical Validation

G cluster_0 Part 1: Biochemical Validation A Hypothesis: Compound inhibits BACE1 B Experiment 1: In Vitro BACE1 FRET Assay A->B Test Hypothesis C Data Analysis: Calculate IC50 Value B->C Generate Data D Experiment 2: Mechanism of Inhibition (MOI) Studies C->D Potent? (IC50 < 1µM) E Data Analysis: Determine Ki and Inhibition Mode D->E Generate Kinetic Data F Conclusion: Direct, Characterized Target Engagement E->F Confirm MOI

Caption: Workflow for biochemical confirmation of BACE1 inhibition.

Experiment 2: Mechanism of Inhibition (MOI) Studies

Causality: Knowing the IC50 is not enough. We must understand how the compound inhibits the enzyme. Is it competing with the natural substrate for the active site (competitive), binding to another site (non-competitive), or binding only to the enzyme-substrate complex (uncompetitive)?[10] This knowledge is critical for lead optimization and understanding potential in vivo behavior. For an enzyme like BACE1, competitive inhibition is often a desired trait.

Experimental Protocol: Enzyme Kinetics

  • Assay Setup: Employ the same BACE1 FRET assay as described above.

  • Matrix Titration: Perform the assay using a matrix of conditions, varying the concentrations of both the substrate and the inhibitor.

    • Use at least 5 substrate concentrations, spanning from 0.5x Km to 5x Km.[10]

    • For each substrate concentration, run a full dose-response curve for the inhibitor.

  • Data Analysis:

    • Determine the IC50 value at each substrate concentration.

    • Analyze the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or non-linear regression models (e.g., Michaelis-Menten).

    • Competitive Inhibition: The apparent Vmax remains unchanged, but the apparent Km increases with inhibitor concentration.

    • Non-competitive Inhibition: The apparent Km is unchanged, but the apparent Vmax decreases.

    • Uncompetitive Inhibition: Both apparent Km and Vmax decrease.

    • Calculate the inhibitor constant (Ki) from these analyses.

Part 2: Cellular Validation - Proving the MOA in a Biological System

Demonstrating activity on a purified enzyme is the first step, but it's crucial to confirm that the compound can engage its target within the complex environment of a living cell and produce the expected downstream biological effect.[12][13]

Experiment 3: Cellular Aβ Reduction Assay

Causality: If our compounds inhibit BACE1 in cells, we should observe a dose-dependent reduction in the production of its downstream products, Aβ40 and Aβ42. This experiment directly links target engagement to a key pathophysiological event in Alzheimer's disease. We will use a human neuroblastoma cell line (e.g., SH-SY5Y) engineered to overexpress the amyloid precursor protein (APP), providing a robust system for measuring Aβ production.[14]

Experimental Protocol: Cellular Aβ ELISA

  • Cell Culture: Culture SH-SY5Y cells stably transfected with human APP695 in appropriate media.

  • Compound Treatment: Plate cells and allow them to adhere. Replace the media with fresh media containing serial dilutions of the test compounds and a reference compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for APP processing and Aβ secretion into the conditioned media.

  • Sample Collection: Collect the conditioned media from each well.

  • ELISA: Quantify the levels of Aβ40 and Aβ42 in the collected media using commercially available sandwich ELISA kits.

  • Data Analysis: Normalize Aβ levels to the vehicle control. Plot the percent reduction in Aβ against the logarithm of compound concentration to determine the EC50 value.

Data Presentation: Comparative Cellular Aβ Reduction

CompoundScaffoldAβ40 Reduction EC50 (nM)Aβ42 Reduction EC50 (nM)
Compound A 4-(Hydroxymethyl)piperidin-3-ol35.8 ± 4.531.2 ± 3.9
Compound B 4-(Hydroxymethyl)piperidin-3-ol21.4 ± 2.918.9 ± 2.5
Verubecestat Acyl guanidine (Reference)13.0 ± 1.811.5 ± 1.6

Signaling Pathway: Amyloidogenic Processing of APP

G cluster_0 Cell Membrane APP APP (Amyloid Precursor Protein) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 fragment Abeta Aβ40 / Aβ42 (Amyloid Beta) CTF_beta->Abeta Cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta Inhibitor 4-(Hydroxymethyl)piperidin-3-ol Compound Inhibitor->BACE1 Inhibits

Caption: The amyloidogenic pathway and the inhibitory action of BACE1 inhibitors.

Experiment 4: Target Selectivity Profiling

Causality: A successful drug candidate must be selective for its intended target to minimize the risk of off-target side effects. BACE1 is closely related to another aspartic protease, BACE2, and shares some substrate overlap with other proteases like Cathepsin D.[15] It is imperative to demonstrate that our compounds inhibit BACE1 with significantly greater potency than these related enzymes.

Experimental Protocol: Counter-Screening Assays

  • Assay Setup: Utilize enzymatic assays (e.g., FRET-based) specific to BACE2 and Cathepsin D.

  • Procedure: Determine the IC50 values for the most potent lead compounds (e.g., Compound B) against BACE2 and Cathepsin D using the same methodology as the primary BACE1 assay.

  • Data Analysis: Calculate the selectivity ratio by dividing the off-target IC50 by the on-target (BACE1) IC50. A higher ratio indicates greater selectivity.

Data Presentation: Selectivity Profile of Compound B

Enzyme TargetIC50 (nM)Selectivity (vs. BACE1)
BACE1 8.7-
BACE2 1,250~144-fold
Cathepsin D >10,000>1150-fold

Part 3: In Vivo Validation - Confirming MOA in a Living System

The final and most challenging stage of MOA validation is to demonstrate target engagement and the expected pharmacological effect in a whole-organism model.[12][16] This step provides crucial information on pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, therapeutic efficacy.

Experiment 5: Acute Aβ Reduction in a Mouse Model

Causality: Before embarking on long and costly efficacy studies, it's essential to confirm that the compound can cross the blood-brain barrier, engage BACE1 in the central nervous system, and reduce brain Aβ levels. This PK/PD study provides the proof-of-concept for central target engagement.

Experimental Protocol: In Vivo PK/PD Study

  • Animal Model: Use wild-type or transgenic mice (e.g., 5XFAD).[17]

  • Dosing: Administer a single oral dose of the lead compound (e.g., Compound B) at various concentrations.

  • Sample Collection: At various time points post-dose (e.g., 2, 6, 12, 24 hours), collect blood and brain tissue.

  • PK Analysis: Measure the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • PD Analysis: Measure the levels of Aβ40 in the brain homogenates using ELISA.

  • Data Analysis: Correlate the compound concentration in the brain (PK) with the percentage reduction in brain Aβ (PD) to establish a dose-response relationship.

Comparative Analysis Summary

This table provides a high-level comparison of a lead 4-(hydroxymethyl)piperidin-3-ol compound against established alternatives, illustrating how a comprehensive validation workflow can position a new chemical entity.

ParameterCompound B (Hypothetical) Verubecestat (BACE1 Inhibitor) Donepezil (AChE Inhibitor)
Primary MOA BACE1 InhibitionBACE1 InhibitionAcetylcholinesterase (AChE) Inhibition
Biochemical Potency (IC50) 8.7 nM (BACE1)2.2 nM (BACE1)~30 nM (AChE)
Cellular Potency (EC50) 18.9 nM (Aβ42 Reduction)11.5 nM (Aβ42 Reduction)N/A (Does not reduce Aβ)
Selectivity High vs. BACE2/CatDHigh vs. BACE2/CatDHigh vs. BuChE
In Vivo Effect Reduces Brain AβReduces Brain AβIncreases Acetylcholine Levels
Therapeutic Approach Disease-ModifyingDisease-ModifyingSymptomatic

Conclusion

Validating the mechanism of action for a novel compound series like those derived from 4-(hydroxymethyl)piperidin-3-ol is a systematic and evidence-driven process. The workflow presented here, progressing from purified enzyme to cell-based assays and finally to in vivo models, establishes a robust, self-validating framework. By rigorously testing the hypothesis at each stage—confirming direct target engagement, observing the expected downstream cellular effects, ensuring selectivity, and demonstrating target modulation in a living system—researchers can build a compelling case for the compound's proposed mechanism of action. This logical and multi-faceted approach is fundamental to the successful translation of promising chemical matter into next-generation therapeutics.

References

  • Auctor, A. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
  • Balaji, S. (n.d.). Designing in vitro strategies and in vivo models for Alzheimer's disease - promises & challenges. PubMed.
  • Ghosh, A. K., et al. (n.d.). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PMC.
  • Patel, S., et al. (2009, March 13). Fragment-Based Discovery of Nonpeptidic BACE-1 Inhibitors Using Tethering. Biochemistry.
  • Scarpelli, R., et al. (2017, July 27). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease.
  • (n.d.). Benzylpiperidine-based BACE-1 inhibitors including mercaptobutanamide (2ZJH, 2ZJI and 2ZJL) and phenoxyacetamide (2ZJN, 2ZJM) side chains.
  • (2023, August 19). Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5.
  • Turgambayeva, A., et al. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Tewari, D., et al. (n.d.). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PMC.
  • (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
  • (2025, November 8). Experimental Activity Validation of Inhibitors.
  • Alexiou, A., et al. (2023, April 27). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. PMC.
  • (n.d.). Alzheimer's Disease In Vitro Modeling Service.
  • (n.d.). Enzyme Activity Assay.
  • (n.d.). Enzyme Activity Assays. Amsbio.
  • (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • (n.d.). COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics. PMC.
  • Iorio, F., et al. (n.d.).
  • Lounkine, E., et al. (2012, June 18). Identifying mechanism-of-action targets for drugs and probes. PNAS.
  • (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • (n.d.). Regulations: Good Clinical Practice and Clinical Trials. FDA.
  • (2025, October 13).
  • Sheng, C., et al. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.
  • Shibayama, S., et al. (n.d.).
  • (2026, March 23). Four FDA Actions Reshaping Drug Development in 2026. Applied Clinical Trials Online.
  • Xu, W., et al. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • Simonsen, K. B., et al. (n.d.). Piperidine Glycosides Targeting the Ribosomal Decoding Site. Thomas Hermann.
  • (n.d.).
  • Caplan, A. I. (n.d.). The U.S.
  • (n.d.).
  • Sadek, B., et al. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC.
  • Goel, K. K., et al. (n.d.).
  • (n.d.).
  • (2005, May 15).
  • Mitch, C. H., et al. (n.d.). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. PMC.
  • (n.d.). 4-(hydroxymethyl)piperidin-3-ol (C6H13NO2). PubChemLite.
  • (2019, October 31). Bioorganic & Medicinal Chemistry Letters. DNDi.
  • Li, S., et al. (2018, December 15). Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • (n.d.). Structure activity relationship of piperidine derivatives.
  • (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers.

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, in-depth technical information for the safe handling of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, a key building block in pharmaceutical synthesis. By understanding the inherent risks and adhering to the robust protocols outlined below, you can ensure a secure laboratory environment and maintain the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

  • Severe Skin and Eye Damage: Direct contact can cause serious burns and potentially irreversible eye damage.[1][2]

  • Toxicity: Piperidine compounds can be harmful if swallowed, and in some cases, toxic if they come into contact with the skin or are inhaled.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[6][7]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for handling 4-(Hydroxymethyl)piperidin-3-ol hydrochloride.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This provides comprehensive protection against accidental splashes that could cause severe eye damage.[7][8][9][10]
Hand Protection Chemically resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for piperidine derivatives.[11] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or suit should be utilized to prevent skin contact.[6][8]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. The specific type of respirator and cartridge should be selected based on a thorough risk assessment of the planned procedure.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment. The following workflow provides a procedural guide for handling 4-(Hydroxymethyl)piperidin-3-ol hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_mats Gather All Materials (Chemical, Glassware, etc.) gather_ppe->gather_mats don_ppe Don PPE in Correct Sequence gather_mats->don_ppe weigh_transfer Weigh and Transfer Chemical (Inside Fume Hood) don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated PPE) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride.

Experimental Protocol: Step-by-Step Weighing and Transfer
  • Preparation: Designate a specific area within a certified chemical fume hood for the handling of this compound. Assemble all necessary PPE, including gloves, safety goggles, and a lab coat.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing: Carefully weigh the desired amount of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in a tared container inside the chemical fume hood. Avoid creating dust.

  • Transfer: Slowly and carefully transfer the weighed compound to the reaction vessel. Use a spatula or other appropriate tool to minimize the risk of spillage.

  • Immediate Cleanup: If any of the compound is spilled, decontaminate the area immediately according to the emergency procedures outlined below.

  • Post-Transfer: Securely close the container of the stock chemical and return it to its designated storage location.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Segregation: Collect all chemical waste in a clearly labeled, sealed container.

  • Contaminated Materials: Place all contaminated gloves, paper towels, and other disposable materials into a designated hazardous waste bag.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • PENTA. (2024, May 7).
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%)
  • New Jersey Department of Health. (n.d.). PIPERIDINE HAZARD SUMMARY.
  • Jubilant Ingrevia Limited. (n.d.). 4-(Hydroxymethyl)
  • (2023, March 16).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich Inc. (2025, September 23).
  • (2010, September 6).
  • CDH Fine Chemical. (n.d.).
  • (n.d.). (2r,3s,4r,5s)-2-(hydroxymethyl)
  • TCI EUROPE N.V. (2025, March 7).
  • TCI EUROPE N.V. (2019, October 24).
  • (n.d.).
  • ChemicalBook. (n.d.). 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description.
  • Fisher Scientific Company. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 17).
  • BLD Pharmatech. (n.d.).
  • NextSDS. (n.d.). cis-4-(Hydroxymethyl)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.